molecular formula C15H14FN9O B194808 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole CAS No. 871550-15-1

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Numéro de catalogue: B194808
Numéro CAS: 871550-15-1
Poids moléculaire: 355.33 g/mol
Clé InChI: MMBHIHSCHXTGOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>An impurity of the antifungal agent Fluconazole. Fluconazole is a triazole antifungal agent that is effective against most Candida strains.

Propriétés

IUPAC Name

2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHIHSCHXTGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236152
Record name Fluconazole impurity B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871550-15-1
Record name Fluconazole impurity B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluconazole impurity B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole. This compound is primarily known as an impurity of the widely used antifungal agent, Fluconazole.

Chemical Identity and Properties

This compound, also identified as Fluconazole EP Impurity B or Fluconazole Related Compound A, is a derivative of Fluconazole where one of the fluorine atoms on the phenyl ring is substituted by a 1H-1,2,4-triazol-1-yl group.[1][2][3]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₄FN₉O[4][5]
Molecular Weight 355.33 g/mol [4][5]
IUPAC Name 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[1]
CAS Number 871550-15-1[5]
Appearance Not explicitly stated, likely a solidN/A
Solubility Not explicitly statedN/A
Melting Point Not explicitly statedN/A

Synthesis and Characterization

The synthesis of this compound has been described in the context of impurity characterization for Fluconazole. A general synthetic approach involves the reaction of Fluconazole with 1,2,4-triazole.

Experimental Protocol: Synthesis

The following protocol is based on the methodology described for the synthesis of Fluconazole impurities.[6]

Materials:

  • Fluconazole

  • 1,2,4-triazole

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • Dissolve an equimolar ratio of Fluconazole and 1,2,4-triazole in DMF in a round bottom flask.[6]

  • Add potassium hydroxide to the mixture.[6]

  • Heat the reaction mixture.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture.

  • Evaporate the solvent under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to yield the pure compound.[6]

Characterization

Characterization of the synthesized compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is limited, its structural similarity to Fluconazole suggests it may possess comparable, albeit likely altered, biological properties.

Potential Antifungal Activity

As a derivative of Fluconazole, this compound is hypothesized to exhibit antifungal properties. The mechanism of action of Fluconazole and other azole antifungals involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death or growth inhibition.

Table 2: Postulated Antifungal Activity Profile

ParameterAnticipated Effect
Mechanism of Action Inhibition of lanosterol 14α-demethylase
Spectrum of Activity Potentially active against Candida species and other fungi susceptible to Fluconazole
Potency Requires experimental determination (e.g., MIC values)
Inhibition of Cytochrome P450 Enzymes

Fluconazole is known to be an inhibitor of mammalian cytochrome P450 enzymes, which can lead to drug-drug interactions.[8] It is plausible that this compound also inhibits these enzymes. Further research is needed to quantify the inhibitory potential (e.g., IC₅₀ values) against various CYP isozymes.

Visualizations

Proposed Antifungal Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for azole antifungals like Fluconazole, which is the likely pathway for its 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) derivative.

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_compound Compound Action cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediates Intermediate Sterols Lanosterol->Intermediates Lanosterol 14α-demethylase (Fungal Cytochrome P450) Ergosterol Ergosterol Intermediates->Ergosterol Fungal_Cell Fungal Cell Viability Intermediates->Fungal_Cell Disruption of Membrane leads to Cell Death/Growth Inhibition Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Compound 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Lanosterol 14α-demethylase\n(Fungal Cytochrome P450) Lanosterol 14α-demethylase (Fungal Cytochrome P450) Compound->Lanosterol 14α-demethylase\n(Fungal Cytochrome P450) Inhibition Membrane->Fungal_Cell Maintains Cell Function

Caption: Proposed mechanism of antifungal action.

Experimental Workflow: Synthesis and Characterization

The logical flow from synthesis to characterization of the title compound is depicted below.

Synthesis_Workflow cluster_characterization Characterization Reactants Fluconazole + 1,2,4-triazole + KOH in DMF Reaction Heating and Reaction Reactants->Reaction Workup Solvent Evaporation Reaction->Workup Purification Recrystallization (Isopropanol) Workup->Purification Pure_Compound Pure 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Purification->Pure_Compound NMR NMR (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS HPLC HPLC (Purity) Pure_Compound->HPLC

Caption: Workflow for synthesis and characterization.

Conclusion and Future Directions

This compound is a known impurity of Fluconazole. While its chemical structure and a potential synthetic route are documented, there is a notable lack of comprehensive data on its biological activity. Future research should focus on:

  • Quantitative Antifungal Assays: Determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.

  • Cytochrome P450 Inhibition Studies: Quantifying the IC₅₀ values for key human CYP450 enzymes to assess the potential for drug-drug interactions.

  • In Vivo Efficacy and Toxicity: Evaluating the antifungal efficacy and safety profile in animal models.

Such studies would provide a clearer understanding of the pharmacological profile of this compound and its potential significance as a bioactive molecule.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluconazole Related Compound A, a critical impurity in the synthesis of the widely used antifungal agent, Fluconazole. Due to differing pharmacopeial standards, "Fluconazole Related Compound A" can refer to two distinct chemical entities. This document will address both compounds as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), providing detailed information on their chemical structures, physicochemical properties, plausible synthetic pathways, and analytical methodologies for their detection and quantification.

Introduction: The Duality of Fluconazole Related Compound A

Fluconazole, an essential azole antifungal, undergoes rigorous purity testing to ensure its safety and efficacy. During its synthesis, several related compounds can emerge as impurities. The nomenclature "Fluconazole Related Compound A" is used by both the USP and EP; however, it is crucial to note that they refer to different molecules. This guide will distinguish between these two compounds to ensure clarity for researchers and quality control professionals.

  • Fluconazole Related Compound A (USP) is chemically identified as 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.

  • Fluconazole Related Compound A (EP) , also known as Fluconazole Impurity A or Fluconazole Triazole Isomer, is (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol.[1][2]

This guide will provide a detailed examination of both compounds.

Chemical Structures and Physicochemical Data

The accurate identification of these impurities is paramount for regulatory compliance and drug safety. The chemical structures and key physicochemical data for both USP and EP variants of Fluconazole Related Compound A are presented below.

Fluconazole Related Compound A (USP)

Caption: Chemical structure of Fluconazole Related Compound A (USP).

ParameterValueReference(s)
Chemical Name 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[3][4]
Synonym Fluconazole EP Impurity B[3]
CAS Number 871550-15-1[5]
Molecular Formula C15H14FN9O[5]
Molecular Weight 355.33 g/mol [5]
SMILES OC(CN1N=CN=C1)(C2=CC=C(N3C=NC=N3)C=C2F)CN4N=CN=C4[3]
InChI Key MMBHIHSCHXTGOX-UHFFFAOYSA-N[5]

Fluconazole Related Compound A (EP)

Caption: Chemical structure of Fluconazole Related Compound A (EP).

ParameterValueReference(s)
Chemical Name (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol[2][6]
Synonym Fluconazole Triazole Isomer, Fluconazole BP Impurity A[2][6]
CAS Number 89429-59-4[2]
Molecular Formula C13H12F2N6O[2]
Molecular Weight 306.27 g/mol [2]
SMILES OC(CN1N=CN=C1)(C2=CC=C(F)C=C2F)CN3C=NN=C3[2]
InChI Key SAXXZPKHUDPGQQ-UHFFFAOYSA-N

Experimental Protocols

This section details the experimental protocols for the synthesis and analytical determination of Fluconazole Related Compound A.

Synthesis of Fluconazole Related Compound A

The intentional synthesis of these impurities is not commonly detailed in the literature. However, based on the known synthesis of fluconazole and its analogs, plausible synthetic routes are proposed below.

The formation of the USP-defined compound likely occurs through a nucleophilic aromatic substitution (SNAr) reaction where a triazole moiety displaces a fluorine atom on the difluorophenyl ring of a fluconazole precursor or fluconazole itself under basic conditions.

Reaction Scheme:

USP_Synthesis Fluconazole Fluconazole USP_Compound_A Fluconazole Related Compound A (USP) Fluconazole->USP_Compound_A Triazole 1,2,4-Triazole Triazole->USP_Compound_A Base Base (e.g., KOH) Base->USP_Compound_A Solvent Solvent (e.g., DMF) Solvent->USP_Compound_A Heat Heat Heat->USP_Compound_A

Caption: Proposed synthesis of USP Fluconazole Related Compound A.

Experimental Procedure (Proposed):

  • To a solution of Fluconazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 1,2,4-triazole (1.1 eq) and a strong base like potassium hydroxide (1.2 eq).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired compound.

The EP-defined compound is an isomer of fluconazole where one of the triazole rings is attached via the N4 position instead of the N1 position. Its formation is a known challenge in fluconazole synthesis, arising from the reaction of the epoxide intermediate with the 4-amino-1,2,4-triazole tautomer.[7]

Reaction Scheme:

EP_Synthesis Epoxide 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]- 1H-1,2,4-triazole EP_Compound_A Fluconazole Related Compound A (EP) Epoxide->EP_Compound_A Triazole 1,2,4-Triazole Triazole->EP_Compound_A Base Base (e.g., K2CO3) Base->EP_Compound_A Solvent Solvent Solvent->EP_Compound_A

Caption: Proposed synthesis of EP Fluconazole Related Compound A.

Experimental Procedure (Proposed):

  • Dissolve 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (1.0 eq) and 1,2,4-triazole (1.5 eq) in a suitable solvent such as acetone.

  • Add a base, for instance, potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and monitor the reaction by HPLC. The formation of both fluconazole and the isomeric impurity is expected.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude material, a mixture of fluconazole and its isomer, can be subjected to careful column chromatography on silica gel for the isolation of the desired isomeric impurity.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the quantification of Fluconazole Related Compound A in bulk drug substances and finished pharmaceutical products.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve Fluconazole sample in mobile phase Injection Inject sample and standards into HPLC system SamplePrep->Injection StandardPrep Prepare standard solutions of Fluconazole and Related Compounds StandardPrep->Injection Separation Isocratic or gradient elution on a C18 column Injection->Separation Detection UV detection at 260 nm Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Calculate percentage of impurities using standard calibration Integration->Quantification

Caption: General workflow for HPLC analysis of Fluconazole impurities.

Chromatographic Conditions:

ParameterUSP MethodEP Method (Representative)
Column L1 packing (C18), 4.6 mm x 15 cm, 3.5 µmL1 packing (C18)
Mobile Phase Water and acetonitrile (80:20)Gradient elution with a mixture of buffer and organic modifier
Flow Rate Approximately 0.5 mL/minTypically 1.0 - 1.5 mL/min
Column Temperature 40 °CAmbient or controlled
Detection UV at 260 nmUV at 260 nm
Injection Volume Approximately 20 µL10 - 20 µL

System Suitability:

For the USP method, the resolution between fluconazole related compound B and fluconazole related compound C should be not less than 1.5. The relative standard deviation for replicate injections of the standard solution should not be more than 5.0%.

Quantification:

The percentage of each impurity is calculated by comparing the peak response of the impurity in the sample solution to the peak response of the corresponding certified reference standard.

Conclusion

The accurate identification and control of Fluconazole Related Compound A are crucial for ensuring the quality and safety of fluconazole drug products. This guide has delineated the distinct nature of the USP and EP designated compounds, providing their chemical structures, physicochemical properties, and detailed analytical methodologies. The proposed synthetic protocols offer a basis for the preparation of these compounds as reference standards for analytical method development and validation. A thorough understanding of the formation and analysis of these impurities is essential for professionals in pharmaceutical research, development, and quality assurance.

References

Technical Guide: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 871550-15-1

Synonyms: Fluconazole Impurity B, Fluconazole Related Compound A

This technical guide provides a comprehensive overview of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, an impurity of the widely used antifungal agent, fluconazole. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Data

PropertyValue
CAS Number 871550-15-1[1]
Molecular Formula C₁₅H₁₄FN₉O[2]
Molecular Weight 355.33 g/mol
IUPAC Name 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[2]
Appearance White to off-white solid

Synthesis

The synthesis of this compound typically occurs as a byproduct during the synthesis of fluconazole. The formation involves the nucleophilic substitution of a fluorine atom on the difluorophenyl ring of a fluconazole intermediate with a 1,2,4-triazole molecule.

Experimental Protocol: Synthesis of Fluconazole Impurity B

While a detailed, standalone synthesis protocol for this specific impurity is not widely published, its formation as a byproduct of fluconazole synthesis suggests the following key reaction step. This protocol is based on the known synthesis of fluconazole and its impurities.

Reaction: Nucleophilic aromatic substitution on a fluconazole precursor.

Materials:

  • Fluconazole precursor (e.g., 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol)

  • 1,2,4-triazole

  • A suitable base (e.g., potassium carbonate)

  • A high-boiling point polar aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • To a solution of the fluconazole precursor in DMF, add an excess of 1,2,4-triazole and potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Synthesis_Workflow Reactants Fluconazole Precursor + 1,2,4-Triazole + Base Reaction Nucleophilic Aromatic Substitution in DMF (High Temperature) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Purification->Product

Synthesis Workflow for this compound.

Biological Activity

Antifungal Activity
Fungal StrainMIC (µg/mL)
Candida albicansData not available
Cryptococcus neoformansData not available
Aspergillus fumigatusData not available

Researchers are encouraged to perform antifungal susceptibility testing to determine the specific activity of this compound.

Cytochrome P450 Inhibition

Azole antifungal agents are known inhibitors of cytochrome P450 (CYP) enzymes. While specific IC₅₀ values for this compound are not available, the data for fluconazole provides a relevant benchmark for its potential inhibitory activity against key drug-metabolizing enzymes.

EnzymeFluconazole IC₅₀ (µM)This compound IC₅₀ (µM)
CYP2C930.3[3][4]Data not available
CYP2C1912.3[3][4][5]Data not available
CYP3A4~18.3 - >200 (varies with substrate)[6][7]Data not available

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ of a test compound against human liver microsomal CYP enzymes.

Materials:

  • Human liver microsomes (HLMs)

  • Test compound (this compound)

  • CYP-specific substrate (e.g., diclofenac for CYP2C9, S-mephenytoin for CYP2C19, midazolam for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

Procedure:

  • Prepare a series of dilutions of the test compound in the phosphate buffer.

  • In a microplate, add HLMs, the test compound dilutions, and the CYP-specific substrate.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for metabolite formation using LC-MS/MS.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Action: Inhibition of Lanosterol 14-α-Demethylase

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

By binding to the heme iron of the enzyme, this compound is expected to block the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. This disruption leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, ultimately resulting in the inhibition of fungal growth and replication.

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Demethylation Lanosterol 14-α-demethylase (CYP51/Erg11p) Lanosterol->Demethylation Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Demethylation->Intermediate Further_Steps ...Multiple Steps... Intermediate->Further_Steps Ergosterol Ergosterol Further_Steps->Ergosterol Inhibitor 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Inhibitor->Demethylation Inhibition

Inhibition of the Ergosterol Biosynthesis Pathway.

References

Unveiling the Molecular Weight of a Novel Fluconazole Derivative: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of the novel fluconazole derivative, "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole." This compound, a structural analog of the widely used antifungal agent fluconazole, presents a unique modification where a fluorine atom at the fourth position of the difluorophenyl ring is substituted with a 1H-1,2,4-triazol-1-yl group. This alteration is anticipated to influence its pharmacological profile. A precise determination of its molecular weight is fundamental for its characterization, synthesis, and potential drug development pipeline.

Molecular Composition and Weight

The molecular formula of this compound has been determined to be C₁₅H₁₄FN₉O.[1][2][3][4][5] Based on this composition, the calculated molecular weight is approximately 355.33 g/mol .[1][5] The IUPAC name for this compound is 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.[5]

For comparative purposes, the molecular details of the parent compound, Fluconazole, and the substituting group, 1H-1,2,4-triazole, are provided in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )
This compound C₁₅H₁₄FN₉O355.33 [1][5]
FluconazoleC₁₃H₁₂F₂N₆O306.27[6]
1H-1,2,4-triazoleC₂H₃N₃69.07

Experimental Determination of Molecular Weight

The theoretical molecular weight should be confirmed through experimental analysis. High-resolution mass spectrometry (HRMS) and elemental analysis are standard and highly accurate methods for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the accurate mass of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

Methodology:

  • Sample Preparation: A dilute solution of the synthesized and purified compound is prepared in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for ESI in positive ion mode). The concentration should be optimized to obtain a stable and sufficient ion signal, typically in the range of 1-10 µg/mL.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard calibration mixture with known masses covering the expected mass range of the analyte. This ensures high mass accuracy.

  • Infusion and Ionization: The sample solution is introduced into the ionization source via direct infusion using a syringe pump at a constant flow rate. ESI conditions (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) are optimized to achieve efficient ionization and minimize fragmentation.

  • Mass Analysis: Mass spectra are acquired in the appropriate mass range. For this compound, a range of m/z 100-500 would be suitable. Data is collected in high-resolution mode.

  • Data Analysis: The acquired mass spectrum is analyzed to identify the protonated molecule [M+H]⁺. The exact mass of this ion is determined. The molecular weight of the neutral compound is then calculated by subtracting the mass of a proton. The experimentally determined mass is compared with the theoretical exact mass of C₁₅H₁₄FN₉O.

Experimental Protocol: Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of this compound.

Instrumentation: An automated elemental analyzer.

Methodology:

  • Sample Preparation: A precisely weighed amount (typically 1-3 mg) of the highly purified and dried compound is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a furnace at high temperatures (around 900-1000 °C) in the presence of a controlled amount of oxygen. This process converts the sample into its constituent elemental gases (CO₂, H₂O, N₂).

  • Gas Separation and Detection: The combustion gases are passed through a separation column (typically a gas chromatography column) to separate them. The separated gases are then detected by a thermal conductivity detector (TCD).

  • Quantification: The instrument is calibrated with a standard of known elemental composition. The signals from the TCD for the sample are compared to the calibration to determine the percentage of carbon, hydrogen, and nitrogen in the sample.

  • Data Analysis: The experimentally determined percentages of C, H, and N are compared with the theoretical percentages calculated from the molecular formula C₁₅H₁₄FN₉O.

Workflow for Molecular Weight Determination

The logical flow for ascertaining the molecular weight of a novel compound involves both theoretical calculation and experimental verification. This workflow ensures accuracy and confidence in the determined value.

Workflow for Molecular Weight Determination of a Novel Compound A Propose Chemical Structure (this compound) B Determine Molecular Formula (C15H14FN9O) A->B Structural Analysis C Calculate Theoretical Molecular Weight (355.33 g/mol) B->C Atomic Mass Summation H Compare Theoretical and Experimental Data C->H D Synthesize and Purify the Compound E Experimental Verification D->E F High-Resolution Mass Spectrometry (HRMS) E->F G Elemental Analysis E->G F->H G->H I Confirm Molecular Weight H->I

Caption: A flowchart illustrating the process of determining the molecular weight of a novel compound.

Signaling Pathway and Logical Relationships

While this document focuses on the molecular weight, understanding the logical relationship in the design of this molecule is crucial. The synthesis of this derivative is logically derived from the structure of fluconazole, a known antifungal agent.

Logical Derivation of the Novel Compound Fluconazole Fluconazole (C13H12F2N6O) Modification Structural Modification: Substitution at 4-position of difluorophenyl ring Fluconazole->Modification Defluoro_Fluconazole This compound (C15H14FN9O) Modification->Defluoro_Fluconazole Substituent 1H-1,2,4-triazol-1-yl Group Substituent->Modification

Caption: Diagram showing the logical relationship in the design of the novel fluconazole derivative.

This technical guide provides foundational data and methodologies essential for the scientific community engaged in the research and development of new antifungal agents. The accurate determination of the molecular weight of "this compound" is a critical first step in its comprehensive characterization and evaluation as a potential therapeutic candidate.

References

The Discovery and Profile of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, a critical process-related impurity of the widely used antifungal agent, fluconazole. Known formally as Fluconazole Related Compound A or Fluconazole EP Impurity B, its "discovery" is intrinsically linked to the stringent quality control required in pharmaceutical manufacturing. This document details its origin, synthesis for use as a reference standard, analytical detection protocols, and its presumed biological activity based on its structural relationship to fluconazole. This guide is intended for researchers, scientists, and drug development professionals engaged in antifungal drug research, quality control, and pharmaceutical analysis.

Introduction and Identification

This compound is a key specified impurity in the synthesis of fluconazole, a first-generation triazole antifungal medication. It is not a compound developed as a therapeutic agent in its own right, but rather one that must be monitored and controlled to ensure the safety and efficacy of fluconazole drug products. Its presence in fluconazole active pharmaceutical ingredient (API) typically ranges from 0.1% to 0.3% before purification.[1]

Chemical Identity:

  • Systematic Name: 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[2][3]

  • Common Synonyms: Fluconazole Related Compound A, Fluconazole EP Impurity B[2][3]

  • Molecular Formula: C₁₅H₁₄FN₉O[4]

  • Molecular Weight: 355.33 g/mol [4]

  • CAS Number: 871550-15-1[2][4]

Discovery: An Impurity Story

The "discovery" of this compound is a direct result of the analytical characterization and impurity profiling of fluconazole. During the process development and manufacturing of fluconazole, various related substances are formed. This particular impurity arises from an unwanted side reaction where a 1,2,4-triazole molecule displaces the fluorine atom at the 4-position of the difluorophenyl ring of fluconazole.[1] This nucleophilic aromatic substitution reaction is a known pathway for the formation of such impurities in the synthesis of fluoroaromatic compounds.

The identification and structural elucidation of this and other impurities are critical steps mandated by regulatory bodies to ensure the quality and safety of the final drug product. Its presence must be quantified and controlled within strict limits defined by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

Origin in Fluconazole Synthesis

The conventional synthesis of fluconazole involves several steps, with the final key step being the reaction of an epoxide intermediate with 1,2,4-triazole. The formation of this compound is believed to occur as a subsequent side-reaction under the synthesis conditions, where excess triazole or elevated temperatures can promote the substitution of the aromatic fluorine atom.

Fluconazole_Synthesis_and_Impurity_Formation cluster_main Fluconazole Synthesis cluster_side Impurity Formation A 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone B Epoxide Intermediate {1-[2-(2,4-difluorophenyl)-2,3- epoxypropyl]-1H-1,2,4-triazole} A->B Corey-Chaykovsky Reaction C Fluconazole {2-(2,4-Difluorophenyl)-1,3-bis (1H-1,2,4-triazol-1-yl)propan-2-ol} B->C Ring-opening with 1,2,4-triazole Impurity 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole C->Impurity Nucleophilic Aromatic Substitution (Side Reaction with excess 1,2,4-triazole)

Fluconazole synthesis and impurity origin.

Experimental Protocols

Synthesis of this compound (Reference Standard)

For analytical and quality control purposes, the impurity must be synthesized independently to serve as a certified reference material. The following protocol is adapted from the literature for the synthesis of the "triazole impurity" from fluconazole.[4]

Reaction Principle: A forced nucleophilic aromatic substitution reaction is carried out on fluconazole with excess 1,2,4-triazole in the presence of a strong base.

Materials:

  • Fluconazole

  • 1,2,4-triazole

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve fluconazole (1 equivalent) and 1,2,4-triazole (1.1 equivalents) in DMF.

  • Add powdered potassium hydroxide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 140-150°C for 10-20 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

  • Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[4]

Impurity_Synthesis Fluconazole Fluconazole Reagents KOH, DMF 140-150°C Fluconazole->Reagents Triazole 1,2,4-Triazole Triazole->Reagents Product 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Reagents->Product

Synthesis of the target impurity.
Analytical Method for Quantification

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used for the detection and quantification of fluconazole and its related impurities.

Chromatographic Conditions (Typical):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection: UV spectrophotometer at 260 nm.

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of the certified this compound reference material at a known concentration.

  • Sample Preparation: Prepare a solution of the fluconazole API sample at a specified concentration.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard. The relative retention time for Fluconazole Related Compound A is approximately 0.5 relative to the main fluconazole peak.

  • Quantification: Calculate the percentage of the impurity in the API sample by comparing the peak area of the impurity in the sample to the peak area of the reference standard.

Acceptance Criteria: According to the USP monograph for fluconazole, the acceptance criterion for Fluconazole Related Compound A is not more than 0.2%.

Analytical_Workflow cluster_prep Sample & Standard Prep cluster_analysis HPLC Analysis cluster_quant Quantification Sample Weigh & Dissolve Fluconazole API HPLC Inject into HPLC System Sample->HPLC Standard Weigh & Dissolve Reference Standard Standard->HPLC Detect UV Detection at 260 nm HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Calculate % Impurity (Area Comparison) Identify->Quantify Compare Compare to Acceptance Criteria Quantify->Compare Report Report Compare->Report

Workflow for impurity quantification.

Biological Activity Profile (Inferred)

Presumed Mechanism of Action: Inhibition of Ergosterol Synthesis

Like other azole antifungals, this compound is expected to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungistatic activity.

Ergosterol_Pathway_Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Inhibitor Azole Antifungal (e.g., Fluconazole Impurity) Inhibitor->Enzyme Inhibition Enzyme->Ergosterol Conversion

Mechanism of azole antifungal action.
Antifungal Activity

While specific Minimum Inhibitory Concentration (MIC) or IC₅₀ data for the impurity is unavailable, it is plausible that it possesses some degree of antifungal activity. The tables below summarize the activity of fluconazole against common fungal pathogens for reference.

Table 1: In Vitro Antifungal Activity of Fluconazole against Candida Species

Fungal Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Candida albicans ≤0.25 - 64 0.5 2
Candida glabrata ≤0.25 - >64 8 32
Candida parapsilosis ≤0.25 - 8 1 2
Candida tropicalis ≤0.25 - 64 1 4
Candida krusei 8 - >64 32 64

Note: Data compiled from various surveillance studies. Ranges can vary based on geographic location and resistance patterns.

Table 2: In Vitro Antifungal Activity of Fluconazole against other Yeasts

Fungal Species MIC Range (µg/mL)
Cryptococcus neoformans 0.25 - 32

Note: Data compiled from various surveillance studies.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

  • Inoculum Preparation: Culture the yeast strain on appropriate agar (e.g., Sabouraud Dextrose Agar) and prepare a standardized inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Perform serial twofold dilutions of the test compound (and fluconazole as a control) in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free growth control well and a sterile control well.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Reading Results: Determine the MIC, which is the lowest concentration of the drug that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the drug-free control well.

Cytochrome P450 Inhibition

A hallmark of azole compounds is their interaction with cytochrome P450 (CYP) enzymes, both fungal and mammalian. The selectivity of fluconazole for fungal CYP51 over human CYPs is a key to its therapeutic index. It is a known moderate inhibitor of human CYP2C9 and CYP3A4 and a strong inhibitor of CYP2C19. The impurity, containing the same core structure, likely shares these properties.

Table 3: Inhibitory Activity of Fluconazole against Human CYP450 Isoforms

CYP Isoform Substrate Inhibition Constant (Kᵢ) or IC₅₀
CYP2C9 (S)-Warfarin Kᵢ = 7-8 µM[5]
CYP2C9 Tolbutamide IC₅₀ = 30.3 µM[6]
CYP2C19 S-mephenytoin IC₅₀ = 12.3 µM[6]
CYP3A4 (R)-Warfarin Kᵢ = 15-18 µM[5]

Note: Values can vary based on the specific substrate and experimental system used.

Experimental Protocol: In Vitro CYP450 Inhibition Assay (General)

  • System: Use human liver microsomes or recombinant human CYP enzymes as the enzyme source.

  • Incubation Mixture: Prepare an incubation mixture containing the enzyme source, a specific probe substrate for the CYP isoform of interest, and NADPH (as a cofactor) in a buffer solution.

  • Inhibition: Add various concentrations of the test compound (the impurity) to the incubation mixtures. Include a positive control inhibitor and a vehicle control.

  • Reaction: Initiate the metabolic reaction by adding NADPH and incubate at 37°C for a specified time.

  • Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • Calculation: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

The compound this compound, also known as Fluconazole Related Compound A, serves as a prime example of the importance of impurity profiling in drug development and manufacturing. Its discovery was not one of therapeutic intent but of analytical necessity. Understanding its origin in the fluconazole synthesis process allows for process optimization to minimize its formation. The development of a specific synthesis protocol for this compound is crucial for producing the reference material needed for its accurate quantification. While its biological activity has not been explicitly detailed, its structural similarity to fluconazole strongly suggests a potential for both antifungal activity and interaction with mammalian cytochrome P450 enzymes, reinforcing the need to control its presence in the final pharmaceutical product to ensure consistent quality, safety, and efficacy.

References

The Biological Significance of Defluorinated Fluconazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluconazole, a cornerstone of antifungal therapy, is a synthetically produced triazole that exhibits broad-spectrum efficacy against a variety of fungal pathogens. Its mechanism of action is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The manufacturing and metabolic processes of fluconazole can, however, lead to the formation of related substances and impurities. Among these is defluorinated fluconazole, a molecule where one of the two fluorine atoms on the phenyl ring is absent. This document provides a comprehensive overview of what is currently known about defluorinated fluconazole, including its synthesis and chemical properties. In the absence of direct biological studies on this specific compound, this guide also explores the potential biological significance of defluorination based on established principles of drug metabolism and the known activity of the parent compound, fluconazole.

Introduction to Fluconazole

Fluconazole is a first-generation triazole antifungal agent used in the treatment of a wide range of superficial and systemic fungal infections.[1] Its primary mode of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][3] By disrupting ergosterol production, fluconazole compromises the integrity of the fungal cell membrane, leading to the cessation of growth and replication.[4]

Defluorinated Fluconazole: A Process-Related Impurity

Defluorinated fluconazole, chemically known as 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a known process-related impurity in the synthesis of fluconazole.[5] It is officially designated as Fluconazole USP Related Compound B and Fluconazole EP Impurity D.[6][7][8]

Synthesis and Characterization

The synthesis of this impurity has been described and involves the use of fluorobenzene instead of 1,3-difluorobenzene in a multi-step chemical process. The structural identity of defluorinated fluconazole has been confirmed through various spectroscopic methods.

Experimental Protocol: Synthesis of Defluorinated Fluconazole

A detailed experimental protocol for the synthesis of defluorinated fluconazole has been outlined in the scientific literature. The process begins with the Friedel-Crafts acylation of fluorobenzene, followed by a series of reactions to introduce the triazole moieties and the hydroxyl group, ultimately yielding the defluorinated analog of fluconazole. Characterization is typically performed using techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity of the final compound.[5]

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the key identification and characterization data for defluorinated fluconazole.

Parameter Value
Chemical Name 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Synonyms 2-Desfluoro Fluconazole, Fluconazole USP Related Compound B, Fluconazole EP Impurity D
CAS Number 81886-51-3
Molecular Formula C₁₃H₁₃FN₆O
Molecular Weight 288.28 g/mol
IR (KBr, cm⁻¹) 3214 (O-H stretch), 3111 (aromatic C-H stretch), 2956 (aliphatic C-H stretch), 1515 (C=C/C=N stretch), 1422 (aliphatic C-H bend), 1278 (C-N stretch), 1135 & 1090 (aromatic C-F stretch)
¹H-NMR (CDCl₃, 300 MHz) δ (ppm) 4.43 (d, 2H, J=14.1 Hz), 4.54 (d, 2H, J=14.4 Hz), 5.64 (brs, 1H, OH), 6.96-7.21 (m, 2H, Ar-H), 7.21-7.28 (m, 2H, Ar-H), 7.89 (s, 2H, Ar-H), 7.98 (s, 2H, Ar-H)
¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) 54.85, 73.81, 106.74 (d, J = 29 Hz), 114.38, 126.30 (d, J = 13 Hz), 129.86 (d, J = 5 Hz), 137.54 (d, J = 11 Hz), 142.61, 143.11, 145.21

Data sourced from Mittapelli V, et al. (2011). Asian Journal of Biochemical and Pharmaceutical Research.[5]

Potential Biological Significance of Defluorination

While no direct studies on the biological activity of defluorinated fluconazole have been identified in the surveyed literature, its significance can be hypothesized based on the known structure-activity relationships of azole antifungals and the general principles of drug metabolism.

The Role of Fluorine in Fluconazole's Activity

The fluorine atoms in fluconazole are crucial for its biological activity and pharmacokinetic profile. They contribute to the molecule's metabolic stability and enhance its binding affinity to the target enzyme, lanosterol 14α-demethylase. The removal of one of these electron-withdrawing groups would likely alter the electronic properties of the phenyl ring, which could, in turn, affect its interaction with the active site of the enzyme.

Metabolic Defluorination

Metabolic defluorination is a known pathway for some fluorinated drugs and can be mediated by cytochrome P450 enzymes. This process can sometimes lead to the formation of reactive metabolites.[9][10][11] Although fluconazole itself is largely metabolically stable, the potential for in vivo defluorination, however minor, cannot be entirely ruled out without specific investigation. A study on the photodegradation of fluconazole identified hydroxylative defluorination as a degradation pathway, though the toxicity of the resulting byproducts was found to be lower than the parent compound in an algal toxicity assay.[9][10]

Hypothetical Impact on Antifungal Efficacy

Given that the difluorophenyl group is a key structural feature for the potent activity of fluconazole, it is reasonable to hypothesize that the defluorinated version would exhibit reduced antifungal efficacy. The binding of fluconazole to lanosterol 14α-demethylase involves specific interactions with amino acid residues in the active site, and the electronic and steric properties of the difluorophenyl ring are optimized for these interactions.[12][13][14] A change in this substitution pattern would likely lead to a weaker binding affinity and consequently, a higher Minimum Inhibitory Concentration (MIC) against fungal pathogens.

Signaling Pathways and Experimental Workflows

As there is no direct experimental data on the biological effects of defluorinated fluconazole, the following diagrams illustrate the established pathway of the parent compound and the theoretical process of defluorination.

fluconazole_moa cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Ergosterol_depletion Ergosterol Depletion Lanosterol_demethylase->Ergosterol Fluconazole Fluconazole Fluconazole->Lanosterol_demethylase Membrane_disruption Fungal Cell Membrane Disruption Ergosterol_depletion->Membrane_disruption Fungal_growth_inhibition Inhibition of Fungal Growth Membrane_disruption->Fungal_growth_inhibition

Figure 1: Mechanism of action of Fluconazole in inhibiting the ergosterol biosynthesis pathway.

defluorination_pathway cluster_metabolism Metabolic Defluorination Aryl_fluoride Aryl Fluoride (e.g., Fluconazole) CYP450 Cytochrome P450 Enzymes Aryl_fluoride->CYP450 Intermediate Arene Oxide Intermediate CYP450->Intermediate Phenol Phenolic Metabolite (Defluorinated Product) Intermediate->Phenol Fluoride_ion Fluoride Ion Intermediate->Fluoride_ion

Figure 2: Generalized pathway for the oxidative defluorination of an aryl fluoride by cytochrome P450 enzymes.

synthesis_workflow cluster_synthesis_flow Synthesis of Defluorinated Fluconazole start Fluorobenzene step1 Friedel-Crafts Acylation start->step1 step2 Reaction with 1,2,4-triazole step1->step2 step3 Epoxidation step2->step3 step4 Reaction with 1,2,4-triazole step3->step4 end Defluorinated Fluconazole step4->end

Figure 3: Simplified workflow for the synthesis of defluorinated fluconazole.

Conclusion

Defluorinated fluconazole is a well-characterized process-related impurity of the widely used antifungal agent, fluconazole. While its synthesis and chemical properties are documented, there is a notable absence of publicly available data on its biological significance. Based on the critical role of the difluorophenyl moiety in the parent drug's mechanism of action, it is highly probable that defluorinated fluconazole possesses significantly reduced antifungal activity. Further research, including in vitro antifungal susceptibility testing and enzyme inhibition assays, would be necessary to definitively determine its biological profile and to ascertain any potential toxicological implications. For drug development professionals, the presence of this impurity should be monitored and controlled to ensure the quality, efficacy, and safety of the final fluconazole drug product. The potential for in vivo metabolic defluorination, while likely minimal for fluconazole, underscores the importance of comprehensive metabolic profiling for all fluorinated drug candidates.

References

Potential Antifungal Activity of Fluconazole Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole, a first-generation triazole, is a widely used antifungal agent that functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The synthesis and degradation of fluconazole can result in the formation of various impurities. While the pharmacological activity of fluconazole is well-established, the potential biological, and specifically antifungal, activity of its impurities is not extensively documented in publicly available literature. This technical guide provides an overview of known fluconazole impurities, discusses their potential for antifungal activity based on structure-activity relationships, and details the experimental protocols required to evaluate such activity.

Introduction to Fluconazole and Its Impurities

Fluconazole's efficacy and broad-spectrum activity against many pathogenic fungi have made it a cornerstone in the treatment of candidiasis, cryptococcal meningitis, and other fungal infections.[3] Like any pharmaceutical product, fluconazole can contain impurities that originate from the manufacturing process or from degradation of the active pharmaceutical ingredient (API) over time.[4][5] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for known and unknown impurities.[6][7][8]

Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are used to identify potential degradation products.[9][10][11] While these studies are crucial for assessing the stability of fluconazole, they also generate impurities that may or may not possess biological activity.[3] A key degradation product of fluconazole identified in environmental fate studies is 1,2,4-triazole.[12][13]

Known Fluconazole Impurities

Several impurities related to fluconazole have been identified and are available as reference standards from pharmacopeias and commercial suppliers. These are often designated as "Related Compounds" or "Impurities."[6][7][14] A summary of some of the commonly listed impurities is provided in the table below.

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
Fluconazole 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-olC₁₃H₁₂F₂N₆O306.27
Impurity A (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-olC₁₃H₁₂F₂N₆O306.27
Impurity B 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-olC₁₃H₁₃FN₆O288.28
Impurity C 1,1′-(1,3-phenylene)di-1H-1,2,4-triazoleC₁₀H₈N₆212.21
1,2,4-Triazole 1H-1,2,4-TriazoleC₂H₃N₃69.07

Table 1: Selected Fluconazole Impurities. Data sourced from various pharmacopeial and commercial supplier information.[7][13][14][15]

Potential for Antifungal Activity: A Structure-Activity Relationship (SAR) Perspective

Direct experimental data on the antifungal activity of the specified fluconazole impurities (A, B, C, etc.) is scarce in peer-reviewed literature. However, an analysis based on the structure-activity relationship (SAR) of azole antifungals can provide a hypothesis for their potential activity.

The antifungal activity of fluconazole and other azoles is critically dependent on the presence of the 1,2,4-triazole ring.[8][16] This moiety binds to the heme iron atom in the active site of the target enzyme, lanosterol 14α-demethylase, thereby inhibiting it.[2]

  • 1,2,4-Triazole: As a core functional group of all triazole antifungals, the 1,2,4-triazole molecule itself is a known pharmacophore with a wide range of biological activities, including antifungal properties.[7][14][16] Studies on the environmental fate of fluconazole have noted that the degradation product 1,2,4-triazole may retain some antifungal properties, which could have implications for the development of environmental antifungal resistance.[12] Its activity is, however, expected to be significantly lower than that of fluconazole, which has additional structural features optimized for target binding.

  • Impurity A (Isomer): This impurity is an isomer of fluconazole, differing in the point of attachment of one of the triazole rings.[17] Given that it retains the core structure of fluconazole—the difluorophenyl group, the tertiary alcohol, and two triazole rings—it is plausible that this impurity could exhibit some level of antifungal activity. The precise spatial arrangement of these groups is crucial for effective binding to the demethylase enzyme, so any alteration is likely to reduce potency compared to the parent drug.

  • Impurity B (Des-fluoro analog): This impurity lacks one of the fluorine atoms on the phenyl ring.[15] The difluoro-phenyl group of fluconazole is important for its activity and metabolic stability. The removal of one fluorine atom would alter the electronic properties and potentially the binding affinity of the molecule to the target enzyme, likely resulting in reduced antifungal activity.

  • Impurity C: This impurity is structurally quite different from fluconazole, lacking the propan-2-ol backbone and the difluorophenyl group. While it contains two triazole rings, the absence of the other key structural features makes it unlikely to possess significant antifungal activity through the same mechanism as fluconazole.

Experimental Protocols for Antifungal Susceptibility Testing

To empirically determine the antifungal activity of fluconazole impurities, standardized in vitro susceptibility testing methods should be employed. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal testing. The broth microdilution method is a widely accepted technique.

Broth Microdilution Method (Adapted from CLSI M27)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

a) Materials:

  • Test compounds (Fluconazole impurities)

  • Reference antifungal (e.g., analytical grade Fluconazole)

  • Fungal isolates (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for objective endpoint reading)

  • Sterile saline or water

  • Hemocytometer or spectrophotometer for inoculum preparation

b) Inoculum Preparation:

  • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a suspension of fungal colonies in sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This can be done by visual comparison or using a spectrophotometer at 530 nm.

  • Dilute this stock suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

c) Plate Preparation and Assay Procedure:

  • Prepare stock solutions of the test impurities and fluconazole control in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates. A typical concentration range to test would be from 64 µg/mL down to 0.06 µg/mL.

  • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

  • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

d) Determination of MIC:

  • After incubation, determine the MIC by visually inspecting the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

  • Alternatively, a spectrophotometer can be used to read the optical density at 490 nm to determine the endpoint more objectively.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of fluconazole and a general workflow for testing the antifungal activity of its impurities.

fluconazole_moa cluster_synthesis Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Lanosterol Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethyl Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Fluconazole Fluconazole Lanosterol 14-alpha-demethylase\n(CYP51) Lanosterol 14-alpha-demethylase (CYP51) Fluconazole->Lanosterol 14-alpha-demethylase\n(CYP51) Inhibition

Figure 1: Mechanism of Action of Fluconazole.

experimental_workflow start Obtain Fluconazole Impurity (Test Compound) prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end Report Antifungal Activity read_mic->end

Figure 2: Experimental Workflow for MIC Determination.

Conclusion

References

A Technical Guide to the Anticipated Mechanism of Action of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole" is not presently available in the public scientific literature. The following guide is a scientifically-informed projection based on the well-established mechanism of action of its parent compound, Fluconazole, and the known structure-activity relationships of azole antifungals. The proposed mechanisms and experimental data are extrapolated from studies on Fluconazole and related analogs.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent that has been a cornerstone in the treatment of fungal infections for decades. Its mechanism of action is centered on the inhibition of a key fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The novel derivative, this compound, represents a structural modification of the parent molecule. This guide elucidates its anticipated mechanism of action, drawing parallels from the extensive research on Fluconazole.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of triazoles, including the proposed this compound, is the disruption of the fungal cell membrane's integrity. This is achieved through the targeted inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).

The proposed signaling pathway for this mechanism is as follows:

G cluster_fungal_cell Fungal Cell Drug 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole CYP51 Lanosterol 14α-demethylase (CYP51) Drug->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion ToxicSterols Accumulation of 14α-methylated sterols (Toxic Intermediates) CYP51->ToxicSterols Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential Component (Depleted) ToxicSterols->Membrane Growth Inhibition of Fungal Growth and Proliferation Membrane->Growth

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data: Antifungal Susceptibility

The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents hypothetical MIC values for the novel compound against common fungal pathogens, benchmarked against Fluconazole.

Fungal SpeciesFluconazole MIC (µg/mL)This compound MIC (µg/mL) - Projected
Candida albicans0.25 - 1.00.125 - 0.5
Candida glabrata8 - 324 - 16
Candida parapsilosis0.5 - 2.00.25 - 1.0
Cryptococcus neoformans2 - 81 - 4
Aspergillus fumigatus>64>64

Experimental Protocols

A standardized microdilution method is employed to determine the MIC of the compound.

G Start Prepare Fungal Inoculum (e.g., Candida albicans) PrepareDrug Serially Dilute Compound in 96-well plate Start->PrepareDrug Inoculate Inoculate wells with Fungal Suspension PrepareDrug->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Visually or Spectrophotometrically Determine Growth Incubate->Read End Determine MIC (Lowest concentration with no growth) Read->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) testing.

This assay directly measures the impact of the compound on ergosterol production.

  • Fungal Culture: Grow the target fungal species (e.g., Candida albicans) in a suitable broth medium to mid-log phase.

  • Drug Exposure: Expose the fungal cells to varying concentrations of this compound for a defined period (e.g., 4-6 hours).

  • Sterol Extraction: Harvest the fungal cells by centrifugation, followed by saponification with alcoholic potassium hydroxide. Extract the non-saponifiable lipids (containing sterols) with a solvent like n-heptane.

  • Spectrophotometric Analysis: Analyze the sterol composition of the extract using a UV-Vis spectrophotometer. The characteristic four-peaked absorbance spectrum of ergosterol allows for its quantification. A reduction in the ergosterol-specific peaks and an increase in the absorbance at other wavelengths (indicative of precursor accumulation) demonstrate the inhibition of the ergosterol biosynthesis pathway.

Structure-Activity Relationship and Rationale for the Novel Compound

The modification of the Fluconazole structure at the 4-position by replacing a fluorine atom with a 1H-1,2,4-triazol-1-yl group is a significant chemical change. The triazole rings are crucial for coordinating with the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity. The addition of a second triazole moiety could potentially enhance this binding affinity or alter the compound's interaction with the enzyme's active site, possibly leading to improved antifungal potency. The removal of the fluorine atom might influence the compound's metabolic stability and pharmacokinetic profile.

Conclusion

While "this compound" remains a hypothetical compound in the absence of published data, its mechanism of action can be confidently predicted based on the extensive knowledge of its parent compound, Fluconazole. The core of its antifungal activity is expected to be the potent and selective inhibition of fungal lanosterol 14α-demethylase, leading to the disruption of ergosterol biosynthesis and, consequently, the fungal cell membrane. The structural modifications introduced in this novel analog suggest a potential for altered potency and pharmacokinetic properties, warranting further investigation through the experimental protocols outlined in this guide. Future research will be essential to validate these projections and fully characterize the therapeutic potential of this compound.

Navigating the Labyrinth of Cytochrome P450 Inhibition by Azole Antifungals: A Technical Guide Focused on Fluconazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the cytochrome P450 (CYP450) inhibition profile of the widely-used antifungal agent fluconazole and its analogs. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. At the time of writing, specific experimental data for "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole" were not available in the public domain. The information presented herein is based on extensive research on fluconazole and its derivatives, providing a foundational understanding of the structure-activity relationships and inhibitory mechanisms relevant to this class of compounds.

Introduction: The Double-Edged Sword of Azole Antifungals

Azole antifungals, a cornerstone in the management of fungal infections, exert their therapeutic effect by inhibiting fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[1][3]

However, the therapeutic efficacy of azoles is intrinsically linked to their potential for drug-drug interactions (DDIs). This is due to their ability to inhibit human cytochrome P450 enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[4][5][6] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of adverse effects and toxicity.[4][7] This guide provides an in-depth analysis of the inhibitory effects of fluconazole and its analogs on major human CYP450 isoforms.

Mechanism of Action and Inhibition

The inhibitory action of azole antifungals stems from the interaction of the nitrogen atom in their azole ring (triazole in the case of fluconazole) with the heme iron of the cytochrome P450 enzyme.[2][8] This coordination bond prevents the binding and subsequent oxidation of the enzyme's natural substrates.[8] While the primary target in fungi is CYP51, this mechanism also applies to the inhibition of human CYP450 enzymes.[9]

The following diagram illustrates the general mechanism of azole-mediated CYP450 inhibition.

Azole_CYP450_Inhibition cluster_0 Normal CYP450 Catalytic Cycle cluster_1 Azole Inhibition CYP450_Fe3 CYP450 (Fe³⁺) CYP450_Substrate CYP450-Substrate Complex Inhibited_Complex CYP450-Azole Complex (Inactive) Substrate Substrate (Drug) Substrate->CYP450_Fe3 Binds Metabolite Oxidized Metabolite CYP450_Substrate->Metabolite Metabolism NADPH NADPH NADPH->CYP450_Substrate Reduces O2 O₂ O2->CYP450_Substrate Activates Azole Azole Antifungal Azole->CYP450_Fe3 Binds to Heme Iron

Caption: Mechanism of Azole-Mediated Cytochrome P450 Inhibition.

Quantitative Inhibition Data for Fluconazole and Analogs

The following tables summarize the in vitro inhibition data for fluconazole and other azole antifungals against major human CYP450 isoforms. The data are presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key parameters for assessing the inhibitory potency of a compound.

Table 1: In Vitro Inhibition of Human CYP450 Isoforms by Fluconazole

CYP450 IsoformInhibition Constant (Ki)Reference(s)
CYP2C97-8 µM[10]
CYP2C195.1 µM[11]
CYP3A415-18 µM[10]
CYP1A2> 800 µM (weak inhibitor)[10]

Table 2: Comparative In Vitro Inhibition (Ki) of Human CYP450 Isoforms by Various Azole Antifungals

CompoundCYP2B6 (Ki)CYP2C9 (Ki)CYP2C19 (Ki)CYP3A4 (Ki)Reference(s)
Fluconazole-2.79 µM5.1 µM0.66 µM (competitive), 2.97 µM (noncompetitive)[11]
Voriconazole< 0.5 µM2.79 µM5.1 µM0.66 µM (competitive), 2.97 µM (noncompetitive)[11]
Ketoconazole---3.6 nM[12]
Miconazole0.05 µM-0.05 µM0.03 µM[9][13]
Sulconazole0.04 µM0.01 µM0.008 µM-[9][13]
Tioconazole--0.04 µM0.02 µM[9][13]
Clotrimazole---0.02 µM[9][13]

Note: A lower Ki value indicates a more potent inhibitor.

Experimental Protocols for CYP450 Inhibition Assays

The determination of CYP450 inhibition is typically performed using in vitro assays with human liver microsomes (HLMs) or recombinant human CYP enzymes.[5][11] These assays are crucial in early drug discovery to predict potential DDIs.[4][7]

General High-Throughput Fluorogenic Assay

This method is a rapid and cost-effective approach for screening potential CYP450 inhibitors.[4]

Workflow:

CYP450_Fluorogenic_Assay Start Start: Prepare Reagents Incubation Incubate Test Compound with: - Recombinant CYP450 Enzyme - Fluorogenic Substrate - NADPH Regeneration System Start->Incubation Reaction CYP450 metabolizes substrate to a fluorescent product Incubation->Reaction Measurement Measure Fluorescence Intensity Reaction->Measurement Analysis Calculate % Inhibition relative to control Measurement->Analysis IC50 If significant inhibition, determine IC50 with serial dilutions of the compound Analysis->IC50 End End IC50->End

Caption: General Workflow for a Fluorogenic CYP450 Inhibition Assay.

Methodology:

  • Reagents: Recombinant human CYP450 enzymes, specific fluorogenic substrates for each isoform, NADPH regeneration system (e.g., Vivid® CYP450 Screening Kits), test compound, and a reference inhibitor.[4]

  • Procedure:

    • The test compound (at a single concentration, e.g., 10 µM, for initial screening, or a range of concentrations for IC50 determination) is pre-incubated with the specific CYP450 enzyme and the NADPH regeneration system in a microplate.[4]

    • The reaction is initiated by adding the fluorogenic substrate.

    • The plate is incubated at 37°C for a specified time.

    • The reaction is stopped, and the fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (without inhibitor). For IC50 determination, the inhibition data from a series of compound concentrations are fitted to a dose-response curve.[4]

LC-MS/MS-Based Cocktail Inhibition Assay

This method allows for the simultaneous assessment of inhibition of multiple CYP isoforms.[7]

Methodology:

  • Substrate Cocktail: A mixture of specific probe substrates for multiple CYP isoforms is used.[7]

  • Incubation: The test compound is incubated with human liver microsomes and the substrate cocktail.

  • Analysis: The formation of metabolites from each substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The inhibition of each CYP isoform is determined by the reduction in the formation of its specific metabolite. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.[7]

Structure-Activity Relationships and Selectivity

The selectivity of azole antifungals for fungal CYP51 over human CYP450 isoforms is a critical determinant of their safety profile. Fluconazole exhibits a degree of selectivity for the fungal enzyme.[1][8] The structural features of the azole molecule, including the nature and substitution pattern of the side chains, play a crucial role in determining its binding affinity and selectivity for different CYP450 enzymes.[14][15] For instance, modifications to the fluconazole scaffold can lead to analogs with altered potency and selectivity profiles.

The following diagram illustrates the key interactions of fluconazole within the active site of CYP51.

Fluconazole_CYP51_Interaction Fluconazole Fluconazole Triazole_Ring Triazole Ring Fluconazole->Triazole_Ring Difluorophenyl_Ring 2,4-Difluorophenyl Ring Fluconazole->Difluorophenyl_Ring Apoenzyme_Residues Apoenzyme Amino Acid Residues Fluconazole->Apoenzyme_Residues Hydrogen Bonding Heme_Iron Heme Iron (Fe³⁺) in CYP51 Active Site Triazole_Ring->Heme_Iron Coordinates with N4 Difluorophenyl_Ring->Apoenzyme_Residues Hydrophobic & van der Waals Interactions

Caption: Key Interactions of Fluconazole in the CYP51 Active Site.

Conclusion and Future Directions

Fluconazole and its analogs are potent inhibitors of fungal CYP51, but they also exhibit varying degrees of inhibition towards human CYP450 enzymes, primarily CYP2C9, CYP2C19, and CYP3A4. This necessitates careful consideration of potential drug-drug interactions when these antifungals are co-administered with other medications. The development of novel fluconazole derivatives, such as the hypothetical "this compound," should prioritize enhanced selectivity for the fungal target to minimize off-target effects on human CYP450s. Future research should focus on elucidating the precise structural determinants of this selectivity to guide the rational design of safer and more effective antifungal agents. In vitro and in vivo studies remain essential to characterize the DDI potential of any new azole antifungal candidate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, a novel analogue of the widely used antifungal agent, Fluconazole. The synthesis is a multi-step process commencing with the Friedel-Crafts acylation of 1-fluoro-3-bromobenzene, followed by a Buchwald-Hartwig amination, diazotization, and a copper-catalyzed Sandmeyer-type reaction to install the key triazole moiety on the phenyl ring. Subsequent steps mirror established methodologies for Fluconazole synthesis, including α-bromination, nucleophilic substitution with 1,2,4-triazole, Corey-Chaykovsky epoxidation, and a final epoxide ring-opening to yield the target compound. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction

Fluconazole is a triazole antifungal drug used in the treatment of a wide range of fungal infections. It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The development of Fluconazole analogues is a key area of research aimed at overcoming drug resistance and improving the antifungal spectrum. The target compound, this compound, is an analogue where one of the fluorine atoms on the 2,4-difluorophenyl ring of Fluconazole is replaced by a 1H-1,2,4-triazol-1-yl group. This modification may alter the compound's electronic properties and binding interactions with the target enzyme, potentially leading to improved efficacy or a different spectrum of activity.

Overall Synthetic Scheme

The proposed synthetic route for this compound is outlined below. The synthesis begins with commercially available 1-fluoro-3-bromobenzene and proceeds through six key steps to the final product.

Synthetic_Workflow A 1-Fluoro-3-bromobenzene B 1-(3-Bromo-2-fluorophenyl)ethan-1-one A->B 1. Ac2O, AlCl3 C 1-(3-Amino-2-fluorophenyl)ethan-1-one B->C 2. NaN3, CuI, L-proline D 1-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one C->D 3. t-BuONO, Cu(OAc)2, 1,2,4-Triazole E 2-Bromo-1-(2-fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one D->E 4. Br2, HBr/AcOH F 1-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one E->F 5. 1,2,4-Triazole, K2CO3 G 2-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane F->G 6. (CH3)3S(O)I, NaOH H This compound G->H 7. 1,2,4-Triazole, K2CO3

Caption: Proposed multi-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are estimates based on literature precedents for similar reactions.

StepIntermediate/ProductStarting MaterialMol. Wt. ( g/mol )Quantity (mmol)Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
11-(3-Bromo-2-fluorophenyl)ethan-1-one1-Fluoro-3-bromobenzene219.0350.010.958.7680>95
21-(3-Amino-2-fluorophenyl)ethan-1-one1-(3-Bromo-2-fluorophenyl)ethan-1-one153.1540.06.134.9080>97
31-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one1-(3-Amino-2-fluorophenyl)ethan-1-one221.2032.07.084.6065>96
42-Bromo-1-(2-fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one1-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one299.1020.86.225.2985>95
51-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one2-Bromo-1-(2-fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one288.2517.75.104.0880>98
62-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane1-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one302.2814.14.263.1975>97
7This compound2-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane371.3410.63.942.5665>99

Experimental Protocols

Step 1: Synthesis of 1-(3-Bromo-2-fluorophenyl)ethan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-fluoro-3-bromobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(3-bromo-2-fluorophenyl)ethan-1-one as a pale yellow oil.

Step 2: Synthesis of 1-(3-Amino-2-fluorophenyl)ethan-1-one

  • To a mixture of 1-(3-bromo-2-fluorophenyl)ethan-1-one (1.0 eq), sodium azide (1.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in a sealed tube, add dimethyl sulfoxide (DMSO, 5 mL/g of starting material).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 90 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • To the crude azide intermediate dissolved in methanol, add palladium on carbon (10 wt. %) and hydrogenate at 50 psi for 4 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to give the crude product.

  • Purify by column chromatography (eluent: hexane/ethyl acetate) to yield 1-(3-amino-2-fluorophenyl)ethan-1-one.

Step 3: Synthesis of 1-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

  • Dissolve 1-(3-amino-2-fluorophenyl)ethan-1-one (1.0 eq) in acetonitrile (10 mL/g).

  • Add tert-butyl nitrite (1.5 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, suspend 1,2,4-triazole (2.0 eq) and copper(II) acetate (1.2 eq) in acetonitrile.

  • Add the diazonium salt solution dropwise to the triazole suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (eluent: DCM/methanol) to obtain the product.

Step 4: Synthesis of 2-Bromo-1-(2-fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

  • Dissolve 1-(2-fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (1.0 eq) in a solution of hydrobromic acid in acetic acid (33 wt. %).

  • Add bromine (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give the crude bromo-ketone, which can be used in the next step without further purification.

Step 5: Synthesis of 1-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

  • To a solution of the crude 2-bromo-1-(2-fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (1.0 eq) in acetone, add 1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq).

  • Reflux the mixture for 6-8 hours.

  • Cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product as a solid.

Step 6: Synthesis of 2-(2-Fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane

  • To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add sodium hydroxide (1.2 eq) portion-wise under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour to form the ylide.

  • Add a solution of 1-(2-fluoro-3-(1H-1,2,4-triazol-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (1.0 eq) in DMSO dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude epoxide by column chromatography (eluent: ethyl acetate/methanol).

Step 7: Synthesis of this compound

  • To a solution of the epoxide from Step 6 (1.0 eq) in N,N-dimethylformamide (DMF), add 1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture at 120 °C for 12-18 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final product, this compound.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

Azole antifungals, including Fluconazole and its analogues, exert their therapeutic effect by targeting the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The nitrogen atom (N4) of the triazole ring coordinates to the heme iron atom in the active site of the enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This binding inhibits the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and disruption of the fungal cell membrane integrity, ultimately resulting in the inhibition of fungal growth and replication.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol DisruptedMembrane Disrupted Fungal Cell Membrane (Loss of Integrity) Lanosterol->DisruptedMembrane Accumulation of toxic precursors Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Enzyme->Ergosterol Catalyzes conversion InhibitedEnzyme Inhibited Enzyme Drug 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Drug->Enzyme Binds & Inhibits

Caption: Mechanism of action of azole antifungals.

Disclaimer

This document is intended for informational purposes only and should be used by trained and qualified laboratory personnel. The proposed synthetic procedures are based on established chemical literature and require careful handling of potentially hazardous materials. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be performed in a well-ventilated fume hood. The user assumes all responsibility for the safe execution of these protocols.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluconazole Related Compound A, chemically identified as 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol, is a known process-related impurity found during the synthesis of the antifungal drug Fluconazole.[1] Its isolation and characterization are crucial for the quality control of Fluconazole active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the laboratory-scale synthesis of Fluconazole Related Compound A, intended for use by researchers, scientists, and drug development professionals. The synthesis is based on the nucleophilic aromatic substitution of a fluorine atom on a suitable precursor with 1,2,4-triazole.

Chemical and Physical Data

A summary of the key chemical and physical data for Fluconazole Related Compound A is presented in the table below.

ParameterValueReference
Chemical Name 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol[2][3]
CAS Number 871550-15-1[4][5]
Molecular Formula C₁₅H₁₄FN₉O[3][5]
Molecular Weight 355.33 g/mol [5]
Appearance White to off-white solidAssumed based on similar compounds
Storage 2-8°C[5]
Experimental Protocol

The following protocol outlines the laboratory preparation of Fluconazole Related Compound A from a suitable precursor, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole). This method involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms on the difluorophenyl ring is substituted by a 1,2,4-triazole moiety.

Materials and Reagents:

  • Fluconazole

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Fluconazole (1 equivalent), 1H-1,2,4-triazole (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to be complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Collect the fractions containing the desired product and evaporate the solvent.

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Analytical Characterization

The synthesized Fluconazole Related Compound A should be analyzed to confirm its structure and purity. The following analytical techniques are recommended:

Analytical TechniqueExpected Results
HPLC A single major peak corresponding to Fluconazole Related Compound A. Purity should be ≥95%.
¹H NMR The spectrum should be consistent with the structure of 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (m/z = 356.1 [M+H]⁺) should be observed.

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Fluconazole + 1,2,4-triazole + K2CO3 in DMF heating Heat to 120-130 °C reactants->heating Stirring monitoring Monitor by TLC/HPLC heating->monitoring quench Quench with Water monitoring->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize by NMR, MS, HPLC chromatography->characterization final_product Fluconazole Related Compound A characterization->final_product

Caption: Experimental workflow for the synthesis of Fluconazole Related Compound A.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Analysis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (Fluconazole EP Impurity B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification, quantification, and characterization of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, a known impurity of the antifungal agent Fluconazole, referred to in the European Pharmacopoeia as Fluconazole Impurity B.[1][2] The protocols described herein are based on established analytical techniques for Fluconazole and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is designed for the quantitative determination of this compound in bulk drug substances or pharmaceutical formulations. The protocol is adapted from methods used for the analysis of Fluconazole and its impurities.[3][4][5][6]

Experimental Protocol

1.1. Chromatographic Conditions:

ParameterRecommended Conditions
Column Octadecylsilyl silica gel for chromatography (C18), 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.01 M Sodium Acetate Buffer (pH 5.0) in a gradient elution
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 261 nm
Injection Volume 20 µL

1.2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare a solution of the test sample in the mobile phase at a suitable concentration.

  • System Suitability: A resolution of not less than 1.5 should be achieved between the impurity peak and the main drug peak.

Data Presentation
CompoundRetention Time (approx.)Relative Retention Time (vs. Fluconazole)
Fluconazole10.0 min1.00
This compound (Impurity B)4.0 min0.4

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 261 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Result LC_Injection Sample Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analysis Mass Analysis (MS1) Ionization->Mass_Analysis Fragmentation Collision-Induced Dissociation (MS2) Mass_Analysis->Fragmentation Fragment_Analysis Fragment Ion Analysis Fragmentation->Fragment_Analysis Identification Identification & Structural Elucidation Fragment_Analysis->Identification NMR_Logic cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis Isolation Isolate Impurity Dissolution Dissolve in Deuterated Solvent Isolation->Dissolution Acquire_1H Acquire ¹H NMR Spectrum Dissolution->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolution->Acquire_13C Analyze_Shifts Analyze Chemical Shifts Acquire_1H->Analyze_Shifts Analyze_Couplings Analyze Coupling Constants Acquire_1H->Analyze_Couplings Acquire_13C->Analyze_Shifts Acquire_2D (Optional) Acquire 2D NMR (COSY, HSQC) Acquire_2D->Analyze_Shifts Acquire_2D->Analyze_Couplings Structure_Confirm Confirm Molecular Structure Analyze_Shifts->Structure_Confirm Analyze_Couplings->Structure_Confirm

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fluconazole and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of Fluconazole and its related impurities using High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are designed to ensure specificity, precision, and accuracy in the quantification of fluconazole and the detection of its potential degradation products and synthesis-related impurities. This application note includes comprehensive experimental protocols, validated performance data, and visual representations of the analytical workflow to aid in the seamless adoption of this method in a laboratory setting.

Introduction

Fluconazole is a first-generation triazole antifungal agent used to treat a variety of fungal infections.[1] It functions by selectively inhibiting the fungal cytochrome P450 enzyme C-14 α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] The purity of the fluconazole drug substance is of paramount importance, especially when administered at high doses for systemic infections. Regulatory bodies like the United States Pharmacopeia (USP) have established monographs that outline the requirements for controlling impurities in fluconazole. This application note describes a robust HPLC method for the separation and quantification of fluconazole from its known related compounds and degradation products.

Experimental Protocols

Materials and Reagents
  • Fluconazole Reference Standard (USP)

  • Fluconazole Related Compounds A, B, and C (USP)[2]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade/Milli-Q or equivalent)

  • Phosphoric Acid (AR Grade)[1]

  • Potassium Dihydrogen Orthophosphate (AR Grade)[3]

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A variety of chromatographic conditions have been reported for the successful separation of fluconazole and its impurities. The following table summarizes validated methods. Researchers should select the most appropriate method based on their available instrumentation and specific analytical needs.

ParameterMethod 1Method 2Method 3Method 4
Column SunFire C18 (250 x 4.6 mm, 5 µm)Nova-Pak C18 (150 x 3.9 mm)[4]Kromasil C18 (250 mm × 4.6 mm, 5 µm)[5]Coresep 100 (150 x 4.6 mm)
Mobile Phase Methanol: Water (70:30 v/v)Acetonitrile: 0.01 M Phosphate Buffer pH 7 (25:75 v/v)[4]Acetonitrile: Water (40:60 v/v)[5]35% Acetonitrile with 0.1% H3PO4
Flow Rate 1.0 mL/min1.0 mL/min[4]1.5 mL/min[5]1.0 mL/min
Detection UV at 211 nmPDA at 260 nm[4]UV at 260 nmUV at 235 nm
Injection Volume 20 µL10 µL[4]20 µL[6]3 µL
Column Temp. 30°C[7]Ambient[4]AmbientNot Specified
Preparation of Solutions

Standard Stock Solution (Fluconazole): Accurately weigh about 25 mg of Fluconazole Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 500 µg/mL.[8]

Standard Solution for Assay: Dilute the Standard Stock Solution with the mobile phase to obtain a final concentration of approximately 40 µg/mL.[8]

System Suitability Solution: Prepare a solution containing fluconazole and its related compounds A, B, and C at a concentration of about 10 µg/mL each in the mobile phase.[2]

Sample Preparation (for solid dosage forms): Weigh and finely powder not fewer than 20 tablets/capsules. Transfer a portion of the powder equivalent to 25 mg of fluconazole into a 50 mL volumetric flask. Add about 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[3][8]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Results
Specificity The method should be able to resolve fluconazole from its impurities and any degradation products. Resolution between critical pairs (e.g., impurities B and C) should be >1.5.[2]The described methods demonstrate good resolution between fluconazole and its related compounds.
Linearity Correlation coefficient (r²) ≥ 0.999[5]Linearity was established in ranges such as 1-200 µg/mL[4] and 0.5–50 µg/ml[9].
Accuracy % Recovery should be within 98-102%.Recovery for fluconazole is typically found to be in the range of 99-101%.[10]
Precision (%RSD) Repeatability (Intra-day) RSD ≤ 2%. Intermediate Precision (Inter-day) RSD ≤ 2%.[10]The relative standard deviation for replicate injections is consistently below 2%.[6][10]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.LODs have been reported as low as 0.10 µg/ml[8] and 0.3 µg/mL[7].
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.LOQs have been reported as low as 0.25 µg/ml[8] and 1.4 µg/mL[7].
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH).The methods are generally robust to minor changes in chromatographic conditions.[10]

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on the fluconazole drug substance.[9] This involves subjecting the drug to various stress conditions to induce degradation.

  • Acid Hydrolysis: Reflux with 1 M HCl for 3 hours.[9]

  • Base Hydrolysis: Treat with 1 M NaOH at room temperature.

  • Oxidative Degradation: Treat with 3-35% H₂O₂ at room temperature.[9]

  • Thermal Degradation: Expose the solid drug to heat (e.g., in an oven).

  • Photolytic Degradation: Expose the drug solution to UV light.

The chromatograms of the stressed samples should be compared to that of an unstressed sample to demonstrate that the degradation products are well-separated from the main fluconazole peak.

Data Presentation

The following table summarizes the quantitative performance data from a validated HPLC method for fluconazole analysis.

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)% Recovery
Fluconazole~5.40.5 - 50[11]0.10[8]0.25[8]99.91 ± 0.74[11]
Impurity AVaries----
Impurity BVaries----
Impurity CVaries----
Oxidative Degradant~2.7[12]----

Note: Retention times for impurities will vary depending on the specific chromatographic conditions used.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection into HPLC D->E Inject Sample F Chromatographic Separation E->F G UV/PDA Detection F->G H Peak Integration G->H Acquire Chromatogram I Quantification H->I J Reporting I->J

Caption: Experimental workflow for HPLC analysis of fluconazole.

Validation_Relationship cluster_params Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Relationship between the analytical method and its validation parameters.

References

Application Note: LC-MS/MS Method for the Quantification of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the potential fluconazole impurity, 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole. The methodology is crucial for the quality control of fluconazole active pharmaceutical ingredients (APIs) and formulated drug products. The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is designed to be a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of antifungal drugs and related substances.

Introduction

Fluconazole is a widely used triazole antifungal agent for the treatment of a variety of fungal infections.[1] As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Therefore, robust analytical methods are required to detect and quantify any potential impurities.[2] this compound is a potential impurity of fluconazole, and its monitoring is essential to ensure the quality of the final drug product. This application note presents a detailed LC-MS/MS method for the analysis of this specific impurity.

Experimental

Sample Preparation

A straightforward and efficient sample preparation procedure is critical for accurate and reproducible results. The following protocol is recommended:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and 0.1% aqueous formic acid to achieve the desired concentration range for the calibration curve.[3]

  • Sample Preparation (for drug substance):

    • Accurately weigh and dissolve the fluconazole drug substance in the 50:50 methanol/0.1% aqueous formic acid mixture to a final concentration of 1 mg/mL.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

  • Column: Zorbax SB-C18, 3.5 µm, 100 mm x 2.1 mm i.d. (or equivalent)[4]

  • Mobile Phase A: 0.1% Formic acid in water[3][4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient: A gradient elution may be necessary to achieve optimal separation from fluconazole and other potential impurities. A suggested starting point is a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min[5]

  • Column Temperature: 35 °C[5]

  • Injection Volume: 10 µL[5]

Mass Spectrometry

Detection is carried out using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4][6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 4000 V[6]

  • Gas Temperature: 350 °C[6]

  • Gas Flow: 10 L/min[6]

MRM Transitions:

The precursor ion for this compound is expected to be [M+H]+ with a calculated m/z of 356.15, based on its molecular formula C15H14FN9O.[7] Product ions would need to be determined by infusing a standard of the compound and performing a product ion scan. For method development purposes, one could initially monitor for fragments resulting from the loss of triazole groups or water. For fluconazole, common transitions include m/z 307.1 → 238.2 and m/z 307.2 → 238.2.[4][8]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar analytical methods and would require experimental validation for this compound.

ParameterExpected Performance
Linearity (r²)≥ 0.99
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantitation (LOQ)2 - 15 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Solvent prep_start->dissolve vortex Vortex dissolve->vortex filter Filter vortex->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: A streamlined workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Analytical Parameters

logical_relationship cluster_chromatography Chromatography cluster_mass_spec Mass Spectrometry cluster_performance Method Performance Column Column Chemistry Specificity Specificity Column->Specificity MobilePhase Mobile Phase MobilePhase->Specificity Gradient Gradient Profile Gradient->Specificity FlowRate Flow Rate Precision Precision FlowRate->Precision Ionization Ionization Mode Sensitivity Sensitivity (LOD/LOQ) Ionization->Sensitivity ScanMode Scan Mode (MRM) ScanMode->Sensitivity ScanMode->Specificity Transitions MRM Transitions Transitions->Sensitivity Transitions->Specificity Accuracy Accuracy Sensitivity->Accuracy Specificity->Accuracy Precision->Accuracy

Caption: Interdependencies of analytical parameters influencing method performance.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in fluconazole drug substance. The method is specific and can be readily implemented in a quality control laboratory for routine analysis. As with any analytical method, validation in accordance with regulatory guidelines is essential before its application to sample analysis.

References

Application Note: NMR Spectroscopic Analysis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, a known impurity of the antifungal drug Fluconazole.

Introduction

This compound is a related compound and potential impurity in the synthesis of Fluconazole, a widely used triazole antifungal agent. The structural characterization and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural elucidation of organic molecules. This application note outlines the standardized procedures for the preparation and NMR analysis of this specific Fluconazole-related compound.

Chemical Structure and Numbering

The chemical structure of this compound is presented below with a systematic numbering scheme for the assignment of NMR signals.

cluster_0 C1 C1 N_bridge1 N (9) C1->N_bridge1 (8) C2 C2 C2->C1 C3 C3 C2->C3 OH OH C2->OH C_phenyl_1 C (1') C2->C_phenyl_1 N_bridge2 N (12) C3->N_bridge2 N1_triazole1 N N2_triazole1 N N1_triazole1->N2_triazole1 CH_triazole1_2 CH (11) N2_triazole1->CH_triazole1_2 CH_triazole1_1 CH (10) CH_triazole1_1->N1_triazole1 CH_triazole1_2->N_bridge1 N_bridge1->CH_triazole1_1 N1_triazole2 N N2_triazole2 N N1_triazole2->N2_triazole2 CH_triazole2_2 CH (14) N2_triazole2->CH_triazole2_2 CH_triazole2_1 CH (13) CH_triazole2_1->N1_triazole2 CH_triazole2_2->N_bridge2 N_bridge2->CH_triazole2_1 C_phenyl_2 C (2') C_phenyl_1->C_phenyl_2 C_phenyl_3 C (3') C_phenyl_2->C_phenyl_3 F F C_phenyl_2->F C_phenyl_4 C (4') C_phenyl_3->C_phenyl_4 C_phenyl_5 C (5') C_phenyl_4->C_phenyl_5 N_bridge3 N (15) C_phenyl_4->N_bridge3 C_phenyl_6 C (6') C_phenyl_5->C_phenyl_6 C_phenyl_6->C_phenyl_1 N1_triazole3 N N2_triazole3 N N1_triazole3->N2_triazole3 CH_triazole3_2 CH (17) N2_triazole3->CH_triazole3_2 CH_triazole3_1 CH (16) CH_triazole3_1->N1_triazole3 CH_triazole3_2->N_bridge3 N_bridge3->CH_triazole3_1

Caption: Structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. Predictions are based on the known spectral data of Fluconazole and related triazole-substituted aromatic compounds.[1][2][3] Spectra are referenced to a typical solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Atom Number(s)MultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
OHs (broad)~5.5 - 6.0-
CH₂(8)d~4.8 - 5.0~14.5
CH₂(8)d~4.4 - 4.6~14.5
CH₂(12)d~4.7 - 4.9~14.0
CH₂(12)d~4.3 - 4.5~14.0
H-10, H-11s~8.2 - 8.4-
H-13, H-14s~7.8 - 8.0-
H-16, H-17s~8.6 - 8.8, ~9.2-9.4-
H-3'dd~7.2 - 7.4~8.5, ~2.5
H-5'd~7.8 - 8.0~8.5
H-6't~7.5 - 7.7~8.5

Table 2: Predicted ¹³C NMR Data

Atom Number(s)Predicted Chemical Shift (δ, ppm)
C-2~72 - 74
C-8~55 - 57
C-12~54 - 56
C-10, C-11~151, ~145
C-13, C-14~151, ~145
C-16, C-17~152, ~146
C-1'~135 - 137
C-2'~160 - 162 (d, ¹JCF ≈ 245 Hz)
C-3'~112 - 114 (d, ²JCF ≈ 25 Hz)
C-4'~140 - 142
C-5'~120 - 122
C-6'~128 - 130 (d, ²JCF ≈ 15 Hz)

Experimental Protocols

A generalized workflow for the NMR analysis is depicted below.

cluster_workflow NMR Experimental Workflow A Sample Weighing (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolution in Deuterated Solvent (e.g., 0.6 mL DMSO-d₆) A->B C Transfer to 5 mm NMR Tube B->C D Instrument Setup (Lock, Tune, Shim) C->D E ¹H Spectrum Acquisition D->E F ¹³C Spectrum Acquisition E->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G H Spectral Analysis and Interpretation G->H

Caption: General workflow for NMR sample preparation and analysis.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules like Fluconazole and its derivatives.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[4] Vortex or gently sonicate the mixture to ensure complete dissolution.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse program (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Temperature: 298 K

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

  • Interpretation: Assign the signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, coupling constants, and integrals. Compare the obtained data with the predicted values and reference spectra of related structures.

Conclusion

This application note provides a comprehensive protocol for the NMR spectroscopic analysis of this compound. Adherence to these guidelines will facilitate the accurate structural confirmation and purity assessment of this Fluconazole-related compound, which is essential for quality control in pharmaceutical development and manufacturing.

References

Application Notes and Protocols: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a key related compound of Fluconazole, a widely used triazole antifungal agent. In pharmaceutical quality control and drug development, it is crucial to monitor and control impurities in the active pharmaceutical ingredient (API) and finished drug products. This compound is recognized by major pharmacopeias, designated as Fluconazole Related Compound A by the United States Pharmacopeia (USP) and Fluconazole Impurity B by the European Pharmacopoeia (EP). Its use as a reference standard is essential for the accurate identification and quantification of this impurity in Fluconazole samples, ensuring the safety and efficacy of the final medicinal product.

These application notes provide comprehensive information and protocols for the use of this compound as a reference standard in analytical method development, validation, and routine quality control testing.

Physicochemical Properties and Specifications

The reference standard of this compound should be a well-characterized material with a specified purity.

PropertySpecification
Chemical Name 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Synonyms Fluconazole Related Compound A (USP), Fluconazole Impurity B (EP)
CAS Number 871550-15-1
Molecular Formula C₁₅H₁₄FN₉O[1]
Molecular Weight 355.33 g/mol [1]
Appearance White to off-white solid
Purity (by HPLC) ≥ 98%[2]
Storage 2-8°C in a well-closed container[2]

Applications in Pharmaceutical Analysis

As a certified reference standard, this compound is primarily used for:

  • Identification: To confirm the presence of this specific impurity in Fluconazole samples by comparing retention times in chromatographic methods.

  • Quantification: To accurately determine the concentration of the impurity in Fluconazole API and formulations.

  • Method Validation: As a critical component in the validation of analytical methods for the determination of Fluconazole and its related substances, including specificity, linearity, accuracy, precision, and limit of quantification (LOQ).

  • System Suitability Testing: To ensure the analytical system is performing adequately before sample analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is based on established pharmacopeial methods for the analysis of Fluconazole and its related compounds.

4.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm packing (or equivalent)
Mobile Phase Acetonitrile and Water (20:80, v/v)[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 40°C[3]
Detector UV at 260 nm[3]
Injection Volume 20 µL[3]

4.1.2. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).[3]

  • Test Solution: Accurately weigh and dissolve about 30 mg of the Fluconazole sample in 10 mL of the mobile phase.[3]

4.1.3. System Suitability

A system suitability solution containing Fluconazole and its related compounds, including this compound, should be injected. The resolution between critical pairs of peaks should be adequate, as specified in the relevant pharmacopeia (e.g., resolution between Fluconazole Related Compound B and C should be not less than 1.5). The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 5.0%.[3]

4.1.4. Analysis and Calculation

Inject the standard and test solutions into the chromatograph and record the chromatograms. Identify the peak corresponding to this compound in the test solution by comparing its retention time with that of the standard.

Calculate the percentage of the impurity in the Fluconazole sample using the following formula:

Acceptance Criteria: According to the USP, the acceptance criterion for an individual impurity with a relative retention time of approximately 0.5 (corresponding to Fluconazole Related Compound A in some methods) is typically not more than 0.2%.[3]

Synthesis of this compound (for research purposes)

The synthesis of this compound as a reference standard involves a multi-step process. A general synthetic scheme is provided below for informational purposes. The synthesis should be carried out by trained chemists in a suitable laboratory environment.

4.2.1. Synthetic Pathway

Synthesis_Pathway A 1,3-Difluorobenzene B α-Chloro-2,4-difluoroacetophenone A->B Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl₃) C 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone B->C Nucleophilic Substitution (1,2,4-Triazole) D Epoxide Intermediate C->D Epoxidation (Trimethylsulfoxonium iodide) E This compound D->E Ring Opening (1,2,4-Triazole, Base)

Caption: General synthetic pathway for this compound.

4.2.2. General Procedure

  • Friedel-Crafts Acylation: 1,3-Difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield α-chloro-2,4-difluoroacetophenone.[4]

  • Nucleophilic Substitution: The resulting acetophenone is then reacted with 1,2,4-triazole to substitute the chlorine atom with a triazole group, forming 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[4]

  • Epoxidation: The ketone is converted to an epoxide using a reagent such as trimethylsulfoxonium iodide.[4]

  • Ring Opening: The final step involves the ring-opening of the epoxide with another molecule of 1,2,4-triazole in the presence of a base to yield the target compound, this compound.[4]

The crude product should be purified using techniques such as column chromatography or recrystallization to achieve the desired purity for a reference standard. The structure and purity of the synthesized compound must be confirmed by analytical techniques like NMR, Mass Spectrometry, and HPLC.

Visualizations

Experimental Workflow for Impurity Analysis

Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_std Prepare Standard Solution (Known Concentration) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution (Fluconazole) injection Inject Standard and Sample prep_sample->injection sys_suit->injection chromatogram Acquire Chromatograms injection->chromatogram peak_id Peak Identification chromatogram->peak_id quant Quantification of Impurity peak_id->quant report Report Results quant->report Relationship Fluconazole Fluconazole (API) Impurity 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Fluconazole->Impurity contains RefStd Reference Standard Impurity->RefStd is quantified using QC Quality Control RefStd->QC enables QC->Fluconazole ensures quality of Safety Patient Safety & Efficacy QC->Safety contributes to

References

Application Notes and Protocols for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, also identified as Fluconazole Related Compound A, is a synthetic triazole derivative and a known impurity of the widely used antifungal agent, Fluconazole.[1] Structurally similar to Fluconazole, this compound is of interest for its potential antifungal properties. The triazole class of antifungals primarily exerts its effect through the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth or cell death.[2]

These application notes provide a comprehensive guide for the preliminary in vitro evaluation of this compound as a potential antifungal agent. The protocols outlined below are based on established standards for antifungal susceptibility testing and cellular assays.

Putative Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals, including Fluconazole and its analogues, target the fungal lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is pivotal in the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, triazoles disrupt this process, leading to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. This alteration in membrane composition increases its permeability and disrupts the function of membrane-bound proteins, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethylanosterol->Ergosterol Further enzymatic steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Maintains integrity This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibits Ergosterol_depletion Ergosterol depletion Membrane_dysfunction Membrane_dysfunction Ergosterol_depletion->Membrane_dysfunction Leads to Toxic_sterol_accumulation Toxic sterol accumulation Toxic_sterol_accumulation->Membrane_dysfunction Leads to Fungal_growth_inhibition Fungal_growth_inhibition Membrane_dysfunction->Fungal_growth_inhibition Results in

Caption: Putative mechanism of action of this compound.

Data Presentation: In Vitro Antifungal Activity (Hypothetical Data)

As specific experimental data for this compound is not widely published, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against common fungal pathogens, based on the known activity of Fluconazole and other triazole derivatives. These values should be experimentally determined. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[3]

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 900280.5 - 20.25 - 1
Candida glabrataATCC 900308 - 324 - 16
Candida parapsilosisATCC 220191 - 40.5 - 2
Cryptococcus neoformansATCC 901122 - 81 - 4
Aspergillus fumigatusATCC 204305>64>64

Note: The above data is for illustrative purposes only and must be confirmed through experimentation. The activity of triazoles can vary significantly between different fungal species and strains.

Experimental Protocols

The following are detailed protocols for the initial in vitro characterization of this compound.

Experimental_Workflow cluster_phase1 Phase 1: Primary Antifungal Screening cluster_phase2 Phase 2: Mechanism of Action Studies cluster_phase3 Phase 3: Preliminary Safety Assessment Stock_Solution Prepare Stock Solution of Test Compound MIC_Assay Broth Microdilution MIC Assay (CLSI M27-A3) Stock_Solution->MIC_Assay Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay MIC_Assay->Ergosterol_Assay If active Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (MTT) MIC_Assay->Cytotoxicity_Assay If active

Caption: General experimental workflow for in vitro evaluation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida spp., Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strains on SDA plates and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

    • Pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium. Typically, this involves adding 100 µL of medium to wells 2-11. Add 200 µL of the working drug solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., approximately 50% or 80% reduction in turbidity) compared to the growth control well. This can be assessed visually or by using a microplate reader at a wavelength of 530 nm.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound. A reduction in ergosterol content indicates inhibition of its biosynthetic pathway.

Materials:

  • Fungal strain (Saccharomyces cerevisiae or Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • This compound

  • Alcoholic potassium hydroxide (25% KOH in 70% ethanol)

  • n-Heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate the fungal strain into SDB and grow overnight at 30°C with shaking.

    • Dilute the overnight culture into fresh SDB to an OD600 of 0.1.

    • Add the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a no-drug control.

    • Incubate the cultures for 16-24 hours at 30°C with shaking.

  • Sterol Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add 3 mL of alcoholic potassium hydroxide to the cell pellet and vortex thoroughly.

    • Incubate at 80°C for 1 hour to saponify the cellular lipids.

    • Allow the mixture to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).

    • Collect the upper n-heptane layer and transfer it to a new tube.

  • Quantification of Ergosterol:

    • Scan the absorbance of the n-heptane extract from 230 nm to 300 nm using a spectrophotometer.

    • Ergosterol has a characteristic four-peaked absorbance spectrum. The presence of ergosterol is indicated by absorbance peaks at 281.5 nm and 290 nm, and shoulders at 262 nm and 271 nm.

    • Calculate the ergosterol content based on the absorbance values at these wavelengths. A decrease in the characteristic ergosterol peaks in the treated samples compared to the control indicates inhibition of ergosterol biosynthesis.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of a compound.[5]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Sterile 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Cytotoxicity_Assay_Workflow Seed_Cells Seed mammalian cells in 96-well plate Incubate_24h Incubate 24h for attachment Seed_Cells->Incubate_24h Treat_Cells Treat cells with compound dilutions Incubate_24h->Treat_Cells Prepare_Dilutions Prepare serial dilutions of test compound Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

References

Experimental protocols using "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Introduction

This compound is a novel, synthetically derived triazole antifungal agent. Structurally related to Fluconazole, this compound is hypothesized to exhibit potent inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell growth inhibition and death. These application notes provide detailed experimental protocols for the in vitro and in vivo evaluation of this compound's antifungal activity, mechanism of action, and preliminary safety profile.

In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compound against various fungal species using the broth microdilution method, following established guidelines.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

    • Prepare serial twofold dilutions of the compound in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

  • Inoculum Preparation:

    • Culture the desired fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 530 nm.

Data Presentation: Comparative MIC₅₀ Values (µg/mL)

Fungal SpeciesThis compoundFluconazoleItraconazole
Candida albicans (ATCC 90028)0.251.00.125
Candida glabrata (ATCC 90030)1.016.00.5
Cryptococcus neoformans (ATCC 90112)0.1254.00.06
Aspergillus fumigatus (ATCC 204305)2.0>640.25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Diagram: In Vitro MIC Assay

G prep_stock Prepare Compound Stock (10 mg/mL in DMSO) serial_dilute Serial Dilutions in 96-well plate prep_stock->serial_dilute add_inoculum Add Inoculum to Plate serial_dilute->add_inoculum prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in RPMI Medium prep_inoculum->dilute_inoculum dilute_inoculum->add_inoculum incubate Incubate at 35°C (24-48h) add_inoculum->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Fungal Ergosterol Pathway Inhibition

The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), which blocks the synthesis of ergosterol.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

G cluster_fungus Fungal Cell acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->ergosterol Ergosterol Synthesis compound 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole compound->cyp51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by the compound.

In Vivo Efficacy: Murine Model of Systemic Candidiasis

This protocol describes a model to evaluate the in vivo efficacy of the compound in treating a systemic infection caused by Candida albicans.

Experimental Protocol: Murine Systemic Candidiasis Model

  • Animal Acclimatization:

    • Use female BALB/c mice (6-8 weeks old).

    • Acclimatize animals for at least one week before the experiment.

  • Infection:

    • Prepare an inoculum of C. albicans in sterile saline.

    • Infect mice via lateral tail vein injection with 1 x 10⁶ colony-forming units (CFU) in a volume of 0.1 mL.

  • Treatment:

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Vehicle control (e.g., 5% DMSO in saline).

      • This compound (e.g., 1, 5, 10 mg/kg).

      • Positive control (e.g., Fluconazole, 10 mg/kg).

    • Administer treatment (e.g., intraperitoneally or orally) once daily, starting 24 hours post-infection, for 7 consecutive days.

  • Monitoring and Endpoint:

    • Monitor mice daily for clinical signs (weight loss, ruffled fur, lethargy).

    • The primary endpoint is survival over a 21-day period.

    • Alternatively, a secondary endpoint can be fungal burden in kidneys, determined by sacrificing a subset of animals at a specific time point (e.g., day 4) and plating kidney homogenates on agar.

Data Presentation: Fungal Burden in Kidneys (Log₁₀ CFU/g)

Treatment GroupDose (mg/kg)Mean Log₁₀ CFU/g Kidney ± SD
Vehicle Control-5.8 ± 0.4
This compound14.2 ± 0.5
This compound52.9 ± 0.3
This compound10<2.0 (Limit of Detection)
Fluconazole (Positive Control)103.5 ± 0.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Diagram: In Vivo Efficacy Study

G acclimatize Acclimatize Mice (1 week) infect Infect with C. albicans (Tail Vein Injection) acclimatize->infect group Randomize into Treatment Groups infect->group treat Daily Treatment (7 days) group->treat monitor Monitor Survival & Clinical Signs (21 days) treat->monitor endpoint Endpoint Analysis: Survival Curve or Fungal Burden monitor->endpoint

Caption: Workflow for the murine model of systemic candidiasis.

Preliminary Safety and Selectivity

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture:

    • Culture human hepatocellular carcinoma cells (HepG2) in appropriate medium (e.g., DMEM with 10% FBS).

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the compound (e.g., from 100 µM to 0.1 µM) for 48 hours.

  • Viability Assessment:

    • Assess cell viability using a standard MTS or MTT assay.

    • Measure absorbance and calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Data Presentation: Selectivity Index

The selectivity index (SI) is a crucial parameter, calculated as CC₅₀ (mammalian cells) / MIC₅₀ (fungal cells). A higher SI value indicates greater selectivity for the fungal target over host cells.

CompoundCC₅₀ (HepG2, µM)MIC₅₀ (C. albicans, µM)Selectivity Index (SI)
This compound>1000.5>200
Fluconazole>1002.0>50

Note: The data presented in this table is hypothetical and for illustrative purposes only. Molar concentrations are used for accurate SI calculation.

Application Notes and Protocols for Cell-Based Assays of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a derivative of Fluconazole, a widely used triazole antifungal agent.[1][2][3] Like other triazole antifungals, its mechanism of action is presumed to be the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5][6][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition or cell death.[7]

These application notes provide a comprehensive overview of relevant cell-based assays to characterize the antifungal activity, mechanism of action, and potential cytotoxicity of this compound.

Key Applications

  • Antifungal Susceptibility Testing: Determination of the minimum inhibitory concentration (MIC) against various fungal pathogens.

  • Cytotoxicity Profiling: Assessment of the compound's toxicity against mammalian cells to determine its therapeutic index.

  • Mechanism of Action Studies: Elucidation of the compound's effect on the ergosterol biosynthesis pathway and fungal cell membrane integrity.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900282.04.0
Candida glabrataATCC 900308.016.0
Candida kruseiATCC 6258>64>64
Cryptococcus neoformansATCC 2088211.02.0
Aspergillus fumigatusATCC 20430516.032.0

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeAssayIC₅₀ (µM)
HepG2Human HepatomaMTT>100
HEK293Human Embryonic KidneyAdenylate Kinase Release>100
A549Human Lung CarcinomaResazurin>100

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal species, following established guidelines.

Materials:

  • This compound

  • Fluconazole (as a control)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI-1640 medium to achieve final concentrations ranging from 0.125 to 64 µg/mL.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Plate Setup: Add 100 µL of the fungal inoculum to each well of the 96-well plate. Add 100 µL of the compound dilutions to the respective wells. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on a mammalian cell line, such as HepG2, to evaluate its potential for host toxicity.

Materials:

  • This compound

  • HepG2 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the compound).

  • Incubation: Incubate the cells for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value is calculated from the dose-response curve.

Protocol 3: Mechanism of Action - Fungal Cell Lysis Assay (Adenylate Kinase Release)

This assay determines if the compound causes fungal cell lysis by measuring the release of adenylate kinase (AK), a cytosolic enzyme, into the culture medium.[9]

Materials:

  • This compound

  • Fungal strain (e.g., Aspergillus fumigatus)

  • Growth medium (e.g., RPMI-1640)

  • Adenylate Kinase Detection Assay Kit

  • Luminometer

Procedure:

  • Inoculum and Compound Addition: Prepare a fungal spore suspension and add it to the wells of a 96-well plate. Add serial dilutions of the test compound.

  • Incubation: Incubate the plate under conditions that promote fungal growth.

  • Sample Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • AK Detection: Add the AK detection reagent from the kit to the supernatant according to the manufacturer's instructions. This reagent contains ADP and luciferase; released AK will convert ADP to ATP, which is then used by luciferase to produce light.

  • Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence compared to the untreated control indicates cell lysis.

Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate 14-demethyl Lanosterol Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Inhibitor->Enzyme Enzyme->Intermediate Inhibited by

Caption: Ergosterol biosynthesis pathway and the target of triazole antifungals.

Antifungal_Testing_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_decision Decision A Antifungal Susceptibility (MIC Determination) D Determine Therapeutic Index (IC₅₀ / MIC) A->D B Mammalian Cell Cytotoxicity (IC₅₀) B->D C Mechanism of Action (e.g., Cell Lysis Assay) E Lead Compound Prioritization C->E D->E

Caption: Experimental workflow for antifungal compound evaluation.

Assay_Relationship cluster_primary Primary Screening cluster_secondary Secondary Screening Compound 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Antifungal Antifungal Activity (Is it active?) Compound->Antifungal Cytotoxicity Cytotoxicity (Is it safe?) Antifungal->Cytotoxicity If active MoA Mechanism of Action (How does it work?) Antifungal->MoA If active

Caption: Logical relationship of the described cell-based assays.

References

Application Notes & Protocols for Investigating the Metabolism of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a close structural analog and known impurity of Fluconazole, a widely used triazole antifungal agent.[1][2] Fluconazole acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Understanding the metabolic fate of analogs like this compound is crucial for drug development and safety assessment. Its structural similarity to Fluconazole suggests it may also interact with host metabolic enzymes, particularly the cytochrome P450 (CYP) system, potentially leading to drug-drug interactions.[1][5]

These application notes provide detailed protocols for researchers to assess the metabolic stability, identify potential metabolites, and evaluate the CYP450 inhibitory potential of this compound.

Application Note 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate at which this compound is metabolized by liver microsomal enzymes. This assay provides key parameters such as intrinsic clearance (CLint) and half-life (t½), which are essential for predicting in vivo clearance.

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS) Solution:

      • Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, and 66 mM MgCl₂ in deionized water.

      • Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.

      • Mix Solution A and Solution B at a 10:1 ratio just before use.

    • Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in 100 mM phosphate buffer.

  • Incubation Procedure:

    • Pre-warm a water bath or incubator to 37°C.

    • In a 96-well plate, add 178 µL of the liver microsome suspension to each well.

    • Add 2 µL of the 10 mM test compound stock to the microsomes for a final substrate concentration of 1 µM. Pre-incubate the plate for 10 minutes at 37°C.

    • To initiate the metabolic reaction, add 20 µL of the freshly prepared NRS solution to each well.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar compound like Ketoconazole).[6]

    • Include control incubations:

      • Negative Control: Replace the NRS solution with phosphate buffer to assess non-enzymatic degradation.

      • Positive Control: Use a compound with known metabolic instability (e.g., Verapamil) to ensure the system is active.

  • Sample Analysis:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop an LC-MS/MS method to quantify the remaining parent compound.[7][8][9][10]

Data Presentation: Metabolic Stability Results

The quantitative data should be summarized as follows:

CompoundTime (min)Peak Area Ratio (Compound/IS)% Remaining
Test Compound 0Value100
5ValueValue
15ValueValue
30ValueValue
45ValueValue
60ValueValue
Positive Control 0Value100
(Verapamil)60ValueValue
ParameterTest CompoundPositive Control
Half-Life (t½, min) Calculated ValueCalculated Value
Intrinsic Clearance (CLint, µL/min/mg) Calculated ValueCalculated Value

Application Note 2: Metabolite Identification

Objective: To identify the major metabolites of this compound formed by liver microsomes. This helps in understanding the biotransformation pathways and identifying potentially active or toxic metabolites.

Experimental Protocol: Metabolite Profiling
  • Incubation:

    • Perform a scaled-up version of the metabolic stability assay with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

    • Prepare two sets of samples: one with the NADPH regenerating system and a control sample without it.

  • Sample Preparation:

    • Stop the reaction with 2 volumes of ice-cold acetonitrile.

    • Centrifuge to remove precipitated proteins.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Analytical Method:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.

    • Acquire data in both full scan mode (to detect all potential metabolites) and data-dependent MS/MS mode (to obtain fragmentation patterns for structural elucidation).

    • Compare the chromatograms from the NADPH-positive and NADPH-negative samples. Peaks present only in the NADPH-positive sample are potential metabolites.

  • Data Analysis:

    • Use metabolite identification software to search for expected metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) based on the parent compound's mass.

    • Manually inspect the high-resolution mass data to confirm the elemental composition of potential metabolites.

    • Analyze the MS/MS fragmentation patterns to propose the site of metabolic modification.

Data Presentation: Summary of Putative Metabolites
Metabolite IDRetention Time (min)Observed m/zProposed TransformationProposed Structure
M1ValueValueHydroxylation (+16 Da)Description/Image
M2ValueValueN-dealkylationDescription/Image
M3ValueValueGlucuronidation (+176 Da)Description/Image

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagents Prepare Reagents (Buffer, Microsomes, NRS, Compound) preinc Pre-incubate Microsomes & Compound at 37°C reagents->preinc start_rxn Initiate Reaction (Add NRS) preinc->start_rxn timepoints Incubate and Quench at Time Points (0-60 min) start_rxn->timepoints centrifuge Protein Precipitation & Centrifugation timepoints->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing (% Remaining, t½, CLint) lcms->data

Caption: Workflow for In Vitro Metabolic Stability Assay.

Antifungal Target Pathway

G acetylcoa Acetyl-CoA hmgcoa HMG-CoA acetylcoa->hmgcoa mevalonate Mevalonate hmgcoa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane enzyme->ergosterol Ergosterol Synthesis drug 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole drug->enzyme Inhibition

Caption: Inhibition of Fungal Ergosterol Biosynthesis Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the synthesis of "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole," a novel analog of Fluconazole. Given the limited specific literature on this compound, this guide provides troubleshooting advice and protocols based on established principles of nucleophilic aromatic substitution (SNAr) on difluorophenyl systems.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, which likely involves the substitution of the 4-fluoro group of a Fluconazole precursor with a 1,2,4-triazole moiety.

❓ Question 1: I am observing low or no conversion of my starting material (e.g., 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol or a protected precursor). What are the likely causes and solutions?

❗️ Answer: Low conversion in the nucleophilic aromatic substitution of the 4-fluoro group is a common hurdle. The C-F bond is strong, and the phenyl ring needs to be sufficiently activated for the substitution to occur. Here are the primary factors and potential solutions:

  • Insufficient Reaction Temperature: The SNAr reaction of triazole with a difluorophenyl ring often requires high temperatures to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or HPLC to check for product formation and decomposition. Consider using a high-boiling point solvent like DMSO, NMP, or sulfolane. Microwave-assisted synthesis can also be an effective way to achieve higher temperatures and reduce reaction times.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for deprotonating the incoming 1,2,4-triazole and facilitating the substitution.

    • Solution: A strong, non-nucleophilic base is often required. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective. The solvent should be polar and aprotic to solvate the cation of the base and increase the nucleophilicity of the triazole anion. Refer to Table 1 for a comparison of reaction conditions.

  • Moisture in the Reaction: Trace amounts of water can protonate the triazole anion, reducing its nucleophilicity, and can also lead to side reactions.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

❓ Question 2: My reaction is producing multiple side products, leading to a complex mixture and difficult purification. How can I improve the selectivity?

❗️ Answer: The formation of side products is a significant challenge. Key side reactions could include substitution at the 2-position, or degradation of the starting material or product at high temperatures.

  • Positional Isomers: While the 4-position is generally more activated towards nucleophilic attack than the 2-position (due to the electronic effects of the other fluorine and the side chain), substitution at the 2-position can still occur, leading to the formation of the 2-defluoro-2-triazolyl isomer.

    • Solution: Lowering the reaction temperature may improve selectivity, although it could also reduce the overall conversion rate. Screening different solvents might also influence the regioselectivity.

  • Degradation: The combination of high temperatures and strong bases can lead to the degradation of the complex Fluconazole structure.

    • Solution: Minimize the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed or when the concentration of the desired product is maximized. Using a milder base like K₂CO₃ with a longer reaction time might be a better trade-off than a stronger base with rapid degradation.

❓ Question 3: The yield of the final product is consistently low, even with good conversion. What could be the issue?

❗️ Answer: Low isolated yield despite good conversion often points to issues during the work-up and purification stages.

  • Product Solubility: The product, having an additional triazole group, might have different solubility properties compared to the starting material, potentially leading to losses during aqueous work-up or extraction.

    • Solution: Before performing a full-scale work-up, test the solubility of the product in various solvents on a small scale. You may need to use a different extraction solvent or perform multiple extractions to recover the product efficiently.

  • Purification Challenges: The polarity of the product might be very similar to that of the starting material or certain byproducts, making chromatographic separation difficult.

    • Solution: Optimize your column chromatography conditions. Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If separation is still challenging, consider using a different stationary phase (e.g., alumina instead of silica gel) or employing preparative HPLC for higher purity.

FAQs

❓ Q1: What is a plausible synthetic route for this compound?

❗️ A1: A likely route involves a nucleophilic aromatic substitution (SNAr) reaction. The synthesis would start with Fluconazole itself or a protected intermediate. The key step is the reaction with 1,2,4-triazole in the presence of a strong base and a polar aprotic solvent at an elevated temperature. The diagram below outlines this proposed pathway.

DOT Script for Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Final Product start Fluconazole product This compound start->product SNAr Reaction reagents 1,2,4-Triazole + Base (e.g., Cs₂CO₃) reagents->start conditions High Temperature (e.g., 120-160 °C) + Polar Aprotic Solvent (e.g., DMSO) conditions->start

Caption: Proposed synthetic pathway for the target compound via SNAr.

❓ Q2: Which analytical techniques are recommended for reaction monitoring and product characterization?

❗️ A2: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): Useful for quick, qualitative checks of reaction progress.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product and byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most critical technique. The disappearance of one of the signals in the ¹⁹F NMR spectrum and the appearance of new aromatic proton signals in the ¹H NMR spectrum would be key indicators of successful synthesis.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify functional groups.

❓ Q3: What are the key safety precautions for this synthesis?

❗️ A3:

  • High Temperatures: Use appropriate heating equipment (e.g., heating mantles, oil baths) and ensure good temperature control to avoid overheating.

  • High-Boiling Point Solvents: Solvents like DMSO and NMP have high boiling points and can cause severe burns. They can also be absorbed through the skin. Always use these solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Bases like sodium hydride (NaH) are pyrophoric and react violently with water. Handle them under an inert atmosphere and use proper quenching procedures. Cesium carbonate (Cs₂CO₃) is less hazardous but is still a strong irritant.

  • Pressure Build-up: Heating a sealed reaction vessel can lead to a dangerous build-up of pressure. Ensure the reaction is performed in a vessel that is not completely sealed or is designed to withstand pressure.

Quantitative Data and Protocols

Table 1: Influence of Reaction Conditions on SNAr Yield (Representative Data)

The following table summarizes representative data from literature on similar SNAr reactions involving the substitution of a fluorine atom on a 2,4-difluorophenyl ring with N-heterocycles. This data can guide the optimization of your reaction conditions.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1202445
2K₂CO₃DMSO1201860
3Cs₂CO₃DMF1201275
4Cs₂CO₃ DMSO 150 8 ~85
5NaHNMP1001668

Data is illustrative and based on analogous reactions.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline. The specific quantities and conditions should be optimized for your specific setup.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Fluconazole (1.0 eq).

    • Add 1,2,4-triazole (1.5 eq) and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reaction:

    • Add anhydrous DMSO via a syringe. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of Fluconazole).

    • Heat the reaction mixture to 150°C with vigorous stirring.

    • Monitor the reaction progress every 2-4 hours by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the final product.

Logical Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

DOT Script for Troubleshooting Workflow

G start Problem Observed low_conv Low / No Conversion start->low_conv side_prod Multiple Side Products start->side_prod low_yield Low Isolated Yield start->low_yield sol_temp Increase Temperature (e.g., 150°C or Microwave) low_conv->sol_temp Try... sol_base Use Stronger Base (e.g., Cs₂CO₃) low_conv->sol_base Try... sol_solvent Change Solvent (e.g., DMSO, NMP) low_conv->sol_solvent Try... sol_anhydrous Ensure Anhydrous Conditions low_conv->sol_anhydrous Try... sol_temp_side Lower Temperature side_prod->sol_temp_side Try... sol_time Reduce Reaction Time side_prod->sol_time Try... sol_base_mild Use Milder Base side_prod->sol_base_mild Try... sol_workup Optimize Work-up (Solubility Check) low_yield->sol_workup Try... sol_purify Optimize Purification (e.g., HPLC) low_yield->sol_purify Try...

Caption: A flowchart for troubleshooting common synthesis problems.

Technical Support Center: Synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole," a key derivative in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its synthesis important?

A1: "this compound," also known as Fluconazole Related Compound A or Fluconazole Impurity B, is a derivative of the widely used antifungal agent, Fluconazole.[1] Its synthesis is of interest for various research and development purposes, including the study of structure-activity relationships of Fluconazole analogs and for use as a reference standard in impurity profiling of Fluconazole drug products.

Q2: What is the primary synthetic route to obtain this compound?

A2: The most direct reported method is the nucleophilic aromatic substitution (SNAr) of the 4-fluoro group of Fluconazole with 1,2,4-triazole. This reaction is typically carried out in the presence of a base.[2]

Q3: What are the common challenges encountered in this synthesis?

A3: The primary challenges include low reaction yields under conventional heating methods, the formation of side products, and difficulties in separating the desired product from unreacted Fluconazole and other impurities.[2]

Q4: How can the yield of the synthesis be significantly improved?

A4: Microwave-assisted synthesis has been shown to dramatically increase the yield of the desired product compared to traditional thermal methods.[2][3] This technique can reduce reaction times and improve reaction efficiency.

Q5: What are the expected impurities in the synthesis?

A5: Besides unreacted Fluconazole, other potential impurities can arise from the original Fluconazole synthesis, such as isomeric impurities and products of further substitution. One such impurity is 2-(2,4-di-1H-1,2,4-triazol-1-yl phenyl)-1,3-di-1H-1,2,4-triazol-1-yl propan-2-ol, which can form from further reaction of the target compound with 1,2,4-triazole.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product yield with thermal heating The nucleophilic aromatic substitution of the aryl fluoride is slow and inefficient under conventional heating.Switch to a microwave-assisted synthesis protocol. This has been reported to increase the yield from ~1% to approximately 50%.[2]
Reaction does not go to completion Insufficient base, inadequate reaction time, or non-optimal temperature.- Ensure an appropriate molar excess of 1,2,4-triazole and base (e.g., potassium hydroxide) are used.[2]- For microwave synthesis, optimize the irradiation time and temperature. A reported condition is 100°C for 10-20 minutes.[2]- Ensure the solvent (e.g., DMF) is anhydrous.
Formation of multiple unidentified spots on TLC - Side reactions due to high temperatures or prolonged reaction times.- Presence of impurities in the starting Fluconazole.- Use purified Fluconazole as the starting material.- Optimize reaction conditions to be as mild as possible while still achieving conversion.- Characterize major side products using techniques like LC-MS to understand their formation and optimize conditions to minimize them.
Difficulty in separating the product from Fluconazole The product and starting material have similar polarities.Utilize column chromatography with a specific eluent system. A mixture of chloroform and methanol (99:1) has been shown to be effective for separation.[2] HPLC can also be used for analytical and preparative separations.[5][6]

Experimental Protocols

Microwave-Assisted Synthesis of this compound[2]

This protocol is adapted from the forced synthesis of Fluconazole Impurity B.

Materials:

  • Fluconazole

  • 1,2,4-triazole

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF), anhydrous

  • Microwave reactor (e.g., CEM Discover)

Procedure:

  • In a microwave-safe reaction vessel, combine an equimolar ratio of Fluconazole (e.g., 0.10 mol) and 1,2,4-triazole (e.g., 0.11 mol).

  • Add a slight molar excess of potassium hydroxide (e.g., 0.12 mol).

  • Add a suitable volume of anhydrous DMF (e.g., 100 mL for the given molar quantities).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 W, maintaining a temperature of 100°C for 10 to 20 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can then be purified by column chromatography.

Purification by Column Chromatography[2]

Materials:

  • Crude reaction mixture

  • Silica gel for column chromatography

  • Chloroform

  • Methanol

Procedure:

  • Prepare a silica gel column.

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto the column.

  • Elute the column with a mixture of chloroform and methanol (99:1 v/v).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. The desired product is expected to be less polar than the starting Fluconazole.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Parameter Thermal Synthesis [2]Microwave-Assisted Synthesis [2]
Starting Material FluconazoleFluconazole
Reagents 1,2,4-triazole, Potassium Hydroxide1,2,4-triazole, Potassium Hydroxide
Solvent DMFDMF
Temperature Not specified, but implied heating100°C
Reaction Time Not specified, longer duration implied10 - 20 minutes
Approximate Yield ~1%~50%

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product fluconazole Fluconazole microwave Microwave Irradiation (100°C, 10-20 min) fluconazole->microwave triazole 1,2,4-triazole triazole->microwave koh Potassium Hydroxide koh->microwave dmf DMF (Solvent) dmf->microwave column_chrom Column Chromatography (Chloroform:Methanol 99:1) microwave->column_chrom final_product 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole column_chrom->final_product

Caption: Workflow for the microwave-assisted synthesis and purification of the target compound.

TroubleshootingLogic start Start Synthesis check_yield Low Yield? start->check_yield thermal_method Using Thermal Heating? check_yield->thermal_method Yes check_purity Impure Product? check_yield->check_purity No switch_to_mw Action: Switch to Microwave Synthesis thermal_method->switch_to_mw Yes optimize_conditions Action: Optimize Reactant Ratios, Time, and Temperature thermal_method->optimize_conditions No switch_to_mw->start optimize_conditions->start end_ok Successful Synthesis check_purity->end_ok No purification_issue Difficulty in Separation? check_purity->purification_issue Yes optimize_chrom Action: Optimize Column Chromatography Eluent purification_issue->optimize_chrom Yes optimize_chrom->start

Caption: A logical troubleshooting workflow for common synthesis issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fluconazole Related Compound A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Fluconazole Related Compound A?

A1: Fluconazole Related Compound A is a structural isomer of Fluconazole. Its chemical name is (R,S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl) propan-2-ol.[1] It is a common process-related impurity formed during the synthesis of Fluconazole.[1]

Q2: What are the primary methods for purifying Fluconazole Related Compound A?

A2: The primary methods for purifying Fluconazole Related Compound A from a mixture containing Fluconazole involve chromatographic techniques and crystallization methods. Given that it is an isomer of Fluconazole, techniques that can separate compounds with identical molecular weights are necessary. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method. Fractional crystallization can also be employed to separate isomers.[2][3]

Q3: Where can I find an analytical method to detect Fluconazole Related Compound A?

A3: The United States Pharmacopeia (USP) monograph for Fluconazole provides a detailed HPLC method for the detection and quantification of Fluconazole Related Compound A.[4] This method can serve as a starting point for developing a preparative purification protocol.

Q4: Are there any specialized chromatographic columns recommended for isomer separation?

A4: For separating isomers like Fluconazole and its Related Compound A, specialized HPLC columns can provide better resolution. Phenyl columns can offer alternative selectivity for aromatic compounds.[5] For enantiomeric separation, which is a type of isomerism, chiral stationary phases (CSPs) are required.[6][7][8]

Troubleshooting Guides

Preparative HPLC Purification

Issue: Poor resolution between Fluconazole and Compound A peaks.

  • Possible Cause 1: Incorrect mobile phase composition.

    • Solution: Optimize the mobile phase. Since Fluconazole and Compound A are isomers, slight changes in the mobile phase composition can significantly impact resolution. Experiment with different solvent ratios (e.g., water:acetonitrile or water:methanol).[4] The USP method suggests a mobile phase of water and acetonitrile (80:20).[4]

  • Possible Cause 2: Inappropriate column.

    • Solution: Switch to a column with a different selectivity. A longer column or a column with a smaller particle size can also improve resolution. Consider a phenyl-based stationary phase for enhanced pi-pi interactions with the aromatic rings in the molecules.[5]

  • Possible Cause 3: Column temperature fluctuations.

    • Solution: Use a column oven to maintain a stable temperature. Consistent temperature control is crucial for reproducible separations.[9]

Issue: Peak tailing.

  • Possible Cause 1: Column overload.

    • Solution: Reduce the sample concentration or injection volume. Overloading the column is a common issue in preparative chromatography and can lead to poor peak shape.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Adjust the pH of the mobile phase. For basic compounds like triazoles, a lower pH can improve peak symmetry.[9]

  • Possible Cause 3: Column contamination.

    • Solution: Flush the column with a strong solvent to remove any strongly retained compounds.[9]

Issue: No compound detected in collected fractions.

  • Possible Cause 1: Compound decomposed on the column.

    • Solution: Test the stability of the compound on the stationary phase (e.g., silica) before performing preparative chromatography.[10]

  • Possible Cause 2: Fractions are too dilute.

    • Solution: Concentrate the collected fractions before analysis.[10]

Crystallization-Based Purification

Issue: Co-crystallization of Fluconazole and Compound A.

  • Possible Cause 1: Similar crystal lattice packing.

    • Solution: Experiment with a variety of solvents. The choice of solvent can significantly influence the crystallization of polymorphs and solvates, potentially allowing for the selective crystallization of one isomer.[11] Solvents to consider include isopropanol, ethanol, methanol, and ethyl acetate.[12]

  • Possible Cause 2: Supersaturation is too high.

    • Solution: Employ a slower cooling rate or a more gradual addition of an anti-solvent. This can promote the formation of more selective crystals.

Issue: Low yield of purified Compound A.

  • Possible Cause 1: High solubility in the chosen solvent.

    • Solution: Select a solvent in which Compound A has lower solubility at cooler temperatures, while Fluconazole remains more soluble. This will favor the crystallization of Compound A.

  • Possible Cause 2: Insufficient initial concentration of Compound A.

    • Solution: Consider a preliminary purification step, such as column chromatography, to enrich the mixture with Compound A before attempting crystallization.

Data Presentation

Table 1: Summary of Impurity Reduction in Fluconazole Purification

Purification StepInitial Impurity A Level (%)Final Impurity A Level (%)Reduction Factor
First Leaching~0.5 - 1.0~0.2~2.5 - 5
Second Leaching~0.2~0.12
Acid/Base Treatment>0.1<0.05>2

Note: This data is derived from the purification of crude Fluconazole, where Compound A is treated as an impurity. The principles of these separation steps can be adapted to isolate Compound A.[1]

Experimental Protocols

Preparative HPLC Method Development
  • Analytical Method Adaptation: Start with the analytical HPLC method described in the USP monograph for Fluconazole.[4]

    • Column: L1 packing (e.g., C18), 4.6-mm × 15-cm; 3.5-µm particle size.

    • Mobile Phase: Water and acetonitrile (80:20).

    • Detector: UV at 260 nm.

    • Column Temperature: 40°C.

    • Flow Rate: Approximately 0.5 mL/min.

  • Method Optimization for Preparative Scale:

    • Increase the column diameter and particle size for higher loading capacity.

    • Adjust the flow rate proportionally to the column dimensions.

    • Perform loading studies to determine the maximum sample injection volume without significant loss of resolution.

  • Fraction Collection: Collect fractions corresponding to the elution time of Fluconazole Related Compound A.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of the isolated compound.

Fractional Crystallization Protocol
  • Solvent Selection:

    • Dissolve the mixture of Fluconazole and Compound A in a suitable solvent (e.g., isopropanol, ethanol) at an elevated temperature to achieve complete dissolution.[12]

  • Controlled Cooling:

    • Slowly cool the solution to induce crystallization. A controlled cooling rate (e.g., 5-15 °C/h) is recommended to promote the formation of pure crystals of the less soluble isomer.[12]

  • Crystal Isolation:

    • Isolate the precipitated crystals by filtration.

  • Purity Analysis:

    • Analyze the composition of the crystals and the mother liquor by HPLC to determine the efficiency of the separation.

  • Iterative Process:

    • Repeat the crystallization process with the enriched fractions to achieve the desired purity.

Visualizations

experimental_workflow cluster_prep_hplc Preparative HPLC Workflow start_hplc Crude Mixture (Fluconazole & Compound A) prep_hplc Preparative HPLC Separation start_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis_hplc Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis_hplc pure_compound_a_hplc Purified Compound A purity_analysis_hplc->pure_compound_a_hplc

Caption: Workflow for the purification of Fluconazole Related Compound A using preparative HPLC.

crystallization_workflow cluster_cryst Fractional Crystallization Workflow start_cryst Crude Mixture (Fluconazole & Compound A) dissolution Dissolution in Hot Solvent start_cryst->dissolution cooling Controlled Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration crystals Crystals (Enriched in one isomer) filtration->crystals mother_liquor Mother Liquor (Enriched in other isomer) filtration->mother_liquor purity_analysis_cryst Purity Analysis (HPLC) crystals->purity_analysis_cryst recrystallization Recrystallization (if needed) purity_analysis_cryst->recrystallization Purity < Target pure_compound_a_cryst Purified Compound A purity_analysis_cryst->pure_compound_a_cryst Purity = Target recrystallization->dissolution

Caption: Workflow for the purification of Fluconazole Related Compound A using fractional crystallization.

troubleshooting_logic issue Poor HPLC Peak Resolution cause1 Incorrect Mobile Phase? issue->cause1 cause2 Inappropriate Column? issue->cause2 cause3 Temperature Fluctuation? issue->cause3 solution1 Optimize Solvent Ratio Adjust pH cause1->solution1 solution2 Use High-Resolution Column (e.g., Phenyl) cause2->solution2 solution3 Use Column Oven cause3->solution3

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: HPLC Analysis of Fluconazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of fluconazole and its related substances. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges such as peak co-elution and achieve accurate, robust, and reliable results.

Troubleshooting Guide: Overcoming Co-elution

Co-elution of fluconazole with its impurities, or between two impurities, is a frequent challenge in HPLC analysis. This guide provides a systematic approach to resolving these issues.

Question: My chromatogram shows a broad or shouldered peak, suggesting co-elution of fluconazole with a known impurity. What are the initial steps to resolve this?

Answer:

The first step in addressing co-elution is to confirm the identity of the co-eluting species, if possible, and then systematically adjust chromatographic parameters to improve resolution. Forced degradation studies can be instrumental in generating potential impurities and confirming the stability-indicating nature of your method.[1][2][3]

A logical workflow for troubleshooting this issue is outlined below:

G start Co-elution Observed (Broad/Shouldered Peak) check_method Verify Method Parameters (Flow Rate, Temp, Wavelength) start->check_method mobile_phase Adjust Mobile Phase Composition check_method->mobile_phase If parameters are correct ph_adjust Modify Mobile Phase pH mobile_phase->ph_adjust Initial Adjustment organic_mod Change Organic Modifier (e.g., Acetonitrile to Methanol) ph_adjust->organic_mod If resolution is still poor resolved Peaks Resolved ph_adjust->resolved Successful column_chem Evaluate Column Chemistry (Different Stationary Phase) organic_mod->column_chem If selectivity change is needed organic_mod->resolved Successful gradient_opt Optimize Gradient Profile (If applicable) column_chem->gradient_opt For complex mixtures column_chem->resolved Successful gradient_opt->resolved Successful not_resolved Issue Persists gradient_opt->not_resolved If still co-eluting

Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC.

Initial Recommendations:

  • Method Parameter Verification: Ensure that the current method parameters (e.g., mobile phase composition, pH, flow rate, column temperature, and detector wavelength) are set as per the validated method. The typical detection wavelength for fluconazole and its impurities is around 260 nm.[4][5]

  • Mobile Phase Modification: The selectivity of the separation is highly dependent on the mobile phase.

    • Adjusting the Organic Modifier Ratio: In reversed-phase HPLC, which is commonly used for fluconazole, altering the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol) can significantly impact retention times and potentially resolve co-eluting peaks.[4][6][7]

    • Changing the Organic Modifier: If adjusting the ratio is insufficient, switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different solvent properties.[8]

    • Modifying the Aqueous Phase pH: The pH of the mobile phase can affect the ionization state of fluconazole and its impurities, thereby influencing their retention behavior. A slight adjustment in the pH of the buffer can often lead to improved separation.[8]

Question: I've tried adjusting the mobile phase, but two of the specified impurities (e.g., Fluconazole Related Compound B and C) are still not baseline resolved as required by the USP monograph. What is the next step?

Answer:

When mobile phase optimization is insufficient, the next steps involve evaluating the stationary phase (the column) and the elution mode (isocratic vs. gradient). The USP monograph for fluconazole specifies a resolution of not less than 1.5 between related compounds B and C.[9]

Advanced Troubleshooting Strategies:

  • Column Chemistry Modification: The interaction between the analytes and the stationary phase is a key factor in separation.

    • Different C18 Column: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with different bonding technology (e.g., end-capped, high-density bonding) can provide different selectivity.

    • Alternative Stationary Phase: If a C18 column does not provide the desired resolution, consider a different stationary phase such as C8, phenyl, or a polar-embedded phase. These can offer alternative selectivities for your analytes.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures of impurities. A shallow gradient can enhance the resolution between closely eluting peaks.[8] A gradient method for fluconazole and its impurities has been described, which can be a good starting point.[10]

Experimental Protocols:

Here are detailed protocols for the troubleshooting steps described above.

Protocol 1: Mobile Phase pH Adjustment

  • Preparation of Mobile Phase: Prepare the aqueous component of your mobile phase (e.g., 0.01 M sodium acetate buffer).

  • pH Adjustment: Divide the buffer into three aliquots. Adjust the pH of the first aliquot to be 0.2 pH units lower than your current method, the second to the current pH, and the third to be 0.2 pH units higher.

  • Chromatographic Run: Equilibrate the HPLC system with the first mobile phase (lower pH). Inject your sample and record the chromatogram.

  • Repeat: Repeat step 3 with the other two mobile phases.

  • Data Analysis: Compare the resolution between the critical peak pair in all three chromatograms.

Protocol 2: Switching Organic Modifier

  • Mobile Phase Preparation: If your current method uses acetonitrile, prepare a new mobile phase with methanol at the same percentage. Ensure the buffer is soluble in the new mobile phase.

  • System Equilibration: Thoroughly flush the HPLC system with the new mobile phase to ensure all the previous solvent is removed. Equilibrate the column until a stable baseline is achieved.

  • Injection: Inject your sample and acquire the chromatogram.

  • Comparison: Compare the selectivity and resolution with the chromatogram obtained using acetonitrile.

Data Presentation:

When evaluating the effect of different parameters, it is crucial to present the data in a clear and comparable format.

Table 1: Effect of Mobile Phase pH on Resolution of Impurities B and C

Mobile Phase pHRetention Time Impurity B (min)Retention Time Impurity C (min)Resolution (Rs)
4.88.28.61.3
5.0 (Original)8.08.51.5
5.27.88.52.1

Table 2: Comparison of Organic Modifiers on Critical Pair Resolution

Organic ModifierRetention Time Impurity X (min)Retention Time Impurity Y (min)Resolution (Rs)
Acetonitrile (40%)5.55.71.1
Methanol (45%)6.87.31.8

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of fluconazole I should be aware of?

A1: The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) list several related compounds for fluconazole, including Fluconazole Related Compound A, B, and C.[9][11] Forced degradation studies have also identified oxidative degradation products.[1][3]

Q2: My peak shape for fluconazole is tailing. What could be the cause?

A2: Peak tailing can be caused by several factors:

  • Secondary Silanol Interactions: The free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the fluconazole molecule, leading to tailing. Using a well-end-capped column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can also cause poor peak shape.

Q3: How can I confirm if a peak is pure or contains a co-eluting impurity?

A3: A diode array detector (DAD) or a mass spectrometer (MS) can be used for peak purity analysis. A DAD can acquire UV spectra across the peak; if the spectra are not homogenous, it indicates the presence of a co-eluting impurity.[12]

Q4: Can I simply change the flow rate to improve resolution?

A4: While decreasing the flow rate can sometimes improve resolution by increasing the number of theoretical plates, it is often a less effective approach for resolving closely eluting compounds compared to optimizing the mobile phase or changing the stationary phase, which affect selectivity.

Q5: What is a logical relationship between method parameters to consider for optimization?

A5: A systematic approach is crucial. The following diagram illustrates the logical relationship for method optimization to resolve co-elution.

G cluster_selectivity Affects Selectivity cluster_efficiency Affects Efficiency cluster_retention Affects Retention start Initial Method with Co-elution selectivity Selectivity (α) Adjustment start->selectivity Primary Approach efficiency Efficiency (N) Improvement start->efficiency Secondary Approach retention Retention (k') Optimization start->retention Tertiary Approach mobile_phase_comp Mobile Phase Composition (Organic type, pH, additives) selectivity->mobile_phase_comp column_type Column Stationary Phase selectivity->column_type temperature Temperature selectivity->temperature particle_size Column Particle Size (smaller is better) efficiency->particle_size flow_rate Flow Rate (lower is often better) efficiency->flow_rate column_length Column Length (longer is better) efficiency->column_length organic_strength Organic Solvent Strength retention->organic_strength

Caption: Logical relationship of HPLC parameters for method optimization.

References

Technical Support Center: Optimizing Mobile Phase for Fluconazole Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fluconazole and its related impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for efficient and accurate impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for fluconazole impurity analysis using HPLC?

A common starting point for fluconazole impurity analysis is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. A typical detection wavelength is around 260 nm, as fluconazole has a strong UV absorbance at this wavelength.[1][2]

Q2: How does the mobile phase pH affect the separation of fluconazole and its impurities?

Mobile phase pH is a critical parameter in the separation of fluconazole and its impurities, as they are ionizable compounds.[3][4] Adjusting the pH can alter the ionization state of the analytes, which in turn affects their retention time and selectivity. For weakly basic compounds like fluconazole, working at a slightly acidic to neutral pH is common to ensure consistent retention and good peak shape. It is crucial to operate at a pH at least 1.5 units away from the pKa of the analytes to ensure robust and reproducible results.[5]

Q3: What is the difference between using acetonitrile and methanol as the organic modifier?

Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally has a stronger elution strength than methanol when mixed with water, which can lead to shorter retention times.[4][6] Methanol, being a protic solvent, can offer different selectivity due to its hydrogen bonding capabilities, which might be advantageous for separating certain impurities.[4] The choice between acetonitrile and methanol often depends on the specific impurities being targeted and may require empirical evaluation.

Q4: When should I use a gradient elution method versus an isocratic method?

An isocratic elution (constant mobile phase composition) is simpler and can be sufficient if all impurities are well-resolved within a reasonable timeframe.[1][7] However, if there is a wide range of polarity among the impurities, a gradient elution (where the mobile phase composition changes over time) is often necessary.[8] A gradient can help to elute highly retained impurities more quickly while still providing good resolution for early-eluting peaks.

Troubleshooting Guide

Problem: Poor resolution between fluconazole and its impurities, or between two impurities.

Poor resolution is a common issue that can often be addressed by modifying the mobile phase.

Possible Cause Suggested Solution
Inappropriate mobile phase composition- Adjust the organic modifier percentage: A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks. Make small, incremental changes (e.g., 2-5%).- Change the organic modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. The different selectivity may resolve co-eluting peaks.[4][6]- Introduce a buffer: If not already using one, adding a buffer (e.g., phosphate or acetate) to the aqueous portion of the mobile phase can improve peak shape and selectivity, especially for ionizable compounds.[5]
Incorrect mobile phase pH- Optimize the pH: Small changes in the mobile phase pH can significantly impact the selectivity between ionizable compounds.[3][4] Experiment with pH values in the range of 3-7 to find the optimal separation. Ensure the chosen pH is compatible with the column's stationary phase.
Isocratic elution is insufficient- Implement a gradient: If impurities have a wide range of polarities, a shallow gradient may be necessary to improve separation.[8]

Problem: Peak tailing for fluconazole or impurity peaks.

Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.

Possible Cause Suggested Solution
Inappropriate mobile phase pH- Adjust the pH: For basic compounds like fluconazole, a low pH can protonate silanol groups on the silica-based column, reducing peak tailing. Conversely, a higher pH might be necessary for acidic impurities.
Insufficient buffer concentration- Increase the buffer concentration: A higher buffer concentration can help to minimize secondary interactions and improve peak shape. A typical range is 10-50 mM.
Mobile phase mismatch with sample solvent- Dissolve the sample in the mobile phase: Whenever possible, the sample should be dissolved in the initial mobile phase to avoid peak distortion.

Problem: Unstable baseline (drift or noise).

An unstable baseline can interfere with the accurate detection and quantification of impurities.

Possible Cause Suggested Solution
Improperly prepared mobile phase- Degas the mobile phase: Dissolved gases in the mobile phase can cause baseline noise. Use an online degasser or degas the mobile phase offline using sonication or vacuum filtration.- Ensure proper mixing: If preparing the mobile phase manually, ensure the components are thoroughly mixed.- Use high-purity solvents: Use HPLC-grade solvents and reagents to avoid introducing contaminants that can cause a drifting baseline.
Mobile phase degradation- Prepare fresh mobile phase daily: Buffers, especially at low or high pH, can degrade over time. It is good practice to prepare fresh mobile phase for each analysis.

Data Presentation

The following table summarizes the chromatographic parameters from the USP monograph for fluconazole, providing a benchmark for method development.

Table 1: Chromatographic Parameters for Fluconazole and Related Compounds (USP Method)

Compound Retention Time (minutes) Relative Retention Time
Fluconazole Related Compound A~4.90.49
Fluconazole Related Compound B~8.00.81
Fluconazole Related Compound C~8.50.86
Fluconazole~9.91.00
Resolution Requirement Value
Resolution between Fluconazole Related Compound B and CNot less than 1.5

Data sourced from the USP monograph for Fluconazole.[9]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Fluconazole and Related Compounds (Based on USP)

This protocol is based on the United States Pharmacopeia (USP) monograph for fluconazole and is suitable for the separation of fluconazole and its related compounds A, B, and C.[9]

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 15 cm, 3.5 µm packing (L1)

  • Mobile Phase: A mixture of water and acetonitrile (80:20 v/v)

  • Flow Rate: Approximately 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

2. Mobile Phase Preparation:

  • Prepare a filtered and degassed mixture of 800 mL of HPLC-grade water and 200 mL of HPLC-grade acetonitrile.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve USP Fluconazole RS, USP Fluconazole Related Compound A RS, USP Fluconazole Related Compound B RS, and USP Fluconazole Related Compound C RS in acetonitrile.

  • Dilute quantitatively with the mobile phase to obtain a final concentration of approximately 10 µg/mL for each compound.

4. Sample Solution Preparation:

  • Accurately weigh about 30 mg of Fluconazole and dissolve in a 10-mL volumetric flask with the mobile phase.

5. System Suitability:

  • Inject the standard solution and record the chromatogram.

  • The resolution between fluconazole related compound B and fluconazole related compound C should be not less than 1.5.

  • The relative standard deviation for replicate injections should not be more than 5.0% for each peak.

6. Procedure:

  • Separately inject equal volumes of the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak responses.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the optimization of the mobile phase for fluconazole impurity separation.

TroubleshootingWorkflow cluster_start Start: Chromatographic Issue cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_solution Outcome Start Poor Separation or Peak Shape PoorResolution Poor Resolution Start->PoorResolution Identify Issue PeakTailing Peak Tailing Start->PeakTailing Identify Issue BaselineInstability Baseline Instability Start->BaselineInstability Identify Issue AdjustOrganic Adjust Organic Modifier % PoorResolution->AdjustOrganic Initial Step ChangeOrganic Change Organic Modifier (ACN vs. MeOH) PoorResolution->ChangeOrganic If no improvement OptimizeGradient Implement/Optimize Gradient PoorResolution->OptimizeGradient For complex mixtures GoodSeparation Improved Separation and Peak Shape AdjustOrganic->GoodSeparation ChangeOrganic->GoodSeparation OptimizeGradient->GoodSeparation AdjustpH Adjust Mobile Phase pH PeakTailing->AdjustpH Primary Cause BufferConc Adjust Buffer Concentration PeakTailing->BufferConc Secondary Cause SampleSolvent Check Sample Solvent PeakTailing->SampleSolvent Check AdjustpH->GoodSeparation BufferConc->GoodSeparation SampleSolvent->GoodSeparation DegasMobilePhase Degas Mobile Phase BaselineInstability->DegasMobilePhase Common Cause FreshMobilePhase Use Freshly Prepared Mobile Phase BaselineInstability->FreshMobilePhase Good Practice HighPuritySolvents Use High-Purity Solvents BaselineInstability->HighPuritySolvents Preventative DegasMobilePhase->GoodSeparation FreshMobilePhase->GoodSeparation HighPuritySolvents->GoodSeparation

Caption: Troubleshooting workflow for mobile phase optimization.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole" and other related azole compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. A tailing factor greater than 1.2 is generally considered indicative of a tailing peak.[2]

Q2: Why is peak tailing a problem for the analysis of "this compound"?

A2: Peak tailing can significantly compromise the quality and reliability of your analytical results. It can lead to:

  • Reduced resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.

  • Inaccurate integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative analysis.[1]

  • Poor reproducibility: Inconsistent peak shapes can reduce the overall robustness and reproducibility of the analytical method.

Q3: What are the most common causes of peak tailing for basic compounds like this fluconazole derivative?

A3: The primary cause of peak tailing for basic compounds, including azole antifungals, is secondary interactions between the analyte and the stationary phase.[2][3] Specifically, interactions with residual silanol groups on silica-based reversed-phase columns are a major contributor. Other causes include improper mobile phase pH, column contamination or degradation, and issues with the HPLC system itself.[1]

Troubleshooting Guide

Peak tailing can arise from multiple sources. This guide provides a systematic approach to identifying and resolving the issue.

Mobile Phase Optimization

The mobile phase plays a critical role in controlling the retention and peak shape of ionizable compounds like "this compound".

Is your mobile phase pH appropriate?

  • Problem: Fluconazole and its derivatives are basic compounds with multiple pKa values (Fluconazole pKa values are approximately 2.56, 2.94, and 11.01).[4] If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[3]

  • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For basic compounds, a lower pH (e.g., pH 2.5-3.5) is often effective in protonating the analyte and minimizing interactions with silanol groups.[2] Conversely, a high pH mobile phase (pH > 8) can also be used with pH-stable columns to ensure the analyte is in a single, non-ionized form.[2]

Is your buffer concentration sufficient?

  • Problem: Inadequate buffering can lead to pH shifts on the column, causing inconsistent ionization and peak tailing.[5]

  • Solution: Use an appropriate buffer system and ensure its concentration is sufficient to maintain a stable pH. A buffer concentration of 10-25 mM is typically adequate for most applications.[5]

Have you considered mobile phase additives?

  • Problem: Even with pH optimization, residual silanol interactions can persist.

  • Solution: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the silanol groups and improve peak shape. However, with modern, high-purity silica columns, the need for TEA is less common.[5]

ParameterRecommended AdjustmentRationale
Mobile Phase pH Adjust to pH 2.5-3.5 or > 8 (with a suitable column)To ensure the analyte is in a single ionization state and minimize silanol interactions.[2]
Buffer Concentration 10-25 mMTo maintain a stable pH throughout the analysis.[5]
Mobile Phase Additive 0.1% Formic Acid or Acetic Acid (for low pH)To aid in protonating the analyte and silanol groups.
Column and Stationary Phase Issues

The choice and condition of your HPLC column are critical for achieving good peak symmetry.

Are you using the right type of column?

  • Problem: Traditional silica-based C18 columns can have a high number of accessible silanol groups, leading to peak tailing with basic compounds.[2]

  • Solution: Utilize a modern, high-purity "Type B" silica column or an end-capped column.[2] End-capping chemically modifies the silica surface to reduce the number of free silanol groups. Alternatively, consider columns with a different stationary phase chemistry, such as those with embedded polar groups.[3]

Is your column contaminated or degraded?

  • Problem: Accumulation of sample matrix components or strongly retained compounds can lead to active sites that cause peak tailing. Physical degradation of the column bed can also be a cause.[1][2]

  • Solution: Implement a regular column washing protocol. If contamination is suspected, a more rigorous cleaning procedure may be necessary. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[6]

System and Method Parameters

Sometimes, the issue lies not with the chemistry but with the HPLC system or the analytical method itself.

Is there a possibility of column overload?

  • Problem: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1]

  • Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was likely the issue.[1]

Could there be extra-column effects?

  • Problem: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3]

  • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.[3]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.5 to 3.5 (e.g., phosphate or formate buffers).

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the System: Flush the HPLC system and column with the new mobile phase until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of "this compound".

  • Evaluate Peak Shape: Compare the peak tailing factor at each pH to determine the optimal condition.

Protocol 2: General Column Washing Procedure for Reversed-Phase Columns

This protocol is a general guideline. Always consult the column manufacturer's instructions for specific recommendations.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Water: Wash the column with HPLC-grade water for at least 30 minutes at a flow rate of 1 mL/min.[7]

  • Flush with Organic Solvent: Change the mobile phase to 100% acetonitrile or methanol and wash for another 30 minutes.[7]

  • Storage: If storing the column, ensure it is filled with an appropriate solvent (typically acetonitrile).[7]

Visual Troubleshooting Guides

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed check_mobile_phase 1. Check Mobile Phase - Is pH appropriate? - Is buffer adequate? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH (2.5-3.5 or >8) check_mobile_phase->adjust_ph No check_column 2. Evaluate Column - Is it the right type? - Is it contaminated? check_mobile_phase->check_column Yes adjust_ph->check_column wash_column Perform Column Wash check_column->wash_column Contaminated? replace_column Consider New Column (End-capped, Type B) check_column->replace_column Wrong Type/Old? check_system 3. Investigate System - Column overload? - Extra-column effects? check_column->check_system OK wash_column->check_system replace_column->check_system reduce_load Reduce Sample Load/ Injection Volume check_system->reduce_load Overload? optimize_tubing Minimize Tubing Length/ID check_system->optimize_tubing Extra-column Volume? end_bad Problem Persists Consult Manufacturer check_system->end_bad All OK end_good Peak Shape Improved reduce_load->end_good optimize_tubing->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing.

Analyte-Stationary Phase Interactions

Analyte_Interactions cluster_0 Silica Surface s1 Si-OH s2 Si-O- s3 Si-OH analyte_protonated Analyte-NH+ analyte_protonated->s1 Reduced Interaction (Improved Peak Shape) analyte_neutral Analyte-N analyte_neutral->s2 Strong Secondary Interaction (Causes Tailing)

Caption: Interactions of basic analytes with the stationary phase.

References

Technical Support Center: Detection of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole" detection. This compound is a known impurity of the antifungal drug fluconazole and is often referred to as Fluconazole Related Compound A.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

The primary methods for the detection and quantification of this compound, alongside fluconazole and its other impurities, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial when analyzing trace-level impurities.[1]

Q2: What are the typical chromatographic conditions for analyzing this compound?

Reversed-phase HPLC is the most common approach.[2][3] A C18 column is frequently used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate or acetate buffer) and an organic solvent such as methanol or acetonitrile.[2][4] Isocratic or gradient elution can be employed depending on the complexity of the sample matrix and the number of impurities to be separated.[4]

Q3: How can I improve the sensitivity of my LC-MS/MS method for this analyte?

To enhance sensitivity in LC-MS/MS analysis, consider the following:

  • Optimize ESI Source Parameters: Fine-tuning the capillary voltage, nebulizer gas pressure, and desolvation temperature can significantly improve ionization efficiency.

  • Mobile Phase Additives: The addition of small amounts of formic acid or ammonium acetate to the mobile phase can promote the formation of protonated molecules ([M+H]+), leading to a stronger signal in positive ionization mode.[1]

  • Solvent Composition: Using solvents with lower surface tension, like methanol, can lead to more stable and efficient electrospray ionization.

  • Lower Flow Rates: Reducing the mobile phase flow rate can enhance ionization efficiency in the ESI source.

Q4: What are the expected mass transitions (MRM) for this compound in LC-MS/MS?

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Incompatible sample solvent with mobile phase.Dissolve the sample in the mobile phase whenever possible.
Column overload.Inject a smaller sample volume or dilute the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Low Signal Intensity/Poor Sensitivity Incorrect detection wavelength.Ensure the UV detector is set to the wavelength of maximum absorbance for the analyte (around 260 nm for fluconazole and its derivatives).[2][6]
Sample degradation.Check the stability of the analyte in the prepared solution.
High background noise.Use high-purity HPLC-grade solvents and ensure the system is clean.[7]
Inconsistent Retention Times Fluctuation in mobile phase composition.If using online mixing, prepare the mobile phase manually. Ensure the mobile phase is properly degassed.
Temperature variations.Use a column oven to maintain a consistent temperature.
Pump malfunction.Check pump seals and for any leaks in the system.[7]
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity/Ion Suppression Matrix effects from co-eluting compounds.Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Modify the chromatographic method to separate the analyte from interfering matrix components.
Suboptimal ESI source parameters.Systematically optimize capillary voltage, gas flows, and temperatures.
High Background Noise Contaminated solvents or reagents.Use LC-MS grade solvents and freshly prepared mobile phase additives.
System contamination.Clean the ESI source components.
No Peak Detected Analyte degradation.Assess the stability of the analyte under the analytical conditions.
Incorrect mass transitions.Confirm the precursor and product ions for the analyte.

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for fluconazole and its related compounds, which can be used as a benchmark for method development and validation for this compound.

Table 1: HPLC-UV Method Performance

Parameter Value Reference
Linearity Range1 - 100 µg/mL[6]
Limit of Detection (LOD)0.10 µg/mL[6]
Limit of Quantification (LOQ)0.25 µg/mL[6]
Accuracy (% Recovery)98 - 102%[6]

Table 2: LC-MS/MS Method Performance

Parameter Value Reference
Linearity Range5.0 - 1000.0 ng/mL[5]
Limit of Detection (LOD)0.5 ng/mL[8]
Limit of Quantification (LOQ)5.0 ng/mL[8]
Intraday Precision (%RSD)< 1.0%[5]
Interday Precision (%RSD)< 0.51%[5]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is suitable for the extraction of triazole antifungals and their impurities from plasma samples for LC-MS/MS analysis.

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 400 µL of cold acetonitrile or methanol to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes.[1]

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for pre-concentration.

Protocol 2: HPLC-UV Method for Impurity Profiling

This protocol provides a general framework for the analysis of this compound in a bulk drug substance.

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v).[2] An alternative is a buffer-acetonitrile mixture (e.g., 80:20 v/v) with the pH adjusted to 5.0.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Workflow for the analysis of this compound in plasma.

Troubleshooting_Logic start Low Signal Intensity in LC-MS/MS? check_source Optimize ESI Source Parameters? start->check_source Yes check_mobile_phase Modify Mobile Phase (e.g., add formic acid)? check_source->check_mobile_phase No optimized Signal Improved check_source->optimized Yes check_sample_prep Improve Sample Cleanup (SPE/LLE)? check_mobile_phase->check_sample_prep No check_mobile_phase->optimized Yes check_sample_prep->optimized Yes not_optimized Signal Still Low check_sample_prep->not_optimized No

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.

References

Technical Support Center: Method Refinement for Quantifying Low Levels of Fluconazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low levels of fluconazole impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to analytical method refinement.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying fluconazole and its impurities?

A1: The most prevalent and established methods for the quantification of fluconazole and its related substances are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][2][3][4] These techniques offer high selectivity and sensitivity, which are crucial for separating and quantifying impurities, even at low levels.[2] Methods using UV-Visible spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) have also been developed.[3][5][6] For extremely low-level detection of genotoxic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[7]

Q2: What are the typical impurities found in fluconazole?

A2: Impurities in fluconazole can originate from the manufacturing process or degradation.[8] Commonly cited related compounds in pharmacopeias and literature include Fluconazole Related Compound A, B, and C.[2][9][10] Other potential impurities can be formed under stress conditions such as oxidation, acid/base hydrolysis, and photolysis.[1][11][12]

Q3: How can I improve the separation of fluconazole from its impurities?

A3: Optimizing the chromatographic conditions is key to achieving good separation. This includes:

  • Column Selection: Reversed-phase C18 columns are most commonly used.[2][3][4] The choice of column chemistry (e.g., solid-core particles) can significantly improve peak shape and efficiency.[13]

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or ammonium formate) is typical.[1][14] Adjusting the ratio of the organic and aqueous phases, as well as the pH of the buffer, can fine-tune the retention and selectivity.[15]

  • Gradient Elution: For complex mixtures of impurities, a gradient elution method, where the mobile phase composition is changed over time, can provide better resolution than an isocratic method.[14]

Q4: What are the critical parameters to consider during method validation for fluconazole impurity quantification?

A4: According to ICH guidelines, the validation of an analytical method for impurities should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.[16]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[2][16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][16] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1][16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Flush the column with a strong solvent or replace the column if necessary. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Inadequate column equilibration. - Pump malfunction or leaks. - Temperature variations.- Prepare fresh mobile phase and ensure proper mixing/degassing. - Ensure the column is fully equilibrated with the mobile phase before injection. - Check the HPLC/UPLC system for leaks and ensure the pump is functioning correctly. - Use a column oven to maintain a consistent temperature.[1]
Low Sensitivity / Poor Signal-to-Noise Ratio - Incorrect detection wavelength. - Low sample concentration. - Detector malfunction.- Ensure the detector wavelength is set to the absorption maximum of fluconazole and its impurities (typically around 260-261 nm).[2][6] - Concentrate the sample if possible. - Check the detector lamp and perform diagnostic tests.
Co-elution of Impurities - Suboptimal mobile phase composition or gradient. - Inappropriate column.- Modify the mobile phase composition (e.g., change the organic solvent, buffer pH, or ionic strength). - Adjust the gradient slope to improve separation. - Try a column with a different selectivity (e.g., a different stationary phase or particle size).
Baseline Noise or Drift - Contaminated mobile phase or system. - Air bubbles in the detector. - Detector lamp aging.- Use high-purity solvents and freshly prepared mobile phase. - Purge the system to remove any air bubbles. - Replace the detector lamp if it has exceeded its lifetime.
Extraneous Peaks (Ghost Peaks) - Contamination in the sample, solvent, or system. - Carryover from previous injections.- Run a blank injection to identify the source of contamination. - Use a stronger needle wash solution and increase the wash volume/time. - Ensure proper cleaning of all glassware and vials.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for fluconazole impurity analysis.

Table 1: HPLC Method Parameters and Performance

ParameterMethod 1Method 2Method 3
Column SunFire C18 (250 x 4.5 mm, 5 µm)[1]C18[2]Atlantis dC18[10]
Mobile Phase Methanol: Water (70:30 v/v)[1]Methanol: Water (40:60 v/v)[2]Acetonitrile and Water (85:15)[6]
Flow Rate 1.0 mL/min[1]1.5 mL/min[2]0.7 mL/min[6]
Detection Wavelength 211 nm[1]260 nm[2]260 nm[6]
Linearity Range (Fluconazole) 50-400 µg/mL[6]0.05-0.15 mg/mL[2]-
LOD (Impurities) Impurity A: 3.0 µg/mL, Impurity B: 3.0 µg/mL, Impurity C: 5.0 µg/mL[9]--
LOQ (Impurities) Impurity A: 10.0 µg/mL, Impurity B: 22.0 µg/mL, Impurity C: 21.3 µg/mL[9]Low LOQ for related compounds[2]Low LOQs confirmed[10]
Accuracy (% Recovery) 99-100%[1]99.3%[2]-
Precision (%RSD) < 2%[1]0.61%[2]< 5.0% for retention time and area[13]

Table 2: UPLC Method Parameters and Performance

ParameterMethod 1
Column BEH C18 (100 x 2.1 mm, 1.7 µm)[1]
Mobile Phase Methanol: Water (55:45 v/v)[1]
Flow Rate 0.30 mL/min[1]
Detection Wavelength 211 nm[1]
Accuracy (% Recovery) 99-100%[1]
Precision (%RSD) < 2%[1]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Fluconazole and Related Compounds

This protocol is a generalized procedure based on common practices found in the literature.[1][2]

  • Preparation of Mobile Phase:

    • Prepare a mixture of HPLC grade methanol and water in a 40:60 (v/v) ratio.[2]

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve an appropriate amount of fluconazole reference standard and impurity standards in the mobile phase to prepare stock solutions.

    • Perform serial dilutions of the stock solutions with the mobile phase to prepare working standard solutions at various concentration levels covering the expected range of the impurities.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the fluconazole drug substance or product in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).[2]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Methanol: Water (40:60, v/v).[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Injection Volume: 20 µL.[2]

    • Column Temperature: Ambient or controlled at 30°C.[1]

    • Detection: UV at 260 nm.[2]

  • Analysis:

    • Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to fluconazole and its impurities based on their retention times compared to the standards.

  • Quantification:

    • Calculate the concentration of each impurity in the sample solution using the peak areas and the calibration curve generated from the standard solutions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result MobilePhase Mobile Phase Preparation HPLC HPLC/UPLC Injection MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Solution Preparation SamplePrep->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantification Impurity Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of fluconazole impurities.

Caption: A logical approach to troubleshooting common chromatographic issues.

References

Technical Support Center: Stability of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole," also known as Fluconazole EP Impurity B, in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and where is it encountered?

A1: "this compound" is recognized as Fluconazole EP Impurity B, a known impurity of the antifungal agent Fluconazole.[1] It may be present in bulk fluconazole material or form during the manufacturing process or upon storage. Its chemical name is α-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-Triazole-1-ethanol.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: Based on general knowledge of azole antifungals, the primary factors affecting stability in solution are pH, temperature, light exposure, and the presence of oxidizing agents. Fluconazole and its analogues can be susceptible to degradation under harsh acidic, alkaline, and oxidative conditions.[2][3]

Q3: Are there any known incompatible materials with "this compound"?

A3: Yes, strong oxidizing agents are listed as incompatible materials.[4] Contact with these should be avoided to prevent degradation.

Q4: How can I monitor the stability of my solution containing this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5] This type of method can separate the parent compound from its degradation products, allowing for accurate quantification of any changes over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks appear in my chromatogram over time. Degradation of the compound.Conduct a forced degradation study to identify potential degradation products. Ensure proper storage conditions (see below).
The concentration of my standard solution is decreasing. Adsorption to the container surface or degradation.Use silanized glassware or polypropylene containers. Re-evaluate storage conditions (temperature, light protection).
I observe a color change in my solution. Significant degradation may have occurred.Prepare a fresh solution. Investigate the cause of degradation (e.g., exposure to light, incompatible solvent).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Fluconazole and Its Impurities

This protocol is based on established methods for fluconazole analysis and is suitable for monitoring the stability of "this compound".

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v).[5] Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm[5]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Study

To understand the degradation pathways, the compound should be subjected to stress conditions.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 60°C for 48 hours.

  • Photostability: Expose the solution to UV light (254 nm) and fluorescent light for a defined period.

Samples should be taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method.

Data Summary

Table 1: Summary of Forced Degradation Studies on Azole Antifungals (General)

Condition Observed Degradation Potential Degradation Products
Acidic (e.g., 3 N HCl) Moderate degradation observed for related compounds like voriconazole.[3]Hydrolysis products.
Alkaline (e.g., 0.1 N NaOH) Significant and rapid degradation for voriconazole.[3]Hydrolysis products.
Oxidative (e.g., KMnO₄) Oxidation of fluconazole has been documented.Oxidized derivatives.
Photolytic (UV light) Photodegradation of fluconazole is pH-dependent.Hydroxylative defluorination products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_solution Prepare Solution acid Acid prep_solution->acid Expose to Stress base Base prep_solution->base Expose to Stress oxidize Oxidation prep_solution->oxidize Expose to Stress heat Heat prep_solution->heat Expose to Stress light Light prep_solution->light Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidize->hplc Analyze Samples heat->hplc Analyze Samples light->hplc Analyze Samples data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent Fluconazole Analogue deg_product_1 Hydrolysis Product parent->deg_product_1 Acid/Base deg_product_2 Oxidation Product parent->deg_product_2 Oxidizing Agent deg_product_3 Photodegradation Product parent->deg_product_3 Light

Caption: Plausible degradation pathways for a fluconazole analogue.

References

Technical Support Center: Analysis of Fluconazole and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluconazole analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of fluconazole and its impurities during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for fluconazole?

A1: Fluconazole is susceptible to degradation under various stress conditions. The primary pathways include oxidation, hydrolysis (in acidic and basic media), photolysis (degradation by light), and thermal decomposition.[1][2] Extensive degradation has been observed particularly in oxidative conditions, which can be accelerated by heat.[2][3][4]

Q2: What types of impurities are associated with fluconazole?

A2: Fluconazole impurities can originate from either the synthetic manufacturing process or as degradation products.[5] The European Pharmacopoeia lists several known impurities. For example, impurity G is known to be exclusively a degradation product, while impurities E and F can result from either synthesis or degradation.[5] It is critical to separate the main drug from these degradation products for accurate analysis.[2]

Q3: How can sample preparation affect the stability of fluconazole?

A3: Sample preparation is a critical step where degradation can occur. Key factors to control are:

  • Solvent/Diluent: The choice of solvent can impact stability. While the mobile phase is a common and generally safe diluent, avoid strongly acidic or alkaline conditions unless required by a specific validated method.[6]

  • Temperature: Keep samples at a controlled room temperature or in a chilled autosampler to minimize thermal degradation.[7]

  • Light Exposure: Protect samples from light using amber vials or by minimizing exposure to ambient light to prevent photolytic degradation.[8]

  • Storage: Fluconazole in plasma has shown stability for several hours at room temperature and for longer periods when stored at -20°C.[9] Stock solutions are also best stored under refrigerated or frozen conditions.[9]

Q4: Which HPLC parameters are critical for preventing on-instrument degradation?

A4: Several HPLC parameters must be carefully optimized to prevent degradation during the analytical run:

  • Mobile Phase pH: The pH of the mobile phase can influence the stability of fluconazole and its impurities. A neutral to slightly acidic pH is often optimal for peak shape and stability.[10]

  • Column Temperature: Elevated column temperatures can accelerate the degradation of thermally labile compounds. It is crucial to optimize the temperature to achieve efficient separation without causing degradation.[7]

  • Flow Rate: While optimizing for speed, excessively high flow rates can increase backpressure and frictional heat, potentially leading to on-column degradation.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC analysis of fluconazole.

Issue 1: Appearance of new, unexpected peaks or a noticeable increase in the area of known degradation impurity peaks.

  • Possible Cause: Degradation of the fluconazole sample either during preparation, while waiting in the autosampler, or during the chromatographic separation.

  • Troubleshooting Steps:

    • Verify Sample Preparation: Ensure the diluent is of an appropriate pH and that samples were not exposed to high heat or prolonged light.[6][8]

    • Check Autosampler Conditions: Use a cooled autosampler (e.g., 4°C) to maintain sample integrity if samples are queued for an extended period.

    • Evaluate Method Parameters: Confirm that the column temperature is not excessively high.[7] Check the pH of the mobile phase to ensure it is within a stable range for fluconazole.[10]

    • Solution Stability: Prepare a fresh sample and standard and inject them immediately. Compare the chromatogram to that of an older sample to confirm if degradation is time-dependent. Fluconazole solutions for oral administration have been shown to be stable for up to 15 days when protected from light.[11]

Issue 2: Poor peak shape (e.g., tailing, fronting) or loss of chromatographic resolution.

  • Possible Cause: This could be due to on-column degradation, secondary interactions with the stationary phase, or a suboptimal mobile phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjusting the pH or the buffer concentration of the mobile phase can significantly improve peak shape by minimizing unwanted ionic interactions.[12]

    • Lower Column Temperature: Try running the analysis at a lower column temperature to see if peak shape improves, which would suggest thermal degradation is occurring on the column.

    • Check Column Health: The issue might be related to the column itself. Perform a column wash or replace it if it has degraded. Using a robust, end-capped C18 column is recommended for the analysis.[3][7]

Data Presentation: Forced Degradation Results

Forced degradation studies are essential to develop stability-indicating methods. The table below summarizes typical degradation behavior for fluconazole under various stress conditions.

Stress ConditionReagent/DetailsDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis 1 M HCl72 hr at 25°C2.47%[2]
Acid Hydrolysis 1 M HCl72 hr (Reflux)4.87%[2]
Alkali Hydrolysis 1 M NaOH72 hr at 25°C2.74%[2]
Alkali Hydrolysis 1 M NaOH3 hr (Reflux)5.32%[2]
Oxidation 35% H₂O₂3 hr (Reflux)Extensive Degradation[2]
Neutral Hydrolysis WaterNot specified~2%[8]
Photolytic UVC (254 nm)180 days~10%[8][13]
Thermal 60°C (Solid State)60 days>2%[8]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a robust method for separating fluconazole from its oxidative degradation product.[2][4]

ParameterCondition
Column C18
Mobile Phase 0.5% v/v Phosphoric Acid : Acetonitrile (80:20 v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 261 nm
Injection Volume 20 µL
Sample Diluent Mobile Phase

Sample Preparation Protocol:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of fluconazole reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.5–50 µg/mL).[4]

  • Sample Solution: Accurately weigh sample powder equivalent to 10 mg of fluconazole and dissolve it in 100 mL of the mobile phase.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates.

Visualizations

degradation_factors Oxidation Oxidation (e.g., H₂O₂) Degradation Sample Degradation & Impurity Formation Oxidation->Degradation Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Degradation Heat Thermal Stress Heat->Degradation Light Photolytic Stress (UV Light) Light->Degradation Fluconazole Fluconazole Sample

Caption: Key factors leading to the degradation of fluconazole.

troubleshooting_workflow cluster_prep Sample Preparation Checks cluster_hplc HPLC Method Checks start Abnormal Chromatogram (New/Increased Impurity Peaks) check_prep 1. Review Sample Preparation start->check_prep check_hplc 2. Review HPLC Method start->check_hplc check_stability 3. Verify Solution Stability start->check_stability prep_light Protect from Light? check_prep->prep_light Fix prep_temp Control Temperature? check_prep->prep_temp Fix prep_diluent Is Diluent Neutral/Appropriate? check_prep->prep_diluent Fix hplc_temp Column Temp Too High? check_hplc->hplc_temp Fix hplc_ph Mobile Phase pH Stable? check_hplc->hplc_ph Fix hplc_sampler Autosampler Cooled? check_hplc->hplc_sampler Fix inject_fresh Inject Freshly Prepared Sample check_stability->inject_fresh Compare result Problem Resolved prep_light->result Fix prep_temp->result Fix prep_diluent->result Fix hplc_temp->result Fix hplc_ph->result Fix hplc_sampler->result Fix inject_fresh->result Compare

Caption: A logical workflow for troubleshooting fluconazole degradation.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for the Analysis of "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed HPLC Method and Comparison with Alternatives

The development of a stability-indicating HPLC method is crucial for ensuring the accurate quantification of "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole" in bulk drug substances or pharmaceutical formulations.[2][3] Based on common practices for Fluconazole analysis, a reversed-phase HPLC (RP-HPLC) method is proposed.[4][5]

Table 1: Comparison of Proposed and Alternative HPLC Methods for Triazole Antifungals

ParameterProposed Method for this compoundAlternative Method 1 (Isocratic RP-HPLC for Fluconazole)[2]Alternative Method 2 (Gradient RP-HPLC for Fluconazole and Related Compounds)
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)SunFire C18 (250 x 4.5 mm, 5 μm particle size)[2]C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile and Water (e.g., 40:60 v/v)Methanol : Water (70 : 30)[2]Gradient of Acetonitrile and Phosphate Buffer
Flow Rate 1.0 mL/min1 mL/min[2]1.2 mL/min
Detection UV at 260 nmUV at 260 nm[2]UV at 261 nm
Column Temperature 30 °CAmbient35 °C
Injection Volume 10 µLNot Specified20 µL
Advantages Simple, rapid, and cost-effective.[5]Simple isocratic method.[2]Better resolution for complex mixtures of impurities.
Disadvantages May not resolve all potential impurities without optimization.May have limited resolving power for closely eluting impurities.More complex method development and longer run times.

Experimental Protocols for Method Validation

The validation of the analytical method should be performed according to ICH guidelines to ensure its suitability for the intended purpose.[1][6] The key validation parameters are outlined below.

System Suitability

Before commencing validation, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.

Experimental Protocol:

  • Prepare a standard solution of "this compound" at a concentration of 100 µg/mL.

  • Inject the standard solution six times.

  • Calculate the relative standard deviation (RSD) of the peak area, the number of theoretical plates, and the tailing factor for the analyte peak.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

Experimental Protocol:

  • Analyze a blank sample (diluent), a placebo sample (if applicable), a standard solution of "this compound," and a sample of Fluconazole to check for interference.

  • Perform forced degradation studies on the analyte by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of "this compound" over a concentration range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).[8]

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[8]

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[7] It is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6]

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results at each level.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 2 °C)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters and analyte quantification.

Data Presentation: Expected Performance Characteristics

The following table summarizes the typical acceptance criteria for the validation parameters of an HPLC method for a pharmaceutical impurity.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability RSD of peak area ≤ 2.0%, Theoretical plates > 2000, Tailing factor ≤ 2.0
Specificity No interference from blank, placebo, or known related substances at the retention time of the analyte. Peak purity of the analyte in stressed samples should pass.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision Repeatability: RSD ≤ 2.0%Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1
Robustness System suitability parameters should remain within acceptable limits.

Mandatory Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol Method Finalize HPLC Method Protocol->Method SystemSuitability System Suitability Testing Method->SystemSuitability Specificity Specificity & Forced Degradation SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Evaluation Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: Workflow for the validation of the HPLC method.

Interrelationship of HPLC Validation Parameters

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Range Accuracy->LOQ Precision->Range Precision->LOQ

Caption: Logical relationships between key HPLC validation parameters.

References

A Comparative Analysis of the Antifungal Efficacy of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Investigational Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] The structural integrity of fluconazole is paramount to its efficacy. A notable variant, 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, also known as Fluconazole Related Compound A, is recognized as an impurity in fluconazole preparations.[6][7] While its chemical structure is closely related to the parent compound, the absence of a fluorine atom at the 4-position of the difluorophenyl ring may significantly alter its biological activity. This guide outlines a proposed comparative study to elucidate the antifungal activity of this compound versus the parent drug, Fluconazole.

Comparative Antifungal Activity: A Data-Driven Approach

To rigorously compare the antifungal efficacy of this compound and Fluconazole, a series of in vitro experiments are necessary. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: Hypothetical In Vitro Antifungal Susceptibility Data (MIC in µg/mL)

Fungal StrainThis compound (MIC)Fluconazole (MIC)
Candida albicans (ATCC 90028)2.00.5
Candida glabrata (ATCC 90030)32.016.0
Candida parapsilosis (ATCC 22019)4.01.0
Candida krusei (ATCC 6258)>64.064.0
Cryptococcus neoformans (ATCC 90112)8.02.0
Aspergillus fumigatus (ATCC 204305)>64.0>64.0

Note: The data presented in this table is hypothetical and serves as an example for how the results of the proposed experiments would be structured.

Proposed Experimental Protocols

A standardized and reproducible methodology is crucial for a valid comparison. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This method is the gold standard for determining the MIC of antifungal agents against yeast isolates.[6][8][9][10]

Objective: To determine the MIC values of this compound and Fluconazole against a panel of clinically relevant fungal strains.

Materials:

  • This compound and Fluconazole stock solutions.

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Fungal inocula standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare serial twofold dilutions of each compound in the 96-well plates.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Cytotoxicity Assay on Mammalian Cell Lines

To assess the potential toxicity of the compounds to host cells, a cytotoxicity assay is essential.[11][12][13][14]

Objective: To evaluate the in vitro cytotoxicity of this compound and Fluconazole against a human cell line (e.g., HepG2).

Materials:

  • HepG2 human liver cancer cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Dimethyl sulfoxide (DMSO).

Procedure:

  • Seed HepG2 cells into 96-well plates and allow them to adhere overnight.

  • Expose the cells to serial dilutions of each compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50).

Visualizing the Experimental Workflow and Mechanism of Action

Diagrams are provided to illustrate the logical flow of the proposed experiments and the established mechanism of action for azole antifungals.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Fluconazole & Test Compound) Serial_Dilution Perform Serial Dilutions in 96-well Plates Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Comparison Compare MIC Values MIC_Determination->Data_Comparison

Caption: Experimental workflow for antifungal susceptibility testing.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Azole Antifungals AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Fungal_Cell_Membrane Azoles Fluconazole & 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Azoles->Lanosterol_Demethylase Lanosterol_Demethylase->Ergosterol Inhibited by Azoles

Caption: Ergosterol biosynthesis pathway and the target of azole antifungals.

Expected Outcomes and Significance

The proposed comparative study will provide critical data on the antifungal potential of this compound. The results will either confirm its reduced activity, as might be expected from a structural modification of a key pharmacophore, or reveal unexpected antifungal properties. This information is invaluable for drug development professionals in understanding structure-activity relationships of azole antifungals and for quality control in the manufacturing of fluconazole. A comprehensive understanding of the bioactivity of fluconazole-related impurities is essential for ensuring the safety and efficacy of this widely used antifungal medication.

References

A Proposed Comparative Study: Fluconazole vs. Its Defluorinated Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed framework for a comparative study of the widely used antifungal agent, fluconazole, and its primary defluorinated process impurity, 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. Due to a lack of publicly available direct comparative studies, this document outlines the scientific rationale for such a comparison, proposes key experimental protocols, and presents hypothetical data based on established structure-activity relationships of azole antifungals.

Introduction

Fluconazole is a triazole antifungal drug that functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] This inhibition disrupts the integrity of the fungal cell membrane, leading to fungistatic or, in some cases, fungicidal activity.[6] During its synthesis, various impurities can be generated, one of which is a defluorinated analog where one of the two fluorine atoms on the phenyl ring is absent. The presence of impurities in active pharmaceutical ingredients (APIs) necessitates a thorough evaluation of their potential biological activity and toxicity. This guide proposes a comparative study to elucidate the differences in efficacy, safety, and pharmacokinetic profiles between fluconazole and its defluorinated impurity.

Chemical Structures

CompoundChemical Structure
Fluconazole
Defluorinated Impurity

Hypothesized Comparative Profile

Based on structure-activity relationship (SAR) studies of azole antifungals, the fluorine atoms in fluconazole are understood to be crucial for its potent antifungal activity.[7][8] They are believed to enhance the binding affinity to the target enzyme and improve metabolic stability. Therefore, it is hypothesized that the defluorinated impurity will exhibit significantly reduced antifungal efficacy compared to fluconazole.

Table 1: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL)
Fungal StrainFluconazole (MIC)Defluorinated Impurity (MIC)
Candida albicans (ATCC 90028)0.5 - 216 - 64
Candida glabrata (ATCC 90030)8 - 32>128
Cryptococcus neoformans (ATCC 52817)2 - 864 - 256
Aspergillus fumigatus (ATCC 204305)>64>256
Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)
Cell LineFluconazole (IC50)Defluorinated Impurity (IC50)
HepG2 (Human Liver)>100>100
HEK293 (Human Kidney)>100>100
Table 3: Hypothetical Pharmacokinetic Parameters
ParameterFluconazoleDefluorinated Impurity
Bioavailability (%) >90~80
Protein Binding (%) 11-12~15
Metabolism MinimalPotentially higher
Elimination Half-life (h) 30~20

Proposed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antifungal susceptibility testing will be performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal strains will be cultured on appropriate agar plates. A suspension will be prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Serial twofold dilutions of fluconazole and the defluorinated impurity will be prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The fungal inoculum will be added to each well, and the plates will be incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC will be determined as the lowest concentration of the compound that causes a significant inhibition of visible growth.

Cytotoxicity Assay

The potential toxicity of the compounds will be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on human cell lines (e.g., HepG2 and HEK293).

  • Cell Culture: Cells will be seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells will be treated with various concentrations of fluconazole and the defluorinated impurity for 48 hours.

  • MTT Assay: MTT solution will be added to each well, and the plates will be incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance will be measured at 570 nm, and the IC50 value (the concentration that inhibits 50% of cell growth) will be calculated.

Pharmacokinetic Study (in vivo)

A pilot pharmacokinetic study in a relevant animal model (e.g., rats or mice) is proposed to compare the absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Dosing: A single oral dose of fluconazole or the defluorinated impurity will be administered to the animals.

  • Blood Sampling: Blood samples will be collected at predetermined time points.

  • Sample Analysis: Plasma concentrations of the parent compounds and any potential metabolites will be determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life will be calculated using appropriate software.

Visualizations

Fluconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_enzyme Ergosterol Biosynthesis Pathway cluster_drug_action Drug Action Lanosterol Lanosterol 14a-demethylase 14α-demethylase (CYP51) Lanosterol->14a-demethylase Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component 14a-demethylase->Ergosterol Conversion Fluconazole Fluconazole Fluconazole->14a-demethylase Inhibition Defluorinated_Impurity Defluorinated Impurity (Hypothesized Weaker Inhibitor) Defluorinated_Impurity->14a-demethylase Weak Inhibition (Hypothesized)

Caption: Proposed mechanism of action of fluconazole and its defluorinated impurity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison MIC MIC Determination (Antifungal Activity) Comparison Comparative Analysis of Efficacy, Safety, and PK MIC->Comparison Cytotoxicity Cytotoxicity Assay (Safety Profile) Cytotoxicity->Comparison PK_Study Pharmacokinetic Study (ADME Profile) PK_Study->Comparison

Caption: Proposed experimental workflow for the comparative study.

Conclusion

This proposed comparative study provides a robust framework for evaluating the biological and pharmacological differences between fluconazole and its defluorinated impurity. The anticipated results, suggesting a significantly lower efficacy for the impurity, would underscore the critical role of the difluorophenyl moiety in fluconazole's antifungal activity. Such data are essential for establishing acceptable limits for this impurity in fluconazole drug products, thereby ensuring patient safety and therapeutic efficacy. It is strongly recommended that these studies be conducted to fill the current knowledge gap.

References

Navigating the Azole Landscape: A Comparative Guide to the Structure-Activity Relationship of Fluconazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of an antifungal agent and its biological activity is paramount. This guide provides a comprehensive comparison of fluconazole and its analogs, delving into their structure-activity relationships (SAR), supported by quantitative experimental data. We further detail the experimental protocols for key assays and present visual diagrams to elucidate critical pathways and logical relationships in the development of more potent azole antifungals.

Fluconazole, a cornerstone in the treatment of fungal infections, operates by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to either fungistatic or fungicidal effects.[1] The quest for improved antifungal agents has led to extensive research into the SAR of fluconazole, focusing on modifications to three key regions of its structure: the central propan-2-ol backbone, the 2,4-difluorophenyl ring, and the two 1,2,4-triazole rings.[1][2]

Quantitative Analysis of Antifungal Potency

The antifungal efficacy of fluconazole and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater antifungal potency. The following tables summarize the MIC values of various fluconazole analogs against different fungal species, as reported in several studies.

Table 1: SAR of Modifications on the Triazole Rings of Fluconazole Analogs

Compound/AnalogModificationTest OrganismMIC (µg/mL)Fold Change vs. Fluconazole
Fluconazole (Parent)-Candida albicans (clinical strain)1-
Analog 13-nitro substitution on a triazole ringCandida albicans (clinical strain)0.52x more active
Fluconazole (Parent)-Microsporum gypseum8-
Analog 13-nitro substitution on a triazole ringMicrosporum gypseum42x more active
Fluconazole (Parent)-Candida albicans (resistant)≥64-
Analog 2One triazole replaced by 4-benzylpiperazine dithiocarbamateCandida albicans (resistant)88x more active
Fluconazole (Parent)-Candida krusei (resistant)≥64-
Analog 2One triazole replaced by 4-benzylpiperazine dithiocarbamateCandida krusei (resistant)164x more active

Table 2: SAR of Modifications on the Phenyl Ring and Other Structural Changes

Compound/AnalogModificationTest OrganismMIC (µg/mL)Fold Change vs. Fluconazole
Fluconazole (Parent)2,4-difluorophenylCandida albicans1-
Dichloro-substituted analog2,4-dichlorophenylCandida albicans (clinical strain)0.52x more active
Dichloro-substituted analog2,4-dichlorophenylMicrosporum gypseum42x more active
4H-benzo[b][1][3]thiazine derivativeReplacement of difluorophenyl ringCandida albicans>250Significantly less active
Benzylthio-substituted analog (R: 2,4-diCl)Benzylthio substituent on a triazole ringCandida albicans0.1258x more active
Benzylthio-substituted analog (R: 3-Cl)Benzylthio substituent on a triazole ringnon-albicans Candida spp.0.063 - 0.1254-8x more active

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment in assessing the in vitro activity of antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) M27 standard for broth dilution antifungal susceptibility testing of yeasts is a widely accepted methodology.

Broth Microdilution MIC Assay (Based on CLSI M27)

1. Preparation of Inoculum:

  • Fungal colonies are picked from a 24-hour-old culture grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • The colonies are suspended in sterile 0.85% saline.

  • The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.

  • This stock suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration for the assay.

2. Drug Dilution:

  • The antifungal agent (fluconazole or its analog) is serially diluted (typically two-fold) in RPMI-1640 medium in a 96-well microtiter plate.[1]

  • The concentration range tested usually spans from 0.125 to 64 µg/mL, but can be adjusted based on the expected potency of the compounds and for resistance testing.[1]

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.[1]

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate, resulting in a final inoculum concentration as specified by the CLSI guidelines.

  • The plates are incubated at 35 ± 2°C for 24 to 48 hours.

4. Endpoint Determination (MIC Reading):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth in the control well.[1]

  • The growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.[1]

Visualizing Key Pathways and Relationships

To better understand the structure-activity relationship of fluconazole and its mechanism of action, the following diagrams have been generated using Graphviz (DOT language).

SAR_Fluconazole cluster_fluconazole Fluconazole Core Structure cluster_modifications Structural Modifications & Activity Impact cluster_triazole_mods Triazole Ring Modifications cluster_phenyl_mods Phenyl Ring Modifications cluster_hydroxyl_mods Hydroxyl Group Modifications cluster_activity Antifungal Activity Fluconazole Fluconazole Triazole1 1,2,4-Triazole Ring 1 Fluconazole->Triazole1 Triazole2 1,2,4-Triazole Ring 2 Fluconazole->Triazole2 Phenyl 2,4-Difluorophenyl Ring Fluconazole->Phenyl Hydroxyl Tertiary Hydroxyl Group Fluconazole->Hydroxyl Nitro_sub 3-Nitro substitution Triazole1->Nitro_sub Heterocycle_replace Replacement with other heterocycles (e.g., 1,2,3-triazole, oxadiazole) Triazole2->Heterocycle_replace Benzylthio_sub Benzylthio substitution Triazole2->Benzylthio_sub Dichloro_sub 2,4-Dichloro substitution Phenyl->Dichloro_sub Other_halo_sub Other halogen substitutions Phenyl->Other_halo_sub Remove_fluoro Removal of fluorine atoms Phenyl->Remove_fluoro Esterification Esterification/Etherification Hydroxyl->Esterification Increased_Activity Increased Activity Nitro_sub->Increased_Activity Generally increases potency Heterocycle_replace->Increased_Activity Can significantly increase potency Benzylthio_sub->Increased_Activity Potent activity observed Dichloro_sub->Increased_Activity Maintains or increases potency Decreased_Activity Decreased/Variable Activity Other_halo_sub->Decreased_Activity Activity varies Remove_fluoro->Decreased_Activity Generally reduces potency Esterification->Decreased_Activity Often reduces potency

Caption: Structure-Activity Relationship of Fluconazole Analogs.

Ergosterol_Biosynthesis cluster_inhibition Inhibition by Fluconazole Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol cyclase 14a_methyl_sterols 14-alpha-methylated sterols Lanosterol->14a_methyl_sterols Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14a_methyl_sterols->Ergosterol Subsequent enzymatic steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation into Fluconazole Fluconazole Fluconazole->Lanosterol_to_14a Inhibits

Caption: Ergosterol Biosynthesis Pathway and Fluconazole's Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Culture Fungal Strain (24h on Agar Plate) Inoculum_Prep 2. Prepare Inoculum (Adjust to 0.5 McFarland) Culture->Inoculum_Prep Inoculation 4. Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution 3. Prepare Serial Drug Dilutions (in 96-well plate) Drug_Dilution->Inoculation Incubation 5. Incubate Plates (35°C for 24-48h) Inoculation->Incubation MIC_Reading 6. Read MIC (Visually or Spectrophotometrically) Incubation->MIC_Reading Data_Analysis 7. Analyze and Compare Data MIC_Reading->Data_Analysis

Caption: Workflow for Broth Microdilution MIC Assay.

References

A Comparative Analysis of the P450 Inhibitory Profile of Fluconazole and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytochrome P450 (P450) inhibitory profile of the widely used antifungal agent, fluconazole, against its known process-related impurities and degradation products. Understanding the potential for P450 inhibition is critical during drug development to predict and mitigate risks of drug-drug interactions (DDIs). This document summarizes available quantitative data, outlines detailed experimental protocols for assessing P450 inhibition, and provides visual workflows to aid in experimental design.

Executive Summary

Fluconazole is a known inhibitor of several key cytochrome P450 enzymes, most notably CYP2C9, CYP2C19, and to a lesser extent, CYP3A4. This inhibitory activity is a primary mechanism behind its clinically significant drug-drug interactions. While the P450 inhibitory profile of fluconazole is well-documented, a comprehensive analysis of its impurities has been lacking in publicly available literature. This guide synthesizes the known data for fluconazole and provides the framework for the necessary experimental investigation into its impurities.

Data Presentation: P450 Inhibition Profile

The following table summarizes the quantitative data available for the inhibitory effects of fluconazole on major human CYP450 isoforms. It is important to note that experimental values can vary based on the specific in vitro test system, substrate, and laboratory conditions.

Table 1: In Vitro P450 Inhibition Profile of Fluconazole

CYP IsoformInhibition MetricReported Value (µM)Reference
CYP2C9 IC5030.3[1]
Ki7-8[2]
CYP2C19 IC5012.3[1]
CYP3A4 IC5013.1[1]
Ki15-18[2]
Ki18.3[3]
CYP1A2 Ki>800[2]
CYP2D6 No significant inhibition reported-[4][5]
CYP2E1 No significant inhibition reported-[4][5]

Note on Fluconazole Impurities: Extensive literature searches did not yield publicly available experimental data on the P450 inhibitory profiles of known fluconazole impurities, such as the isomer impurity, triazole impurity, or desfluoro impurity. Therefore, a direct quantitative comparison is not possible at this time. The experimental protocols provided below are essential for generating this critical data.

Experimental Protocols

To evaluate and compare the P450 inhibitory potential of fluconazole and its impurities, a standardized in vitro CYP inhibition assay is recommended. The following is a representative protocol using human liver microsomes.

In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes (HLMs)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (fluconazole and its impurities) for major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

2. Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds (fluconazole and its impurities) dissolved in a suitable solvent (e.g., DMSO)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitors for each isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Tranylcypromine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates, incubators, and other standard laboratory equipment

  • LC-MS/MS system for analysis

3. Methods:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds, probe substrates, and positive controls in an appropriate solvent.

    • Prepare working solutions by diluting stock solutions in buffer. A typical concentration range for the test compounds would be from 0.1 to 100 µM.

  • Incubation Procedure:

    • In a 96-well plate, add the appropriate volume of potassium phosphate buffer, HLM solution, and the test compound or positive control at various concentrations.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[6][7][8][9][10]

  • Data Analysis:

    • Calculate the percentage of inhibition of the enzyme activity at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable nonlinear regression model.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for the comparative analysis.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Test Compounds, Substrates, Buffers) add_reagents Dispense Reagents to 96-well Plate prep_reagents->add_reagents prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with NADPH & Substrate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (e.g., with Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis of Metabolite Formation supernatant->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition plot_data Plot Inhibition Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for an in vitro CYP450 inhibition assay.

logical_comparison cluster_compounds Test Articles cluster_assays P450 Inhibition Assays cluster_results Comparative Analysis fluconazole Fluconazole (Parent Drug) cyp2c9 CYP2C9 Assay fluconazole->cyp2c9 cyp2c19 CYP2C19 Assay fluconazole->cyp2c19 cyp3a4 CYP3A4 Assay fluconazole->cyp3a4 other_cyps Other CYP Assays (e.g., 1A2, 2D6) fluconazole->other_cyps impurities Fluconazole Impurities - Isomer Impurity - Triazole Impurity - Desfluoro Impurity - Others impurities->cyp2c9 impurities->cyp2c19 impurities->cyp3a4 impurities->other_cyps ic50_comparison Comparison of IC50 Values cyp2c9->ic50_comparison cyp2c19->ic50_comparison cyp3a4->ic50_comparison other_cyps->ic50_comparison ddi_risk Relative Drug-Drug Interaction Risk Assessment ic50_comparison->ddi_risk

Caption: Logical framework for comparing P450 inhibition.

Conclusion

Fluconazole demonstrates a well-characterized inhibitory profile against key drug-metabolizing enzymes, which is crucial for predicting its drug-drug interaction potential. However, a significant data gap exists regarding the P450 inhibitory activity of its impurities. The generation of such data, using the experimental protocols outlined in this guide, is essential for a comprehensive risk assessment of the fluconazole drug product. This will enable a more complete understanding of whether these impurities contribute to the overall DDI profile of fluconazole, ensuring greater safety and efficacy in clinical use.

References

A Comparative Guide to Analytical Methods for Fluconazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a detailed cross-validation of analytical methods for the determination of impurities in fluconazole, a widely used antifungal agent. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods, supported by experimental data and detailed protocols to aid in method selection and implementation.

Fluconazole, a triazole antifungal drug, can contain several related compounds and degradation products that are considered impurities. Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. The most common official impurities are designated as Fluconazole Related Compound A, B, and C.[1][2] This guide focuses on the two primary chromatographic techniques used for their analysis: HPLC and UPLC.

Method Comparison: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for pharmaceutical analysis.[3] However, Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed, resolution, and sensitivity.[3][4][5] The choice between HPLC and UPLC often depends on the specific requirements of the analysis, including sample throughput, the complexity of the impurity profile, and available instrumentation.

A key difference lies in the column particle size. HPLC typically uses columns with particle sizes of 3–5 µm, whereas UPLC utilizes columns with sub-2 µm particles.[3] This smaller particle size in UPLC leads to higher separation efficiency but also generates higher backpressure, necessitating specialized instrumentation capable of handling these conditions.[3]

The following tables summarize the performance characteristics of representative HPLC and UPLC methods for the analysis of fluconazole and its related compounds, based on published validation data.

Table 1: Chromatographic Conditions
ParameterHPLC MethodUPLC Method
Column SunFire C18 (250 x 4.5 mm, 5 µm)[1][4]ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[1][4]
Mobile Phase Methanol : Water (70:30, v/v)[1][4]Methanol : Water (55:45, v/v)[1][4]
Flow Rate 1.0 mL/min[1][4]0.3 mL/min[1][4]
Detection Wavelength 260 nm[1][6][7]211 nm[4]
Injection Volume 20 µL[1]2 µL[4]
Column Temperature 30°C[4]30°C[4]
Run Time ~7.0 minutes[5]~3.0 minutes[5]
Table 2: Method Validation Parameters
ParameterHPLC MethodUPLC Method
Linearity Range (µg/mL) 1 - 100[6]0.5 - 30[1]
Correlation Coefficient (r²) ≥ 0.9987[6]0.998[5]
Accuracy (% Recovery) 99.3%[1]99 - 100%[5]
Precision (%RSD) 0.61%[1]< 2%[5]
Limit of Detection (LOD) 3.0 - 5.0 µg/mL (for impurities A, B, C)[8]Not explicitly stated, but sensitivity is higher than HPLC[5]
Limit of Quantification (LOQ) 10.0 - 22.0 µg/mL (for impurities A, B, C)[8]0.05 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following are representative protocols for HPLC and UPLC analysis of fluconazole impurities.

HPLC Method Protocol

1. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and water in a 70:30 volume/volume ratio. Degas the solution before use.[1][4]
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of fluconazole reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
  • Impurity Stock Solutions: Prepare individual stock solutions of fluconazole related compounds A, B, and C in the mobile phase.
  • System Suitability Solution: Prepare a solution containing fluconazole and its impurities to check for adequate resolution.
  • Sample Solution: Dissolve the fluconazole drug substance or product in the mobile phase to achieve a target concentration within the validated linear range.

2. Chromatographic System:

  • Use an HPLC system equipped with a UV detector.
  • Install a SunFire C18 column (250 x 4.5 mm, 5 µm particle size).[1][4]
  • Set the column temperature to 30°C.[4]
  • Set the flow rate to 1.0 mL/min.[1][4]
  • Set the detection wavelength to 260 nm.[1][6][7]
  • Set the injection volume to 20 µL.[1]

3. Procedure:

  • Inject the system suitability solution to verify the system's performance, ensuring baseline separation of fluconazole and its impurities.[9]
  • Inject the standard solution in replicate (e.g., n=6) to check for system precision. The relative standard deviation (%RSD) of the peak areas should be not more than 2.0%.[10]
  • Inject the sample solution and analyze the chromatogram for the presence of impurities.
  • Quantify the impurities by comparing their peak areas to the peak area of the fluconazole standard or by using individual impurity standards if available.

UPLC Method Protocol

1. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and water in a 55:45 volume/volume ratio. Degas the solution before use.[1][4]
  • Standard and Sample Solutions: Prepare as described in the HPLC protocol, using the UPLC mobile phase as the diluent.

2. Chromatographic System:

  • Use a UPLC system equipped with a photodiode array (PDA) or UV detector.
  • Install an ACQUITY UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm particle size).[1][4]
  • Set the column temperature to 30°C.[4]
  • Set the flow rate to 0.3 mL/min.[1][4]
  • Set the detection wavelength to 211 nm.[4]
  • Set the injection volume to 2 µL.[4]

3. Procedure:

  • Follow the same procedural steps as outlined for the HPLC method, adapting for the shorter run time and specific system parameters of the UPLC instrument.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the cross-validation of analytical methods for fluconazole impurities.

CrossValidationWorkflow cluster_0 Method Development & Selection cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation & Comparison cluster_3 Method Implementation A Identify Analytical Needs (e.g., Impurity Profiling) B Review Literature for Existing Methods (HPLC, UPLC) A->B C Select Candidate Methods for Evaluation B->C D Specificity/ Selectivity C->D Validation Parameters E Linearity & Range C->E Validation Parameters F Accuracy C->F Validation Parameters G Precision (Repeatability, Intermediate) C->G Validation Parameters H LOD & LOQ C->H Validation Parameters I Robustness C->I Validation Parameters J Perform Head-to-Head Analysis of Methods D->J E->J F->J G->J H->J I->J K Compare Performance Data (e.g., Speed, Sensitivity, Resolution) J->K L Evaluate Practicality (e.g., Cost, Instrument Availability) K->L M Select Optimal Method for Routine Quality Control L->M N Document and Implement Standard Operating Procedure (SOP) M->N

References

Inter-laboratory comparison of "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole" analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analysis of Fluconazole and Its Related Impurities

This guide provides a comparative overview of analytical methodologies for the quantification of fluconazole and its impurities, including "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole." The information is compiled from various validated studies to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques.

Logical Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for pharmaceutical analysis, ensuring the method is suitable for its intended purpose.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements pre_validation Pre-Validation Tests (e.g., System Suitability, Filter Study) start->pre_validation specificity Specificity/ Selectivity pre_validation->specificity linearity Linearity and Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Reproducibility) accuracy->precision lod_loq LOD & LOQ (Limit of Detection & Quantitation) precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability documentation Final Documentation and Validation Report stability->documentation end End: Method Approved for Routine Use documentation->end

A typical workflow for analytical method validation.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods used for the quantification of fluconazole and its impurities, as reported in different studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1Method 2Method 3
Column SunFire C18 (250 × 4.5 mm, 5 µm)[1]Atlantis dC18Nucleosil 100C18 (125 mm x 4 mm, 5 µm)[2]
Mobile Phase Methanol:Water (70:30)[1]Acetonitrile:Water (85:15)[3]Acetate buffer (pH 5.0), methanol, and acetonitrile (70:20:10 v/v)[2]
Flow Rate 1.0 mL/min[1]0.7 mL/min[3]1.0 mL/min[2]
Detection (UV) 260 nm[1][3]Photodiode Array (PDA) Detector261 nm[2]
Linearity (r²) > 0.999≥ 0.997 for impurities[4]-
Accuracy (% Recovery) 99.3% for Fluconazole[1][5]98-102% for Fluconazole; 80-120% for impurities[4]-
Precision (%RSD) 0.61%[1][5]< 2.0% for Fluconazole; < 5.0% for impurities[4]-
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
ParameterMethod 4
Stationary Phase TLC aluminum plates precoated with silica gel 60 F254[6]
Mobile Phase Butanol:Water:Acetic Acid (8:2:1 v/v)[6]
Detection Densitometric quantification at 254 nm by reflectance scanning[6]
Linearity (r) ≥ 0.9995[6]
Accuracy (% Recovery) Statistically equal to 100%[6]
Precision (%RSD) 0.73%[6]
LOD 91.39 ng/spot[6]
LOQ 304.66 ng/spot[6]
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Fluconazole Impurities by HPLC
ImpurityLOD (µg/mL)LOQ (µg/mL)Reference
Impurity A3.010.0[7]
Impurity B3.022.0[7]
Impurity C5.021.3[7]

Experimental Protocols

Protocol 1: HPLC Method for Fluconazole and Related Compounds A, B, and C

This method is suitable for the analysis of fluconazole and its related compounds in capsule formulations.[1]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector set at a wavelength of 260 nm and a reversed-phase C18 column.

  • Mobile Phase: A mixture of methanol and water (40:60, v/v).[1]

  • Elution: Isocratic elution is employed.

  • Flow Rate: 1.5 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Validation Parameters: The method was validated for accuracy, precision, specificity, linearity, and range in accordance with USP requirements.[1]

Protocol 2: HPTLC Method for Simultaneous Determination of Fluconazole and its Impurities

This method provides a selective approach for the quantification of fluconazole and its structurally related impurities.[6]

  • Stationary Phase: TLC aluminum plates precoated with silica gel 60 F254.[6]

  • Mobile Phase: A saturated mixture of butanol, water, and acetic acid (8:2:1 v/v).[6]

  • Visualization: The plate is dipped in a modified anisaldehyde reagent and heated at 120°C for 30 minutes.[6]

  • Quantification: Densitometric analysis is performed at 254 nm by reflectance scanning.[6]

  • Validation: The method was validated for specificity, linearity, accuracy, precision, LOD, and LOQ.[6]

Fluconazole's Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole is a triazole antifungal agent that acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.

Ergosterol Biosynthesis Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) lanosterol->enzyme ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane (Structural Integrity) ergosterol->fungal_cell_membrane disrupted_membrane Disrupted Cell Membrane (Increased Permeability) fluconazole Fluconazole fluconazole->enzyme Inhibits enzyme->ergosterol enzyme->disrupted_membrane Pathway Blocked

Inhibition of ergosterol biosynthesis by fluconazole.

References

A Comparative Analysis of Triazole Antifungals: Benchmarking Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of prominent triazole antifungal agents. Due to the limited availability of public data on the antifungal properties of "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole," also known as Fluconazole Related Compound A, this document focuses on benchmarking established triazoles: Fluconazole, Voriconazole, Itraconazole, and Posaconazole.[1][2][3][4][5] "this compound" is primarily documented as an impurity found in Fluconazole preparations.[1][2][6][7] While some sources suggest it may possess antifungal properties, comprehensive experimental data to confirm its efficacy is not currently available in the public domain.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the fungal cell membrane's integrity. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[8][9][10][11] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors lead to increased membrane permeability, impaired enzyme function, and ultimately, inhibition of fungal growth.[12][13][14]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol 14-demethyl lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Triazole Antifungals Triazole Antifungals Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazole Antifungals->Lanosterol 14α-demethylase (CYP51) Inhibition

Simplified Ergosterol Biosynthesis Pathway and Triazole Inhibition.

In Vitro Antifungal Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of established triazole agents against common fungal pathogens, Candida albicans and Aspergillus fumigatus. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

Antifungal AgentMIC RangeMIC50MIC90
This compound N/AN/AN/A
Fluconazole0.25 - >64[15]0.25 - 21 - >64
Voriconazole≤0.007 - 40.0150.06
Itraconazole≤0.015 - >160.030.25
Posaconazole≤0.007 - >80.030.12

Data compiled from multiple sources. MIC values can vary depending on the specific isolate and testing methodology.[15][16][17][18][19]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus

Antifungal AgentMIC RangeMIC50MIC90
This compound N/AN/AN/A
Fluconazole8 - >256[20]64 - 256>256
Voriconazole0.06 - 40.25 - 0.50.5 - 1
Itraconazole0.03 - >160.5 - 11 - 2
Posaconazole≤0.015 - 20.1250.25 - 0.5

Data compiled from multiple sources. MIC values can vary depending on the specific isolate and testing methodology.[16][20][21][22][23]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27)

This method is a standardized procedure for determining the in vitro susceptibility of yeasts to antifungal agents.[24][25][26][27][28]

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in microdilution plates containing RPMI 1640 medium.

3. Inoculation and Incubation:

  • The microdilution plates are inoculated with the prepared yeast suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

cluster_workflow Broth Microdilution Workflow (CLSI M27) A Yeast Colony Suspension (0.5 McFarland) B Inoculum Dilution (RPMI 1640) A->B D Inoculation of Microdilution Plates B->D C Serial Dilution of Antifungal Agents C->D E Incubation (35°C, 24-48h) D->E F MIC Reading (Visual or Spectrophotometric) E->F

Workflow for CLSI M27 Broth Microdilution Assay.

Conclusion

While a direct quantitative comparison of "this compound" with other triazoles is not feasible due to the absence of publicly available data, this guide provides a framework for such an evaluation. The established triazoles—Fluconazole, Voriconazole, Itraconazole, and Posaconazole—exhibit distinct in vitro activity profiles against key fungal pathogens. Further research is warranted to determine the antifungal potential of "this compound" and its place within the triazole class of antifungal agents. The provided experimental protocols and diagrams serve as a resource for researchers undertaking such comparative studies.

References

In silico comparison of fluconazole and "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole"

Author: BenchChem Technical Support Team. Date: December 2025

An objective in silico comparison between the established antifungal agent fluconazole and its hypothetical derivative, "4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole," offers valuable insights for researchers in drug design and development. While direct comparative experimental data for this specific defluorinated analog is not publicly available, a robust theoretical comparison can be constructed based on extensive in silico and structural data of fluconazole and the fundamental principles of medicinal chemistry.

Fluconazole, a bis-triazole antifungal agent, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The inhibition of this enzyme disrupts the fungal membrane integrity, leading to fungistatic effects.[3] The 2,4-difluorophenyl moiety of fluconazole is a key structural feature that significantly contributes to its antifungal potency.

In Silico Modeling of Fluconazole's Interaction with Lanosterol 14α-Demethylase

Molecular docking and simulation studies have elucidated the binding mode of fluconazole within the active site of lanosterol 14α-demethylase. The triazole ring of fluconazole coordinates with the heme iron of the enzyme, a crucial interaction for its inhibitory activity.[4][5] The difluorophenyl group extends into a hydrophobic pocket of the active site, forming favorable interactions with surrounding amino acid residues.

Studies have reported binding affinities for fluconazole in the range of -6.7 kcal/mol to -8.07 kcal/mol.[4][6] Key amino acid residues within 4 Å of fluconazole in the active site of Saccharomyces cerevisiae lanosterol 14α-demethylase include G310, G314, and G315.[3]

The Pivotal Role of Fluorine in Fluconazole's Activity

The two fluorine atoms on the phenyl ring of fluconazole are not merely passive substituents; they play a vital role in the drug's efficacy and pharmacokinetic profile. The high electronegativity of fluorine can influence the electronic properties of the aromatic ring, potentially enhancing its interaction with the target enzyme.[7][8] Furthermore, the presence of fluorine can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of the drug.[1] Structure-activity relationship (SAR) studies on fluconazole analogs have consistently highlighted the importance of the halogenated phenyl ring for potent antifungal activity.[2][7][8]

Hypothetical Impact of Defluorination on In Silico Performance

The removal of the fluorine atom at the 4-position of the phenyl ring to form "this compound" would likely have significant consequences on its in silico performance.

Binding Affinity: The loss of the fluorine atom would alter the electronic distribution and steric profile of the phenyl ring. This change could lead to a reduction in the binding affinity for the lanosterol 14α-demethylase active site. The favorable interactions contributed by the fluorine atom would be absent, potentially resulting in a less stable drug-target complex.

Metabolic Stability: The 4-position of the phenyl ring would become more susceptible to metabolic oxidation. This could lead to a faster rate of metabolism and clearance, resulting in a shorter half-life and reduced overall exposure of the drug in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models would likely show a higher potential for metabolic degradation for the defluorinated analog compared to fluconazole.

Quantitative Data Summary

ParameterFluconazoleThis compound (Hypothetical)
Target Enzyme Lanosterol 14α-demethylase (CYP51)Lanosterol 14α-demethylase (CYP51)
Reported Binding Affinity -6.7 to -8.07 kcal/mol[4][6]Predicted to be less favorable (higher value)
Key Interacting Residues Heme iron, G310, G314, G315[3]Similar, but with potentially weaker interactions
Role of Fluorine Enhances binding affinity, blocks metabolic oxidation[1][7][8]N/A
Predicted Metabolic Stability High[1]Predicted to be lower

Experimental Protocols for In Silico Analysis

A standard in silico workflow to compare these two compounds would involve the following key experiments:

  • Homology Modeling: If the crystal structure of the target enzyme (e.g., from a specific fungal pathogen) is unavailable, a homology model would be built using the amino acid sequence and a suitable template structure from a related species.

  • Molecular Docking: Both fluconazole and its defluorinated analog would be docked into the active site of the lanosterol 14α-demethylase structure. This process predicts the preferred binding orientation and calculates a docking score, which is an estimate of the binding affinity.

  • Molecular Dynamics (MD) Simulation: Following docking, MD simulations would be performed to assess the stability of the drug-enzyme complex over time. This provides insights into the dynamic interactions and can be used to calculate binding free energies with higher accuracy.

  • ADMET Prediction: A variety of in silico models would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of both compounds. These models use the chemical structure to estimate pharmacokinetic and safety profiles.

Visualizing the In Silico Workflow

In_Silico_Workflow cluster_prep Preparation cluster_analysis Computational Analysis cluster_results Results & Interpretation Target Target Identification (Lanosterol 14α-demethylase) Docking Molecular Docking Target->Docking Ligand_Flu Ligand Preparation (Fluconazole) Ligand_Flu->Docking ADMET ADMET Prediction Ligand_Flu->ADMET Ligand_Def Ligand Preparation (Defluoro-Analog) Ligand_Def->Docking Ligand_Def->ADMET MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Affinity Binding Affinity Comparison Docking->Binding_Affinity Stability Complex Stability Analysis MD_Sim->Stability PK_Profile Pharmacokinetic Profile ADMET->PK_Profile

Caption: A typical workflow for the in silico comparison of antifungal compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of the antifungal agent fluconazole and its process-related impurity, Fluconazole Related Compound A, is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side examination of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Fluconazole, a widely used triazole antifungal drug, and its related compound A, an impurity that can arise during the synthesis process, possess distinct structural differences that are clearly delineated by various spectroscopic techniques. Understanding these differences is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.

Chemical Structures at a Glance

Fluconazole is chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. Fluconazole Related Compound A is identified as 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol. The primary structural distinction is the substitution of a fluorine atom on the phenyl ring of fluconazole with a triazole group in Fluconazole Related Compound A. This seemingly minor change has a discernible impact on their respective spectroscopic profiles.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of fluconazole and Fluconazole Related Compound A.

Spectroscopic TechniqueParameterFluconazoleFluconazole Related Compound A
Infrared (IR) Spectroscopy O-H Stretch (cm⁻¹)~3240~3132
C-H Stretch (Triazole) (cm⁻¹)~3108-
Aliphatic C-H Stretch (cm⁻¹)-2965 & 2875
C=N / C=C Stretch (cm⁻¹)-1622 & 1590
¹H NMR Spectroscopy Triazole Protons (ppm)8.18 (s, 2H), 7.79 (s, 2H)9.34 (s, 1H), 8.36 (s, 3H), 8.25 (s, 1H), 7.80 (s, 1H)
Phenyl Protons (ppm)7.42-7.35 (m, 1H), 6.90-6.82 (m, 2H)-
Methylene Protons (ppm)4.85 (d, 2H), 4.35 (d, 2H)-
Hydroxyl Proton (ppm)5.65 (s, 1H)-
Mass Spectrometry (MS) [M+H]⁺ (m/z)307332
Key Fragment Ions (m/z)289, 238, 220-

Note: Detailed ¹H NMR peak assignments for Fluconazole Related Compound A are based on data for a closely related triazole impurity and may require confirmation with a certified reference standard.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of fluconazole and Fluconazole Related Compound A.

G Experimental Workflow for Spectroscopic Comparison cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison cluster_3 Reporting Sample_Fluconazole Fluconazole Standard IR FT-IR Spectroscopy Sample_Fluconazole->IR NMR ¹H NMR Spectroscopy Sample_Fluconazole->NMR MS Mass Spectrometry Sample_Fluconazole->MS Sample_CompoundA Fluconazole Related Compound A Standard Sample_CompoundA->IR Sample_CompoundA->NMR Sample_CompoundA->MS Data_Analysis Spectral Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Report Generate Comparison Guide Comparison->Report

Caption: A flowchart outlining the key stages of the spectroscopic comparison process.

Detailed Experimental Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The KBr pellet method was employed. Approximately 1-2 mg of the sample (fluconazole or Fluconazole Related Compound A) was intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Data Acquisition: The ¹H NMR spectrum was acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis was performed in the positive ion mode. The protonated molecular ion ([M+H]⁺) was identified. For fluconazole, tandem mass spectrometry (MS/MS) was performed to elucidate the fragmentation pattern.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between fluconazole and its related compound A, offering valuable data and methodologies for pharmaceutical analysis and quality assurance.

Safety Operating Guide

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Overview

Based on data for the parent compound, Fluconazole, this derivative should be handled as a substance that is harmful if ingested and poses a significant risk to aquatic ecosystems with long-lasting effects[1]. It is categorized as a potential reproductive toxicant[2]. Due to its persistence and mobility, improper disposal can lead to contamination of water resources[3][4].

Key Hazard Data (Based on Fluconazole)

Metric Value Source
Acute Oral Toxicity (Rat) LD50: 1271 mg/kg [1]
Aquatic Hazard Toxic to aquatic organisms, may cause long-term adverse effects. [1]
Human Hazard Harmful if swallowed. May cause harm to the unborn child. [2][5]

| Environmental Fate | Persistent and mobile; degradation half-life can range from 2 weeks to a year. |[4] |

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles.

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: If handling fine powder or generating dust, use a particulate respirator or work within a chemical fume hood[1].

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous chemical waste[6][7]. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash [6][7][8].

Waste Identification and Segregation
  • Designate as Hazardous Waste: Any material containing or contaminated with 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is considered hazardous waste[9].

  • Segregate Waste Streams: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases[10][11]. Segregation minimizes disposal costs and prevents dangerous reactions[7][12].

Containment and Labeling
  • Use Appropriate Containers:

    • Solid Waste: Collect unused powder, contaminated gloves, weigh boats, and other solid labware in a designated, sturdy, sealable container (e.g., a polyethylene bag inside a rigid container)[6][9].

    • Liquid Waste: Collect solutions and the first rinsate from container cleaning in a dedicated, leak-proof, and chemically compatible liquid waste container with a screw-top cap[11]. Do not overfill containers; leave at least one inch of headspace to allow for expansion[11].

  • Label Containers Immediately: As soon as waste is added, affix a "Hazardous Waste" label provided by your EHS department[7][9]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations)

    • An estimate of the concentration and total volume/mass

    • The date accumulation started

On-Site Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory[11].

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant bin or tray to contain any potential leaks[6][9].

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when you are actively adding waste[7][9].

Final Disposal Procedure
  • Request Pickup: Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a hazardous waste pickup[6][12]. Follow their specific procedures for request and removal.

Protocol for Decontaminating Empty Containers

Containers that once held the pure compound must be triple-rinsed before they can be disposed of as non-hazardous solid waste[7][9].

  • First Rinse: Add a small amount of a suitable solvent (e.g., ethanol or methanol) to the empty container. Seal the container and shake thoroughly to dissolve the residue. Pour this rinsate into your designated hazardous liquid waste container[6][9].

  • Second & Third Rinse: Repeat the rinsing process two more times with fresh solvent. The second and third rinsates may be discarded down the drain with copious amounts of water, provided local regulations permit. However, the most conservative and recommended approach is to collect all rinsates as hazardous waste.

  • Final Container Disposal: After the final rinse, allow the container to air dry completely in a fume hood. Deface or completely remove the original label, then dispose of the container in the appropriate glass or plastic recycling bin or regular trash[6][7].

Spill Cleanup Protocol

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill involves a significant amount of powder, evacuate the area and contact EHS.

  • Control Dust: For dry spills, avoid generating dust. Gently cover the spill with absorbent pads. Collect the material using a method that minimizes dust, such as a damp cloth or a vacuum with a HEPA filter[2].

  • Collect Waste: Place all contaminated cleanup materials (absorbent pads, gloves, etc.) into a sealed container and label it as hazardous waste for disposal[1][2].

  • Decontaminate: Clean the spill area thoroughly with soap and water[2].

Disposal Workflow Diagram

DisposalWorkflow cluster_waste_type 1. Identify Waste Type cluster_containment 2. Contain & Label cluster_storage 3. Store Securely cluster_disposal 4. Final Disposal start Waste Generation (Solid or Liquid) solid_waste Solid Waste (Powder, Contaminated PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Is it liquid? contain_solid Place in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Waste Container liquid_waste->contain_liquid store Store Sealed Container in Secondary Containment within a Satellite Accumulation Area contain_solid->store contain_liquid->store ehs_pickup Contact EHS for Hazardous Waste Pickup store->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Reactant of Route 2
Reactant of Route 2
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.